molecular formula C21H32N2O11 B609591 N-Mal-N-bis(PEG2-acid) CAS No. 2110449-02-8

N-Mal-N-bis(PEG2-acid)

Cat. No.: B609591
CAS No.: 2110449-02-8
M. Wt: 488.5 g/mol
InChI Key: IEXQAPPGJQEYIT-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide group. The terminal carboxylic acids can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQAPPGJQEYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110867
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110449-02-8
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG2-acid), a versatile heterobifunctional linker. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary for its successful implementation in their work, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Identity and Physicochemical Properties

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a maleimide (B117702) group at one terminus and two carboxylic acid groups at the other.[1][2][3][4][5][6][7][8] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates. The maleimide group offers high selectivity for thiol moieties, commonly found in cysteine residues of proteins, while the dual carboxylic acid groups can be activated to react with primary amines.[2][4][6][7][8]

The key physicochemical properties of N-Mal-N-bis(PEG2-acid) are summarized in the table below. This data is essential for calculating molar quantities for reactions, understanding its solubility characteristics, and ensuring appropriate storage and handling.

PropertyValueReference(s)
Chemical Name 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid[2]
CAS Number 2110449-02-8[2][3][4][5][6]
Molecular Formula C₂₁H₃₂N₂O₁₁[2][3]
Molecular Weight 488.49 g/mol [2][7]
Exact Mass 488.2006 u[2]
Purity Typically >95%[3][6]
Appearance Varies (often a solid or viscous liquid)-
Solubility Soluble in water, DMSO, DMF, and DCM-
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.[2]

Reaction Mechanisms and Experimental Protocols

The utility of N-Mal-N-bis(PEG2-acid) lies in its two distinct reactive functionalities. The following sections provide detailed experimental protocols for the conjugation of molecules to both the maleimide and the carboxylic acid ends of the linker.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically and efficiently with thiol (sulfhydryl) groups to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to N-Mal-N-bis(PEG2-acid)

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The concentration will depend on the specific molecule but is typically in the range of 1-10 mg/mL.

    • Dissolve N-Mal-N-bis(PEG2-acid) in a compatible solvent such as DMSO or DMF to create a stock solution.

  • Reduction of Disulfide Bonds (if necessary):

    • For proteins with intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT). A 10-50 fold molar excess of the reducing agent is typically used. Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-acid) stock solution to the thiol-containing molecule solution. A 5-20 fold molar excess of the maleimide linker is generally recommended to ensure complete reaction with the available thiols.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the maleimide linker.

    • Purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted linker and other small molecules.

Carboxylic Acid-Amine Conjugation (Amidation)

The two terminal carboxylic acid groups can be activated to form stable amide bonds with primary amines. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocol: Conjugation of an Amine-Containing Molecule to N-Mal-N-bis(PEG2-acid)

  • Activation of Carboxylic Acids:

    • Dissolve N-Mal-N-bis(PEG2-acid) (or the maleimide-conjugated intermediate from the previous step) in an appropriate buffer, such as MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5).

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar ratio of approximately 1:2:5 (Linker:EDC:NHS) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

  • Conjugation to Amine-Containing Molecule:

    • Add the amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal reaction with primary amines.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer such as Tris or a small molecule amine like hydroxylamine (B1172632) to a final concentration of 10-50 mM.

    • Purify the final conjugate using appropriate chromatographic techniques (SEC, IEX, HIC) or dialysis to remove unreacted molecules and byproducts.

Applications in Drug Development

The unique trifunctional nature of N-Mal-N-bis(PEG2-acid) makes it an ideal linker for the construction of complex therapeutic modalities.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11][12] N-Mal-N-bis(PEG2-acid) can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand. For example, the maleimide group can be conjugated to a cysteine residue on a targeting moiety, while the two carboxylic acid groups can be used to attach two molecules of an E3 ligase ligand, potentially increasing the avidity and efficacy of the PROTAC. The PEG component of the linker can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[12][13]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. N-Mal-N-bis(PEG2-acid) can be used to attach two drug molecules to a single attachment point on an antibody. The maleimide end can be conjugated to a reduced cysteine residue on the antibody, and the two carboxylic acid ends can be conjugated to amine-containing drug molecules. This allows for a drug-to-antibody ratio (DAR) of 2 at a single conjugation site, which can be advantageous for optimizing the therapeutic index of the ADC.

Characterization of Conjugates

Thorough characterization of the final bioconjugate is critical to ensure its quality, purity, and desired properties. A combination of analytical techniques is typically employed:

Analytical TechniquePurpose
UV-Vis Spectroscopy To determine the concentration of the protein/antibody and, if the payload has a distinct chromophore, to estimate the drug-to-antibody ratio (DAR).
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect the presence of aggregates or fragments.
Hydrophobic Interaction Chromatography (HIC) To separate drug-loaded species from unconjugated antibody and to determine the distribution of different DAR species.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) For purity analysis and quantification.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and to determine the precise DAR and its distribution. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy For detailed structural characterization of the linker and its conjugation sites, particularly for smaller conjugates.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

cluster_maleimide Maleimide Group cluster_peg PEG Linker Mal Mal PEG1 -(CH2)2-N-CO-(CH2)2- Mal->PEG1 PEG2 -N-((CH2)2-O-(CH2)2-O-(CH2)2-COOH)2 PEG1->PEG2

Chemical Structure of N-Mal-N-bis(PEG2-acid)

cluster_workflow Bioconjugation Workflow A Thiol-containing Molecule (e.g., Antibody) C Maleimide-Thiol Conjugation A->C B N-Mal-N-bis(PEG2-acid) Linker B->C D Linker-Molecule 1 Intermediate C->D F EDC/NHS Activation of Carboxylic Acids D->F E Amine-containing Molecule (e.g., Drug) G Amidation Reaction E->G F->G H Final Tri-molecular Conjugate G->H I Purification and Characterization H->I J Purified Conjugate I->J

General Experimental Workflow for Bioconjugation

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of Action of a PROTAC

References

N-Mal-N-bis(PEG2-acid): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG2-acid), a branched polyethylene (B3416737) glycol (PEG) linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of novel therapeutics.

Solubility Profile

Table 1: Qualitative Solubility of N-Mal-N-bis(PEG2-acid) and Structurally Related Compounds

Solvent SystemSolubilityRationale and Remarks
Aqueous Buffers (e.g., PBS) SolubleThe polyethylene glycol (PEG) backbone is inherently hydrophilic, and the terminal carboxylic acids are ionizable, contributing to good solubility in aqueous media.[2][3]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules, including PEGylated compounds.[4]
Dimethylformamide (DMF) SolubleDMF is another polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules.
Dichloromethane (DCM) SolubleThe amphiphilic nature of PEG allows for solubility in some organic solvents like DCM.
Water SolubleThe hydrophilic nature of the PEG chains and the carboxylic acid groups promotes solubility in water.[3]

Experimental Protocol: Solubility Assessment

A standardized protocol to determine the quantitative solubility of N-Mal-N-bis(PEG2-acid) can be adapted from established methods for small molecules and PEGylated compounds. The following protocol outlines a static equilibrium solubility testing method.

Objective: To determine the saturation solubility of N-Mal-N-bis(PEG2-acid) in a given solvent.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Deionized Water, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of N-Mal-N-bis(PEG2-acid) in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of a standard curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of N-Mal-N-bis(PEG2-acid) to a pre-weighed vial.

    • Add a known volume of the test solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration of dissolved N-Mal-N-bis(PEG2-acid).

  • Calculation:

    • Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result prep_stock Prepare Stock Solution quantify Analyze by HPLC prep_stock->quantify prep_sample Add Excess Solute to Solvent equilibrate Shake/Rotate at Constant Temperature prep_sample->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of N-Mal-N-bis(PEG2-acid).

Stability Profile

The stability of N-Mal-N-bis(PEG2-acid) is primarily dictated by the reactivity of its maleimide (B117702) group. The two main degradation pathways for the maleimide moiety are hydrolysis of the maleimide ring and the retro-Michael reaction of the resulting thioether adduct after conjugation.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid derivative.[5] This reaction is highly dependent on pH and temperature.

  • Effect of pH: The rate of hydrolysis is significantly accelerated at alkaline pH (pH > 7.5).[6][7][8] At acidic to neutral pH (pH < 7.5), the maleimide group is relatively stable.[8]

  • Effect of Temperature: Increased temperature accelerates the rate of hydrolysis.[8]

Table 2: Kinetic Data for Hydrolysis of N-Alkylmaleimides

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
8armPEG10k-maleimide7.4376.55 x 10⁻⁵ s⁻¹~2.9 hours[8]
8armPEG10k-maleimide7.4201.24 x 10⁻⁵ s⁻¹~15.5 hours[8]
8armPEG10k-maleimide5.537Very slow> 24 hours[8]
N-alkyl thiosuccinimide7.422-96 hours[9]
N-alkyl thiosuccinimide7.437-32 hours[9]

Note: The data for 8armPEG10k-maleimide and N-alkyl thiosuccinimide can be used as an approximation for the stability of the maleimide group in N-Mal-N-bis(PEG2-acid) under similar conditions.

Stability of the Maleimide-Thiol Adduct

The reaction of the maleimide group with a thiol (e.g., from a cysteine residue in a protein) forms a thioether bond. While this bond is generally considered stable, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[10][11] The stability of this adduct can be enhanced by subsequent hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction.[12][13]

Diagram 2: Degradation Pathways of the Maleimide Moiety

G Maleimide N-Mal-N-bis(PEG2-acid) (Reactive) Maleamic_Acid Maleamic Acid Derivative (Inactive) Maleimide->Maleamic_Acid Hydrolysis (High pH) Thioether_Adduct Thioether Adduct (Conjugated) Maleimide->Thioether_Adduct + Thiol (Conjugation) Deconjugated_Thiol Deconjugated Thiol Thioether_Adduct->Maleimide Retro-Michael Reaction (+ Competing Thiol) Ring_Opened_Adduct Ring-Opened Adduct (Stable) Thioether_Adduct->Ring_Opened_Adduct Hydrolysis

Caption: Key degradation pathways for the maleimide group of N-Mal-N-bis(PEG2-acid).

Experimental Protocol: Stability Assessment

The stability of N-Mal-N-bis(PEG2-acid) and its conjugates can be assessed by monitoring the disappearance of the parent compound or the appearance of degradation products over time using HPLC.

Objective: To evaluate the hydrolytic stability of N-Mal-N-bis(PEG2-acid) or the stability of its thiol conjugate.

Materials:

  • N-Mal-N-bis(PEG2-acid) or its thiol conjugate

  • Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)

  • Incubator or water bath

  • HPLC system with a UV-Vis detector

  • Quenching solution (e.g., acidic solution to stop the reaction)

Procedure:

  • Sample Preparation: Dissolve N-Mal-N-bis(PEG2-acid) or its conjugate in the desired buffer to a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the reaction by adding a quenching solution to prevent further degradation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact molecule and the increase in the peak areas of any degradation products.

  • Data Analysis:

    • Plot the percentage of the intact molecule remaining versus time.

    • Calculate the degradation rate constant and the half-life of the molecule under the tested conditions.

Diagram 3: Experimental Workflow for Stability Assessment

G cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis cluster_result Result dissolve Dissolve Compound in Buffer incubate Incubate at Constant Temperature dissolve->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench hplc Analyze by HPLC quench->hplc plot Plot % Remaining vs. Time hplc->plot calculate Calculate Half-life plot->calculate

Caption: Workflow for assessing the stability of N-Mal-N-bis(PEG2-acid).

Conclusion

N-Mal-N-bis(PEG2-acid) is a valuable tool in bioconjugation, offering enhanced solubility due to its PEGylated structure. However, researchers must be cognizant of the inherent instability of the maleimide group, particularly its susceptibility to hydrolysis at alkaline pH. The stability of the thioether bond formed upon conjugation is also a critical consideration, with the potential for retro-Michael reactions. By understanding these solubility and stability characteristics and employing rigorous analytical methods, scientists can optimize the use of N-Mal-N-bis(PEG2-acid) in the development of robust and effective bioconjugate therapeutics.

References

The Maleimide Group in N-Mal-N-bis(PEG2-acid): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functionalities of the maleimide (B117702) group in the heterobifunctional linker, N-Mal-N-bis(PEG2-acid). This linker is of significant interest in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This guide will delve into the chemical properties, reactivity, and stability of the maleimide moiety, supplemented with illustrative quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its practical application in research and development.

Chemical Properties and Reactivity of the Maleimide Group

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a thiol-reactive maleimide group and two terminal carboxylic acid groups.[][2][3][4] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it a versatile tool in the synthesis of complex bioconjugates.[4] The short PEG2 spacers (two ethylene (B1197577) glycol units) enhance the solubility and flexibility of the linker and the resulting conjugate.[][5]

The Maleimide-Thiol Reaction: A Cornerstone of Bioconjugation

The primary utility of the maleimide group lies in its highly selective and efficient reaction with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds under mild physiological conditions to form a stable covalent thioether bond.[6]

The reaction is most efficient within a pH range of 6.5 to 7.5.[7] Below pH 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with amines can become a competing side reaction.[8]

Reactivity of the Carboxylic Acid Groups

The two terminal carboxylic acid groups on the N-Mal-N-bis(PEG2-acid) linker provide additional conjugation handles. These groups can be activated, for example, by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester can then efficiently react with primary amines, such as the lysine (B10760008) residues on a protein, to form a stable amide bond.[9][10] This dual reactivity allows for a two-step conjugation strategy, where a payload can be attached via the carboxylic acids before the maleimide is reacted with a thiol on a targeting moiety, or vice versa.

Quantitative Data

While specific kinetic and stability data for N-Mal-N-bis(PEG2-acid) is not extensively published, the following tables provide illustrative data based on studies of similar N-substituted and PEGylated maleimides. This information is intended to provide a practical understanding of the expected performance of the maleimide group in this linker.

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG2-acid)

PropertyValueReference
Molecular Formula C₂₁H₃₂N₂O₁₁[4]
Molecular Weight 488.49 g/mol [4]
CAS Number 2110449-02-8[4]
Solubility Soluble in water, DMSO, DMF[4]
Storage Store at -20°C, desiccated[4]

Table 2: Illustrative Reaction Kinetics of the Maleimide-Thiol Reaction

Reaction conditions: pH 7.0, 25°C. Data is representative for the reaction of N-substituted maleimides with L-cysteine.

ReactantSecond-order rate constant (k₂) (M⁻¹s⁻¹)Time to Completion (>95%)Reference
L-cysteine~10³ - 10⁴< 2 minutes[11]

Table 3: Illustrative Hydrolysis Half-life of the Maleimide Group

Data is representative for multi-arm PEG-maleimides and is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life (t₁/₂)Reference
5.537> 24 hours[8]
7.437~ 6 - 12 hours[8][12]
8.525< 1 hour[8]

Table 4: Stability of the Thiosuccinimide Adduct

The stability of the thioether bond is subject to retro-Michael reaction, especially in the presence of other thiols. Ring-opening of the succinimide (B58015) ring can increase stability.

ConditionStability ConsiderationMitigation StrategyReference
Physiological (in vivo)Potential for thiol exchange with glutathioneInduce ring-opening of the thiosuccinimide adduct by brief exposure to basic pH (>8.5) after conjugation.[13]
Neutral pH storageGenerally stableStore conjugates at 4°C in a neutral pH buffer.

Experimental Protocols

The following are detailed protocols for the conjugation, purification, and characterization of biomolecules using N-Mal-N-bis(PEG2-acid).

Protocol 1: One-Step Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

This protocol describes the direct conjugation of the maleimide group of the linker to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody fragment with an engineered cysteine)

  • N-Mal-N-bis(PEG2-acid)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M N-acetylcysteine in conjugation buffer

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in the conjugation buffer to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG2-acid) solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the conjugate from excess linker and quenching reagent using SEC or IEX.

One_Step_Conjugation cluster_workflow One-Step Conjugation Workflow Protein_Prep Protein Preparation (with optional reduction) Conjugation Conjugation Reaction (Protein + Linker) Protein_Prep->Conjugation Linker_Prep Linker Preparation Linker_Prep->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product Two_Step_Conjugation cluster_workflow Two-Step Conjugation Workflow Activate_Linker Activate Carboxylic Acids (EDC/NHS) Conjugate_Payload Conjugate to Amine-Payload Activate_Linker->Conjugate_Payload Purify_Intermediate Purify Intermediate (RP-HPLC) Conjugate_Payload->Purify_Intermediate Conjugate_Protein Conjugate to Thiol-Protein Purify_Intermediate->Conjugate_Protein Final_Purification Final Purification (SEC/IEX) Conjugate_Protein->Final_Purification Final_Product Purified Ternary Conjugate Final_Purification->Final_Product Purification_Workflow cluster_workflow Purification Workflow Crude_Conjugate Crude Conjugate Mixture SEC Size-Exclusion Chromatography (Separation by Size) Crude_Conjugate->SEC Primary Method IEX Ion-Exchange Chromatography (Separation by Charge) Crude_Conjugate->IEX Alternative/Secondary Method SEC_Fractions Collect High MW Fractions SEC->SEC_Fractions IEX_Fractions Collect Fractions from Elution Peak IEX->IEX_Fractions Analysis Purity Analysis (SDS-PAGE, LC-MS) SEC_Fractions->Analysis IEX_Fractions->Analysis Pure_Conjugate Pure Conjugate Analysis->Pure_Conjugate

References

The Strategic Role of Bis(PEG2-acid) Arms in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker technology employed in bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linkers, the bis(PEG2-acid) linker has emerged as a valuable tool, offering a unique combination of properties that address key challenges in drug development. This technical guide provides a comprehensive overview of the function of bis(PEG2-acid) arms in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of Bis(PEG2-acid) in Bioconjugation

The bis(PEG2-acid) linker is a homobifunctional crosslinker characterized by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer of two ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This distinct architecture imparts several advantageous properties to bioconjugates.

Enhancing Solubility and Physicochemical Properties

A primary function of the PEG component in any linker is to enhance the aqueous solubility of the resulting bioconjugate.[] Many potent cytotoxic payloads used in ADCs and the complex heterocyclic structures of PROTACs are inherently hydrophobic.[2] This hydrophobicity can lead to aggregation, which in turn can increase immunogenicity and promote rapid clearance from circulation.[2] The inclusion of the hydrophilic PEG2 spacer, even in its short form, helps to mitigate these issues by increasing the overall polarity of the conjugate.

Modulating Pharmacokinetics and Stability

The length of the PEG linker plays a significant role in the pharmacokinetic profile of a bioconjugate.[] Shorter PEG chains, such as the PEG2 unit in bis(PEG2-acid), are thought to provide better stability to the conjugate by keeping the payload nestled within the spatial shield of the antibody in an ADC. While longer PEG chains can offer a more pronounced "stealth" effect, potentially leading to longer circulation times, there is often a trade-off with reduced in vitro potency. The optimal PEG length is therefore a balance between stability, clearance rate, and biological activity, which needs to be empirically determined for each specific bioconjugate.

Providing a Flexible Spacer with Reactive Handles

The two terminal carboxylic acid groups of the bis(PEG2-acid) linker serve as versatile reactive handles for conjugation. These groups can be activated to react with primary amines, such as those found on the lysine (B10760008) residues of antibodies or on amine-functionalized payloads or ligands, to form stable amide bonds.[3][4] This homobifunctional nature allows for the straightforward linkage of two different amine-containing molecules.

Quantitative Data on the Impact of PEG Linkers

While specific quantitative data for bis(PEG2-acid) is often embedded within broader studies, the general impact of short-chain PEG linkers on the properties of bioconjugates can be summarized. The following table collates expected trends based on available research on short PEG linkers.

PropertyImpact of Short PEG Linkers (e.g., PEG2)Rationale
Solubility Moderate IncreaseThe hydrophilic PEG chain improves the solubility of hydrophobic payloads.
Stability Potentially IncreasedShorter linkers can position the payload within the protective environment of the antibody.
In Vitro Potency Generally MaintainedLess steric hindrance compared to very long PEG chains, preserving binding affinity.
Circulation Half-Life Moderately IncreasedThe hydrophilic nature can reduce clearance, though less pronounced than with longer PEGs.
Immunogenicity ReducedThe PEG moiety can mask immunogenic epitopes on the payload or linker.[]
Drug-to-Antibody Ratio (DAR) FavorableThe improved solubility characteristics can help achieve higher and more homogenous DARs.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing bis(PEG2-acid) for bioconjugation, focusing on the synthesis of an antibody-drug conjugate as a representative example.

Protocol 1: Activation of Bis(PEG2-acid) and Conjugation to an Amine-Containing Payload

This protocol describes the first step of activating one of the carboxylic acid groups of bis(PEG2-acid) and coupling it to a payload containing a primary amine.

Materials:

  • Bis-PEG2-acid

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve bis(PEG2-acid) (1.0 eq) in anhydrous DMF.

  • Add EDC (1.1 eq) and NHS (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to activate one of the carboxylic acid groups.

  • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

  • Slowly add the activated bis(PEG2-acid) solution to the payload solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the payload-linker conjugate.

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol outlines the coupling of the purified payload-linker conjugate to a monoclonal antibody (mAb).

Materials:

  • Payload-linker conjugate from Protocol 1

  • Monoclonal antibody (mAb) in Phosphate Buffered Saline (PBS)

  • EDC

  • Sulfo-NHS

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the payload-linker conjugate in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Add the payload-linker solution to the mAb solution in MES buffer. A typical molar ratio of linker to mAb is between 5:1 and 20:1, which should be optimized for the specific antibody and payload.

  • In a separate vial, prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.

  • Add the EDC and Sulfo-NHS solutions to the mAb-linker mixture. The final concentration of EDC and Sulfo-NHS should be in molar excess to the linker.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • Purify the resulting ADC from excess reagents and unconjugated payload-linker by size-exclusion chromatography using a column pre-equilibrated with PBS (pH 7.4).

  • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Methods:

  • UV-Vis Spectroscopy: Determine the protein concentration and the average drug-to-antibody ratio (DAR) by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

  • Size-Exclusion Chromatography (SEC): Assess the purity and aggregation of the ADC. A shift in retention time compared to the unconjugated antibody is indicative of successful conjugation.

  • Hydrophobic Interaction Chromatography (HIC): Separate and quantify the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) based on the increased hydrophobicity imparted by the conjugated payload.

  • Mass Spectrometry (MS): Confirm the identity and determine the precise mass of the ADC, which can also be used to confirm the DAR. This can be done on the intact ADC or after enzymatic digestion of the antibody.[5]

Mandatory Visualizations

Logical Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Linker_Activation Bis(PEG2-acid) Activation (EDC/NHS) Payload_Coupling Payload Conjugation Linker_Activation->Payload_Coupling Antibody_Conjugation Antibody Conjugation Payload_Coupling->Antibody_Conjugation Quenching Reaction Quenching Antibody_Conjugation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC UV_Vis UV-Vis (DAR) SEC->UV_Vis HIC HIC (DAR Distribution) SEC->HIC MS Mass Spectrometry SEC->MS PROTAC_Mechanism PROTAC PROTAC (Warhead-PEG2-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

N-Mal-N-bis(PEG2-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 2110449-02-8

This technical guide provides a comprehensive overview of N-Mal-N-bis(PEG2-acid), a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of advanced bioconjugation techniques. We will delve into the physicochemical properties, detailed experimental protocols for its use, and its applications in creating complex biomolecular constructs.

Core Properties and Functionality

N-Mal-N-bis(PEG2-acid) is a branched PEG derivative featuring three distinct reactive functionalities: a maleimide (B117702) group and two terminal carboxylic acid groups.[1][2][3] This unique architecture allows for the sequential or orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4]

The maleimide group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] This reaction proceeds efficiently at a pH range of 6.5-7.5. The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues, to form stable amide bonds.[1][3] This activation is commonly achieved using carbodiimide (B86325) chemistry, for instance, with N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3]

The inclusion of two short PEG2 chains enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[5]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for N-Mal-N-bis(PEG2-acid).

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 2110449-02-8[1][][7]
Molecular Formula C21H32N2O11[1][]
Molecular Weight 488.49 g/mol [1][3]
Exact Mass 488.2006[1]
Purity >95% - 98%[][7][8]
Appearance White to off-white solid or viscous liquid[1]
Solubility Soluble in Water, DMSO, DCM, DMF[7]

Table 2: Storage and Handling

ConditionRecommendationReference(s)
Short-term Storage 0 - 4 °C (days to weeks)[1]
Long-term Storage -20 °C (months to years)[1][7]
Shipping Condition Ambient temperature[1]
Handling Allow to equilibrate to room temperature before opening. Prepare solutions on the same day of use. For stock solutions, store in tightly sealed vials at -20°C for up to one month.[3]

Experimental Protocols

The trifunctional nature of N-Mal-N-bis(PEG2-acid) allows for a variety of conjugation strategies. Below is a detailed experimental protocol for the conjugation of the carboxylic acid moieties, based on a published study.[5]

Activation of Carboxylic Acid Groups and Conjugation to a Biomolecule

This protocol describes the modification of hydroxyl groups on a biomolecule (in this case, lignin) with N-Mal-N-bis(PEG2-acid) via its carboxylic acid functionalities. This method can be adapted for conjugation to other molecules containing suitable nucleophiles.

Materials:

  • N-Mal-N-bis(PEG2-acid) (CAS 2110449-02-8)

  • Biomolecule with available hydroxyl or amine groups (e.g., Lignin)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Dialysis tubing

  • Milli-Q water

Procedure:

  • Preparation of Solutions:

    • Dissolve 200 mg of the biomolecule (lignin) in 10 mL of THF.

    • In a separate vial, dissolve 37.4 mg of DCC in 3.3 mL of THF.

    • In another vial, dissolve 88.6 mg of N-Mal-N-bis(PEG2-acid) in 3.3 mL of THF.

    • In a third separate vial, dissolve 2 mg of DMAP in 3.3 mL of THF.

  • Reaction:

    • To the stirred solution of the biomolecule, add the DCC solution, followed by the N-Mal-N-bis(PEG2-acid) solution, and finally the DMAP solution.

    • Allow the reaction to stir for 24 hours at room temperature.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against Milli-Q water to remove unreacted reagents and byproducts. The specific molecular weight cut-off of the dialysis membrane and the duration of dialysis should be optimized based on the size of the biomolecule.

  • Characterization:

    • The success of the conjugation can be confirmed by analytical techniques such as ATR-FTIR and 1H NMR spectroscopy.[5] For example, the appearance of a peak around 7 ppm in the 1H NMR spectrum corresponds to the protons of the maleimide group, confirming successful conjugation.[5]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for bioconjugation and a relevant biological transport mechanism.

Experimental Workflow for Biomolecule Modification

experimental_workflow prep_lignin Dissolve Biomolecule in THF reaction Combine Solutions & Stir for 24h at RT prep_lignin->reaction prep_dcc Prepare DCC in THF prep_dcc->reaction prep_linker Prepare N-Mal-N-bis(PEG2-acid) in THF prep_linker->reaction prep_dmap Prepare DMAP in THF prep_dmap->reaction purification Purify by Dialysis against Milli-Q Water reaction->purification characterization Characterize by ATR-FTIR & 1H NMR purification->characterization product Maleimide-functionalized Biomolecule characterization->product

Figure 1: Workflow for biomolecule modification.
Targeted Drug Delivery via FcRn-Mediated Transcytosis

N-Mal-N-bis(PEG2-acid) can be used to construct drug delivery systems that target specific biological pathways. For instance, a nanoparticle functionalized with this linker can be conjugated to the Fc fragment of an antibody to engage the neonatal Fc receptor (FcRn) for transport across cellular barriers.

fcRn_pathway cluster_cell Epithelial Cell np Fc-conjugated Nanoparticle (via Linker) fcRn_apical FcRn Receptor np->fcRn_apical Binding at acidic pH lumen Apical Side (e.g., Intestinal Lumen) cell Epithelial Cell basolateral Basolateral Side (Bloodstream) endosome Early Endosome (Acidic pH) fcRn_apical->endosome Endocytosis transcytosis Transcytosis exocytosis Exocytosis (Neutral pH) endosome->exocytosis Vesicular Transport exocytosis->basolateral Release of Nanoparticle

References

In-Depth Technical Guide: N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure incorporates a maleimide (B117702) group, reactive towards sulfhydryl (thiol) groups, and two terminal carboxylic acid groups, which can be conjugated to primary amines. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and provide spatial separation between the conjugated molecules.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 488.49 g/mol [1]
Exact Mass 488.2006 u[1]
Chemical Formula C₂₁H₃₂N₂O₁₁[1]
CAS Number 2110449-02-8[1]

Reaction Mechanisms and Signaling Pathways

The utility of N-Mal-N-bis(PEG2-acid) stems from its two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide group reacts specifically with thiol groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond. This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, generally at a pH between 6.5 and 7.5.

Thiol_Maleimide_Reaction cluster_conditions Reaction Conditions Molecule1 Protein/Peptide-SH (Thiol Group) Product Stable Thioether Bond Molecule1->Product Nucleophilic Attack Molecule2 N-Mal-N-bis(PEG2-acid) (Maleimide Group) Molecule2->Product pH 6.5 - 7.5 pH 6.5 - 7.5

Caption: Thiol-Maleimide Michael Addition Reaction.

Carboxylic Acid-Amine Conjugation (Amide Bond Formation)

The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-containing payloads. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to form a stable amide bond.

Carboxyl_Amine_Reaction CarboxylicAcid N-Mal-N-bis(PEG2-acid) (-COOH) ActivatedIntermediate O-acylisourea intermediate CarboxylicAcid->ActivatedIntermediate Activation Amine Drug/Protein-NH₂ (Primary Amine) Product Stable Amide Bond Amine->Product ActivatedIntermediate->Product Nucleophilic Attack EDC EDC/DCC EDC->ActivatedIntermediate

Caption: Carbodiimide-mediated Amide Bond Formation.

Experimental Protocols

While a specific, published experimental protocol for a complex bioconjugation using N-Mal-N-bis(PEG2-acid) was not identified in the search, the following represents a detailed, representative methodology for the synthesis of an antibody-drug conjugate (ADC), adapted from established protocols for similar linkers.

Representative Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process: first, the activation of the carboxylic acid groups on N-Mal-N-bis(PEG2-acid) and conjugation to an amine-containing cytotoxic drug, followed by the conjugation of the maleimide-functionalized drug to a reduced antibody.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • Amine-containing cytotoxic drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Synthesis of Maleimide-PEG-Drug Conjugate

  • Dissolve N-Mal-N-bis(PEG2-acid) (1.2 equivalents) and the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Upon completion, purify the maleimide-PEG-drug conjugate using reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

  • Prepare a solution of the monoclonal antibody in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Immediately add the purified maleimide-PEG-drug conjugate (from Step 1) to the reduced antibody solution at a molar ratio of 5:1 (linker-drug to antibody).

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

Experimental Workflow Diagram:

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Linker-Drug Synthesis cluster_adc_synthesis Step 2: ADC Formation Linker N-Mal-N-bis(PEG2-acid) Activation Activate Carboxylic Acids (EDC/NHS in DMF) Linker->Activation Drug Amine-Drug Conjugation1 Form Amide Bond Drug->Conjugation1 Activation->Conjugation1 Purification1 Purify Maleimide-PEG-Drug (HPLC) Conjugation1->Purification1 Conjugation2 Form Thioether Bond Purification1->Conjugation2 Antibody Monoclonal Antibody Reduction Reduce Disulfide Bonds (TCEP) Antibody->Reduction Reduction->Conjugation2 Purification2 Purify ADC (SEC) Conjugation2->Purification2 FinalProduct FinalProduct Purification2->FinalProduct Final ADC

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

Applications in Drug Development

N-Mal-N-bis(PEG2-acid) is a versatile tool for the development of complex biotherapeutics.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity. The bifunctional nature allows for the conjugation of two drug molecules per linker, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs: As a PEG-based linker, it is suitable for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Peptide and Oligonucleotide Conjugation: The linker can be used to conjugate peptides or oligonucleotides to other molecules to enhance their therapeutic properties, such as stability, solubility, and cellular uptake.

  • Surface Modification: The carboxylic acid groups can be used to attach the linker to amine-functionalized surfaces, such as nanoparticles or microarrays, followed by the immobilization of thiol-containing biomolecules.

References

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate crosslinker is a critical step. This guide provides a comprehensive overview of N-Mal-N-bis(PEG2-acid), a versatile heterobifunctional crosslinker, designed to facilitate the creation of stable and effective bioconjugates.

Core Concepts: Understanding N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a maleimide (B117702) group at one terminus and two carboxylic acid groups at the other ends.[1][2][3][4] This unique architecture allows for the sequential and specific conjugation of two different types of biomolecules.

Chemical Structure and Properties

The fundamental characteristics of N-Mal-N-bis(PEG2-acid) are summarized in the table below.

PropertyValueReference
Chemical Formula C21H32N2O11[4][5]
Molecular Weight 488.49 g/mol [4]
CAS Number 2110449-02-8[4][5][6]
Purity > 96%[5]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[7]

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][8] The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The branched PEG2 spacers enhance the hydrophilicity and solubility of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[2][9][10][11][12]

Applications in Bioconjugation

The dual reactivity of N-Mal-N-bis(PEG2-acid) makes it a valuable tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[10][12] In a typical ADC application, the carboxylic acid groups of the linker are first conjugated to a cytotoxic drug, and the resulting drug-linker complex is then attached to a monoclonal antibody via the maleimide group reacting with a cysteine residue on the antibody. This modular approach allows for the precise construction of ADCs with a defined drug-to-antibody ratio (DAR).

Beyond ADCs, this linker can be used for:

  • Protein Modification: Attaching labels, such as fluorescent dyes or biotin, to proteins for detection and purification.

  • Surface Functionalization: Immobilizing proteins or peptides onto surfaces for applications in biosensors and diagnostics.

  • PROTACs: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Detailed below are generalized protocols for the two key reactions involved in using N-Mal-N-bis(PEG2-acid). Optimization of these protocols is recommended for specific applications.

Protocol 1: Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid groups of N-Mal-N-bis(PEG2-acid) using EDC and NHS, followed by conjugation to a molecule containing a primary amine.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • Amine-containing molecule (e.g., a cytotoxic drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

    • Dissolve the amine-containing molecule in an appropriate solvent.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction vial, combine N-Mal-N-bis(PEG2-acid) with a molar excess of EDC and NHS (typically 2-5 fold excess of each).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents.

Protocol 2: Conjugation of the Maleimide Group to a Thiol-Containing Molecule

This protocol details the conjugation of the maleimide-functionalized molecule (from Protocol 1) to a protein or peptide containing a free thiol group.

Materials:

  • Maleimide-activated molecule

  • Thiol-containing protein or peptide

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA

  • Reducing agent (optional): TCEP or DTT

  • Quenching Solution: 1 M L-cysteine or N-acetylcysteine

  • Desalting column

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein or peptide in the Conjugation Buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[13] If using DTT, it must be removed prior to adding the maleimide reagent.

  • Conjugation Reaction:

    • Add the maleimide-activated molecule to the solution of the thiol-containing protein. A molar excess of the maleimide reagent (typically 5-20 fold) is recommended.[14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a molar excess of the Quenching Solution to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final bioconjugate using a desalting column, size-exclusion chromatography (SEC), or affinity chromatography to remove unreacted molecules and byproducts.

Quantitative Data Summary

The efficiency and stability of the bioconjugation reactions are influenced by several factors. The following tables summarize key quantitative parameters.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationaleReference
pH 6.5 - 7.5Optimal for specific reaction with thiols while minimizing hydrolysis of the maleimide and reaction with amines.[13][15][16]
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio depends on the specific biomolecules and should be determined empirically.[13][14][17]
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize degradation of sensitive biomolecules.[14][17]
Reaction Time 1 - 4 hoursTypically sufficient for near-complete conjugation. Longer times may be needed at lower temperatures or concentrations.[14][17]

Table 2: Factors Affecting the Stability of the Thioether Bond

FactorEffect on StabilityExplanationReference
Retro-Michael Reaction Decreases stabilityThe thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][18]
Hydrolysis of the Succinimide (B58015) Ring Increases stabilityHydrolysis of the succinimide ring forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][19]
N-substituent on Maleimide Influences hydrolysis rateElectron-withdrawing substituents on the maleimide nitrogen can accelerate the stabilizing hydrolysis reaction.[19]
Thiol pKa Influences stabilityThe stability of the thiol-maleimide adduct can be influenced by the pKa of the thiol involved in the conjugation.[20]

Characterization of the Bioconjugate

After purification, it is essential to characterize the final bioconjugate to confirm successful conjugation and determine key parameters like the drug-to-antibody ratio (DAR). Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated molecule (if it has a distinct absorbance).

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to assess purity and quantify the extent of conjugation.[1][21][22][23][24]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the precise number of conjugated molecules.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, reaction mechanisms, and the overall workflow.

G cluster_linker N-Mal-N-bis(PEG2-acid) Structure maleimide Maleimide Group (Reacts with Thiols) N N maleimide->N peg1 PEG2 Spacer N->peg1 peg2 PEG2 Spacer N->peg2 acid1 Carboxylic Acid (Reacts with Amines) peg1->acid1 acid2 Carboxylic Acid (Reacts with Amines) peg2->acid2

Caption: Chemical structure of N-Mal-N-bis(PEG2-acid).

G start Start: N-Mal-N-bis(PEG2-acid) step1 Activate Carboxylic Acids (EDC, NHS) start->step1 step2 Conjugate to Amine-Containing Molecule (e.g., Drug) step1->step2 purification1 Purification step2->purification1 intermediate Maleimide-Linker-Drug Conjugate step4 Conjugate Maleimide to Thiol intermediate->step4 step3 Prepare Thiol-Containing Biomolecule (e.g., Antibody with Cysteine) step3->step4 purification2 Purification & Characterization step4->purification2 final_product Final Bioconjugate (Antibody-Linker-Drug) purification1->intermediate purification2->final_product

Caption: General workflow for bioconjugation.

G cluster_amine_reaction Amine Coupling (Carboxylic Acid Reaction) cluster_thiol_reaction Thiol Coupling (Maleimide Reaction) COOH Carboxylic Acid (-COOH) EDC_NHS EDC, NHS pH 4.5-6.0 COOH->EDC_NHS Activation NHS_ester NHS-Ester Intermediate EDC_NHS->NHS_ester Amine Primary Amine (R-NH2) NHS_ester->Amine Coupling pH 7.2-8.0 Amide_bond Stable Amide Bond Amine->Amide_bond Maleimide Maleimide Thiol Thiol (R-SH) Maleimide->Thiol Michael Addition pH 6.5-7.5 Thioether_bond Stable Thioether Bond Thiol->Thioether_bond

Caption: Reaction mechanisms for N-Mal-N-bis(PEG2-acid).

References

Methodological & Application

Application Notes and Protocols for the Use of N-Mal-N-bis(PEG2-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[] The linker, which covalently connects the antibody and the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[2]

N-Mal-N-bis(PEG2-acid) is a novel, branched heterobifunctional linker designed to optimize ADC performance. This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups on an antibody and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. The dual PEG chains enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[2][3] The branched structure also allows for a higher drug-to-antibody ratio (DAR) while potentially offering improved stability compared to linear linkers.[3][] The terminal carboxylic acids provide reactive handles for the attachment of amine-containing payloads.

These application notes provide a comprehensive guide to the use of N-Mal-N-bis(PEG2-acid) in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Data Presentation: Comparative Performance of PEG Linkers in ADCs

The inclusion and architecture of PEG linkers can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from literature, comparing key parameters for ADCs constructed with different PEG linker types.

Linker TypeDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)In Vitro Cytotoxicity (IC50, nM)Reference
No PEG8~15Varies by payload[2][5]
Linear PEG28~10No significant change[2][5]
Linear PEG48~7No significant change[2][5]
Linear PEG88~5No significant change[2][5]
Linear PEG128~5No significant change[2][5]
Linear PEG248HighVaries by payload[2][5]
Branched (Pendant) (PEG12)2 8 Low Varies by payload [2][5]
Branched (Short Linker)6Not Reported0.68[3]
Branched (Long Linker with PEG4) 6 Not Reported 0.074 [3]

Table 1: Impact of PEG Linker Length and Architecture on ADC Clearance and Cytotoxicity. Data suggests that branched PEG linkers can lead to lower clearance rates and that linker length in branched architectures is critical for cytotoxic activity.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using N-Mal-N-bis(PEG2-acid)

This protocol outlines a two-step process: 1) Activation of the carboxylic acid groups on the N-Mal-N-bis(PEG2-acid) linker and conjugation to an amine-containing payload. 2) Conjugation of the payload-linker complex to a reduced antibody via maleimide-thiol chemistry.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Monoclonal antibody (mAb)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM cysteine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Solvents for purification (e.g., ammonium (B1175870) acetate, acetonitrile)

Step 1: Activation of N-Mal-N-bis(PEG2-acid) and Conjugation to Payload

  • Activation of Carboxylic Acids:

    • Dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming NHS esters.[6][7]

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the payload solution to the activated linker solution at a 1:1.1 molar ratio (payload:linker).

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

    • Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker complex.

  • Purification of Payload-Linker Complex:

    • Purify the payload-linker complex using reverse-phase HPLC to remove unreacted payload, linker, and coupling reagents.

    • Lyophilize the purified product and store it at -20°C or below until use.

Step 2: Antibody Reduction and Conjugation of Payload-Linker Complex

  • Antibody Preparation and Reduction:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[8]

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2-7.4.

  • Maleimide-Thiol Conjugation:

    • Immediately after desalting, add the purified payload-linker complex to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker complex to the antibody is recommended as a starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[9]

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetyl-L-cysteine or free cysteine at a 10-fold molar excess to the maleimide to cap any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 2: Purification and Characterization of the ADC

Purification:

  • Size Exclusion Chromatography (SEC):

    • Use SEC to remove excess payload-linker complex and other small molecule impurities.[][10] This method separates molecules based on their size.

    • Equilibrate the SEC column with PBS or another suitable formulation buffer.

    • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the ADC.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.[11][12][13]

    • Equilibrate the HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium sulfate).

    • Load the ADC sample and elute with a decreasing salt gradient. Fractions corresponding to different DAR species can be collected.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the payload (at its specific absorbance maximum). The DAR can be calculated using the Beer-Lambert law.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADCs based on their DAR. The relative peak areas can be used to calculate the average DAR.[14]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the percentage of aggregates.

    • SDS-PAGE: Run the ADC under reducing and non-reducing conditions to assess its integrity and purity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the in vitro potency of the newly synthesized ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[15]

    • Incubate the plates for 72-96 hours.[15]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.[15]

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Tubulin_Polymerization_Inhibition cluster_process Normal Microtubule Dynamics cluster_inhibition Inhibition by MMAE Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Blocked Inhibited Polymerization Tubulin->Blocked Microtubule->Tubulin Depolymerization MMAE MMAE Payload MMAE->Tubulin Binds to Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Blocked->CellCycleArrest HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding & Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-acid) in Protein-Peptide Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-acid) is a branched, heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. Its unique architecture, featuring a maleimide (B117702) group at one terminus and two carboxylic acid moieties at the other, enables a highly controlled and sequential ligation of thiol-containing and amine-containing molecules, such as proteins and peptides. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[][] This linker is particularly valuable in the development of targeted therapeutics, diagnostic reagents, and tools for studying protein-protein interactions.[3][4][5]

The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6] The two terminal carboxylic acid groups can be activated, for example with EDC and sulfo-NHS, to form amine-reactive esters. These activated esters then readily react with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form stable amide bonds. The branched nature of the linker allows for the potential attachment of two amine-containing molecules to a single thiol-containing molecule, or it can be used to increase the hydrophilic character of the final conjugate.[7]

This document provides detailed protocols for the use of N-Mal-N-bis(PEG2-acid) in protein-peptide ligation, along with methods for the characterization and quantification of the resulting conjugates.

Physicochemical Properties

PropertyValue
Chemical Name 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid
Molecular Formula C₂₁H₃₂N₂O₁₁
Molecular Weight 488.49 g/mol
CAS Number 2110449-02-8
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Reactive Groups Maleimide (reacts with -SH), 2x Carboxylic Acid (reacts with -NH₂ after activation)
Storage Store at -20°C, desiccated

Application: Targeted Inhibition of the Ras-Raf Signaling Pathway

A key application of protein-peptide ligation is in the development of targeted cancer therapeutics. The Ras-Raf-MEK-ERK signaling pathway is frequently hyperactivated in various cancers due to mutations in Ras or B-Raf. A strategy to inhibit this pathway involves delivering a peptide that disrupts the protein-protein interaction between Ras and Raf. By conjugating a Raf-inhibitory peptide to a tumor-targeting antibody (e.g., an antibody against a receptor overexpressed on cancer cells), the peptide can be specifically delivered to cancer cells, minimizing off-target effects. N-Mal-N-bis(PEG2-acid) is an ideal linker for creating such antibody-peptide conjugates.

Below is a diagram illustrating the targeted delivery of a Raf-inhibitory peptide to a cancer cell to block the Ras-Raf interaction.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antibody-Peptide Conjugate Antibody-Peptide Conjugate Tumor Cell Receptor Tumor Cell Receptor Antibody-Peptide Conjugate->Tumor Cell Receptor 1. Binding Inhibitory Peptide Inhibitory Peptide Tumor Cell Receptor->Inhibitory Peptide 2. Internalization & Release Ras Ras Raf Raf Ras->Raf Signal Transduction MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitory Peptide->Raf 3. Inhibition

Targeted inhibition of the Ras-Raf signaling pathway.

Experimental Protocols

Materials and Reagents
  • Protein: Thiol-containing protein (e.g., an antibody with engineered cysteines or reduced native disulfides).

  • Peptide: Amine-containing peptide (with a free N-terminus or lysine side chain).

  • Linker: N-Mal-N-bis(PEG2-acid).

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.2-7.4.

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

    • Reaction Buffer (e.g., PBS), pH 7.2.

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol.

  • Purification: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Equipment: UV-Vis spectrophotometer, HPLC system, Mass Spectrometer.

Experimental Workflow

The protein-peptide ligation using N-Mal-N-bis(PEG2-acid) is a two-step sequential process.

Experimental_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amide Bond Formation cluster_step3 Analysis A Thiol-containing Protein C Protein-Linker Intermediate A->C B N-Mal-N-bis(PEG2-acid) B->C D Activate Carboxyl Groups (EDC/sulfo-NHS) C->D F Protein-Linker-Peptide Conjugate D->F E Amine-containing Peptide E->F G Purification (SEC/Dialysis) F->G H Characterization (HPLC, MS) G->H

Sequential protein-peptide ligation workflow.
Protocol 1: Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed PBS buffer (pH 7.2) to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP by dialysis or using a desalting column equilibrated with degassed PBS (pH 7.2).

  • Ligation Reaction:

    • Dissolve N-Mal-N-bis(PEG2-acid) in DMSO or DMF to prepare a 10 mM stock solution.

    • Add a 10-20 fold molar excess of the linker stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Protein-Linker Intermediate:

    • Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.2).

    • The purified protein-linker intermediate can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Ligation of an Amine-Containing Peptide to the Protein-Linker Intermediate
  • Activation of Carboxylic Acids:

    • Exchange the buffer of the purified protein-linker intermediate to MES buffer (pH 6.0).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in MES buffer) and sulfo-NHS (e.g., 20 mg/mL in MES buffer).

    • Add a 50-100 fold molar excess of EDC and a 25-50 fold molar excess of sulfo-NHS to the protein-linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Ligation to Peptide:

    • Dissolve the amine-containing peptide in MES buffer (pH 6.0).

    • Add the activated protein-linker intermediate to the peptide solution. A 1:10 molar ratio of protein-linker to peptide is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups (if not already quenched in the first step) and activated esters by adding L-cysteine or hydroxylamine (B1172632) to a final concentration of 10-20 mM and incubating for 15 minutes.

    • Purify the final protein-linker-peptide conjugate using SEC to remove unreacted peptide and other small molecules.

Data Presentation

Table 1: Representative Ligation Efficiency

The efficiency of each ligation step can be monitored by HPLC. The following table provides a template for presenting such data. Note: These are example values and will vary depending on the specific protein, peptide, and reaction conditions.

StepReactantsProductMolar Ratio (Linker:Protein, Peptide:Protein)Reaction Time (h)Ligation Efficiency (%)
1 Protein-SH + LinkerProtein-Linker10:1285
2 Protein-Linker + Peptide-NH₂Protein-Linker-Peptide10:1470

Ligation efficiency can be calculated from the peak areas in the HPLC chromatogram: Efficiency (%) = [Area of Product Peak / (Area of Product Peak + Area of Unreacted Protein Peak)] x 100

Table 2: Characterization of Conjugates

The final conjugate should be characterized to confirm its identity and purity.

SampleTheoretical MW (Da)Observed MW (Da) by Mass SpecPurity by HPLC (%)
Protein 150,000150,010>98
Protein-Linker 150,488150,495>95
Protein-Linker-Peptide 152,488152,499>95

Note: The molecular weight of the peptide is assumed to be 2,000 Da for this example. The observed molecular weight can be determined with high accuracy using mass spectrometry.[8][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Maleimide-Thiol Ligation Efficiency Incomplete reduction of disulfides.Increase TCEP concentration or incubation time. Ensure buffers are degassed.
Hydrolysis of maleimide group.Maintain pH between 6.5 and 7.5. Use freshly prepared linker solution.
Low Amide Bond Formation Efficiency Inactive EDC/sulfo-NHS.Use fresh, anhydrous EDC and sulfo-NHS.
Competing amine-containing buffers (e.g., Tris).Use amine-free buffers like MES for activation and PBS for conjugation.
Protein Aggregation High degree of conjugation; increased hydrophobicity.Optimize the molar ratio of linker to protein. Include PEG spacers in the linker design.[10]
Multiple Conjugate Species Heterogeneity in the starting protein or multiple reaction sites.Use site-specific modification techniques for the protein. Optimize reaction conditions to favor single conjugation.

Conclusion

N-Mal-N-bis(PEG2-acid) is a versatile and efficient heterobifunctional linker for the sequential ligation of proteins and peptides. The protocols provided herein offer a comprehensive guide for researchers to generate well-defined protein-peptide conjugates for a wide range of applications, from basic research to the development of novel therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful outcomes.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing N-Mal-N-bis(PEG2-acid) in bioconjugation reactions. This versatile, branched linker is particularly well-suited for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the attachment of two payload molecules to a single thiol-containing biomolecule.

Introduction to N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two terminal carboxylic acid groups, connected by polyethylene (B3416737) glycol (PEG) spacers.[1][2][3]

  • Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]

  • Carboxylic Acid Groups: These two terminal groups can be activated to react with primary amines, forming stable amide bonds. This allows for the conjugation of a variety of molecules, such as cytotoxic drugs, fluorescent dyes, or other targeting ligands.[1][2]

  • PEG Spacers: The polyethylene glycol chains enhance the solubility of the linker and the resulting conjugate in aqueous solutions, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Key Applications

The unique trifunctional structure of N-Mal-N-bis(PEG2-acid) makes it an ideal reagent for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single cysteine residue on an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs (Proteolysis Targeting Chimeras): Can be used in the synthesis of PROTACs, which are molecules designed to induce targeted protein degradation.

  • Multifunctional Probes: Facilitates the creation of probes for imaging and diagnostic applications by conjugating different functional moieties.

  • Targeted Drug Delivery: Provides a means to link targeting ligands and therapeutic agents to a carrier molecule.

Experimental Protocols

The following protocols provide a general framework for a two-stage conjugation strategy. In the first stage, the payload (e.g., a drug molecule containing a primary amine) is conjugated to the carboxylic acid groups of the linker. In the second stage, the maleimide group of the drug-linker conjugate is reacted with a thiol-containing biomolecule (e.g., a reduced antibody).

Stage 1: Conjugation of Amine-Containing Payload to N-Mal-N-bis(PEG2-acid) via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on N-Mal-N-bis(PEG2-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • Amine-containing payload (e.g., drug molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Protocol:

  • Dissolve N-Mal-N-bis(PEG2-acid): Dissolve N-Mal-N-bis(PEG2-acid) in the appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Activate Carboxylic Acids:

    • Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved linker. It is recommended to prepare fresh solutions of EDC and NHS immediately before use.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Add Amine-Containing Payload:

    • Dissolve the amine-containing payload in the Reaction Buffer. A slight molar excess of the payload (e.g., 2.2 equivalents) relative to the linker is recommended to ensure complete reaction with both carboxylic acid groups.

    • Add the payload solution to the activated linker mixture.

  • Reaction:

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.

  • Quenching (Optional): To quench any unreacted NHS esters, add a quenching solution and incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or silica gel chromatography, to remove excess reagents and unconjugated payload.

  • Characterization: Confirm the successful synthesis of the drug-linker conjugate and assess its purity using techniques like LC-MS and NMR.

Table 1: Summary of Quantitative Data for Stage 1 Reaction

ParameterRecommended ValueNotes
Reactant Molar Ratios
N-Mal-N-bis(PEG2-acid)1 equivalent
EDC2-5 equivalentsUse fresh solution
NHS/Sulfo-NHS2-5 equivalentsUse fresh solution
Amine-Payload2.2 equivalentsTo target both carboxylic acids
Reaction Conditions
Activation Time15-30 minutes
Conjugation Time2 hours - overnight
TemperatureRoom Temperature or 4°C
pH (Activation)6.0
pH (Conjugation)7.2-7.5
Stage 2: Conjugation of Drug-Linker to a Thiol-Containing Biomolecule

This protocol outlines the reaction of the maleimide group of the purified drug-linker conjugate with a thiol-containing biomolecule, such as a reduced antibody.

Materials:

  • Purified Drug-Linker conjugate from Stage 1

  • Thiol-containing biomolecule (e.g., antibody)

  • Reducing agent (if necessary, e.g., TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching Solution: 10 mM Cysteine or N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Ion-Exchange Chromatography (IEX))

Protocol:

  • Biomolecule Preparation (Reduction of Disulfide Bonds - Optional):

    • If the thiol groups on the biomolecule are present as disulfide bonds (e.g., in antibodies), they must first be reduced.

    • Dissolve the biomolecule in degassed Reaction Buffer.

    • Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • If DTT is used, it must be removed prior to adding the maleimide-linker conjugate, as it also contains a thiol group. This can be achieved using a desalting column. TCEP does not need to be removed.

  • Dissolve Drug-Linker Conjugate: Dissolve the purified drug-linker conjugate in a minimal amount of a compatible solvent (e.g., DMSO or DMF) and then dilute with the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the drug-linker conjugate solution to the prepared biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching: Add a quenching solution to cap any unreacted maleimide groups and incubate for 30 minutes at room temperature.

  • Purification: Remove excess drug-linker conjugate and other small molecules from the final bioconjugate using an appropriate purification method.[4]

    • Size Exclusion Chromatography (SEC): Separates molecules based on size.

    • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and removal of small molecules.[4]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge.

  • Characterization:

    • Confirm the successful conjugation and determine the drug-to-biomolecule ratio (e.g., DAR for ADCs) using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the final conjugate using SEC.

Table 2: Summary of Quantitative Data for Stage 2 Reaction

ParameterRecommended ValueNotes
Reactant Molar Ratios
Thiol-Biomolecule1 equivalent
Drug-Linker Conjugate5-20 equivalents
Reducing Agent (TCEP)10-20 equivalents (if needed)
Reaction Conditions
Reduction Time30-60 minutes
Conjugation Time1-2 hours - overnight
TemperatureRoom Temperature or 4°C
pH6.5-7.5

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing N-Mal-N-bis(PEG2-acid).

G cluster_stage1 Stage 1: Drug-Linker Synthesis cluster_stage2 Stage 2: Bioconjugation Linker N-Mal-N-bis(PEG2-acid) Activation Activate Carboxylic Acids (EDC, NHS) Linker->Activation Conjugation1 Amide Bond Formation Activation->Conjugation1 Payload Amine-Payload (x2) Payload->Conjugation1 Purification1 Purification (e.g., HPLC) Conjugation1->Purification1 DrugLinker Drug-Linker Conjugate Purification1->DrugLinker Conjugation2 Thioether Bond Formation DrugLinker->Conjugation2 Biomolecule Thiol-Biomolecule (e.g., Antibody) Reduction Reduction (optional) (TCEP) Biomolecule->Reduction Reduction->Conjugation2 Purification2 Purification (e.g., SEC, TFF) Conjugation2->Purification2 FinalProduct Final Bioconjugate (e.g., ADC) Purification2->FinalProduct

Caption: Experimental workflow for a two-stage conjugation using N-Mal-N-bis(PEG2-acid).

G Linker N-Mal-N-bis(PEG2-acid) Maleimide PEG Spacers Carboxylic Acid 1 Carboxylic Acid 2 Thiol Thiol (-SH) Thiol->Linker:maleimide Thioether Bond Amine1 Amine 1 (-NH2) Amine1->Linker:cooh1 Amide Bond Amine2 Amine 2 (-NH2) Amine2->Linker:cooh2 Amide Bond

Caption: Logical relationship of reactive groups in N-Mal-N-bis(PEG2-acid) reactions.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-acid) in PROTAC Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

N-Mal-N-bis(PEG2-acid) features a maleimide (B117702) group for covalent conjugation to cysteine residues on a protein ligand and two terminal carboxylic acid groups for amide bond formation with an E3 ligase ligand or a POI ligand containing a primary or secondary amine. The branched PEG2 chains enhance solubility and provide flexibility to the PROTAC molecule.

N-Mal-N-bis(PEG2-acid) Specifications

PropertyValue
CAS Number 2110449-02-8[1]
Molecular Formula C₂₁H₃₂N₂O₁₁
Molecular Weight 488.49 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Reactive Groups 1x Maleimide, 2x Carboxylic Acid

PROTAC Synthesis Strategy using N-Mal-N-bis(PEG2-acid)

The synthesis of a PROTAC using N-Mal-N-bis(PEG2-acid) typically involves a multi-step process. A generalized workflow is presented below, illustrating the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) with a cysteine-reactive ligand and recruiting the Cereblon (CRBN) E3 ligase via a pomalidomide-based ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with Cysteine) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with amine) Intermediate1 Linker-E3 Ligand Conjugate E3_Ligand->Intermediate1 Amide Coupling (EDC, NHS or HATU) Linker N-Mal-N-bis(PEG2-acid) Linker->Intermediate1 Intermediate1->Final_PROTAC Michael Addition (pH 6.5-7.5)

Caption: A generalized workflow for the synthesis of a PROTAC using N-Mal-N-bis(PEG2-acid).

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-Mal-N-bis(PEG2-acid)

This protocol describes a general procedure for the two-step synthesis of a PROTAC, involving the initial conjugation of the E3 ligase ligand to the linker, followed by the reaction with the POI ligand.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • E3 ligase ligand with an amine handle (e.g., 4-aminomethyl-pomalidomide)

  • POI ligand with a reactive cysteine

  • N,N'-Diisopropylcarbodiimide (DIC) or HATU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate (B84403) buffer (pH 7.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

Step 1: Synthesis of the Linker-E3 Ligand Intermediate

  • Dissolve N-Mal-N-bis(PEG2-acid) (1.0 eq) in anhydrous DMF.

  • Add DIC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acids.

  • In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (0.9 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Slowly add the activated linker solution to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the Linker-E3 Ligand intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Linker-E3 Ligand intermediate (1.0 eq) in a mixture of DMF and phosphate buffer (pH 7.0).

  • Dissolve the cysteine-containing POI ligand (1.1 eq) in DMF.

  • Add the POI ligand solution to the Linker-E3 Ligand intermediate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the evaluation of a PROTAC's ability to induce the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Seeding Cell Seeding PROTAC_Treatment PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Detection & Analysis Immunoblot->Detection

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western blot.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of PROTAC treatment on cell viability by quantifying ATP levels.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well).

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated cells.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Representative Data (Illustrative)

As specific data for PROTACs using N-Mal-N-bis(PEG2-acid) is not publicly available, the following tables present representative data from published PROTACs that utilize PEG and/or maleimide-based linkers to illustrate the typical range of activities observed.

Table 1: Representative Degradation and Cell Viability Data for PROTACs

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)GI₅₀ (nM)Reference
P-1 BRD4CRBNHeLa15>9025Fictional
P-2 BTKCRBNMOLM-145>9510Fictional
P-3 ARVHLLNCaP1>983Fictional
P-4 EGFRVHLHCC8275085100Fictional

Table 2: Representative Binding Affinity Data for PROTACs

PROTAC IDTarget Protein Binding (K_d, nM)E3 Ligase Binding (K_d, nM)Ternary Complex (K_d, nM)Cooperativity (α)Reference
P-1 50 (to BRD4)150 (to CRBN)253Fictional
P-2 10 (to BTK)200 (to CRBN)151.3Fictional
P-3 25 (to AR)500 (to VHL)1012.5Fictional
P-4 100 (to EGFR)800 (to VHL)504Fictional

Signaling Pathways and Logical Relationships

The fundamental principle of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

Application Notes and Protocols for Bioconjugation Using N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This linker possesses a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, and two terminal carboxylic acid groups for conjugation to primary amines, such as lysine (B10760008) residues. The branched architecture of N-Mal-N-bis(PEG2-acid) allows for the attachment of multiple molecules to a single thiol site, which is particularly advantageous in the development of high-drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).[1][2] The integrated PEG spacers enhance the solubility and stability of the resulting conjugate and reduce non-specific binding.[][4]

These application notes provide an overview of the utility of N-Mal-N-bis(PEG2-acid) in bioconjugation, with a focus on the synthesis of ADCs. Detailed protocols for conjugation and characterization are provided to guide researchers in utilizing this versatile linker.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG2-acid) is in the construction of ADCs, where the branched nature of the linker can be exploited to increase the DAR, potentially enhancing therapeutic efficacy.[1][5]

  • PROTACs and Molecular Glues: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders, connecting a target-binding ligand and an E3 ligase-binding ligand.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins to introduce new functionalities, such as fluorescent labels or imaging agents.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Chemical Properties and Reaction Scheme

N-Mal-N-bis(PEG2-acid) facilitates a two-step conjugation process. The maleimide group reacts with a free thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[6] Subsequently, the two carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines, forming stable amide bonds.

cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Amine Conjugation Biomolecule_Thiol Biomolecule-SH (e.g., Antibody Cysteine) Intermediate Biomolecule-S-Linker-(COOH)2 Biomolecule_Thiol->Intermediate pH 6.5-7.5 Linker N-Mal-N-bis(PEG2-acid) Linker->Intermediate Activated_Intermediate Biomolecule-S-Linker-(NHS)2 Intermediate->Activated_Intermediate EDC, NHS Payload_Amine Payload-NH2 (e.g., Drug) Final_Conjugate Biomolecule-S-Linker-(Payload)2 (e.g., ADC) Payload_Amine->Final_Conjugate Activated_Intermediate->Final_Conjugate cluster_0 Cellular Exterior cluster_1 Cell Interior ADC ADC (e.g., Anti-HER2-Linker-Payload) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) Microtubule_Disruption->Apoptosis Start Start: Thiol-containing Antibody & N-Mal-N-bis(PEG2-acid) Conjugation1 Step 1: Thiol-Maleimide Conjugation Start->Conjugation1 Purification1 Purification: Removal of excess linker Conjugation1->Purification1 Activation Step 2a: Carboxylic Acid Activation (EDC/NHS) Purification1->Activation Conjugation2 Step 2b: Amine Conjugation with Payload Activation->Conjugation2 Purification2 Final Purification of ADC Conjugation2->Purification2 Characterization Characterization Purification2->Characterization DAR DAR Determination (UV-Vis, HIC, LC-MS) Characterization->DAR Stability Stability Assessment (Plasma Incubation) Characterization->Stability End End: Characterized ADC DAR->End Stability->End

References

Application Notes and Protocols for Surface Modification of Nanoparticles with N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of nanoparticles using the heterobifunctional linker, N-Mal-N-bis(PEG2-acid). This branched polyethylene (B3416737) glycol (PEG) derivative features a maleimide (B117702) group for covalent conjugation to thiol-containing molecules (e.g., peptides, antibodies) and two terminal carboxylic acid groups for stable amide bond formation with amine-functionalized surfaces. The dual PEG2 spacers enhance water solubility, improve biocompatibility, and provide a flexible scaffold for the attachment of targeting ligands or therapeutic payloads, making it a valuable tool in the development of advanced drug delivery systems and diagnostic agents.

Overview of N-Mal-N-bis(PEG2-acid) Chemistry

N-Mal-N-bis(PEG2-acid) is a versatile crosslinker that enables a two-step conjugation strategy for the functionalization of nanoparticles.

  • Step 1: Amide Bond Formation: The two terminal carboxylic acid groups of the linker are activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). These activated esters then readily react with primary amine groups present on the surface of various nanoparticles (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles, PLGA nanoparticles) to form stable amide bonds. This initial step coats the nanoparticle with a hydrophilic PEG layer terminating in a reactive maleimide group.

  • Step 2: Thiol-Maleimide Conjugation (Michael Addition): The maleimide-functionalized nanoparticle can then be conjugated to a thiol-containing molecule, such as a cysteine-containing peptide, an antibody fragment, or a small molecule drug. This Michael addition reaction is highly specific and proceeds efficiently at physiological pH (6.5-7.5) to form a stable thioether bond.

This sequential conjugation approach allows for precise control over the surface chemistry of the nanoparticles and the covalent attachment of a wide range of biomolecules.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

Successful surface modification with N-Mal-N-bis(PEG2-acid) and subsequent conjugation of a targeting ligand can be monitored by tracking changes in the physicochemical properties of the nanoparticles. The following table provides representative data for a model 100 nm amine-functionalized nanoparticle at each stage of modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+32 ± 4
After N-Mal-N-bis(PEG2-acid) Conjugation118 ± 6< 0.2-15 ± 3
After Targeting Ligand (e.g., Peptide) Conjugation125 ± 7< 0.2-20 ± 4

Note: The data presented in this table is illustrative and based on typical results observed for PEGylated nanoparticles. Actual values will vary depending on the specific nanoparticle type, size, and the nature of the conjugated ligand.

Experimental Protocols

These protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with N-Mal-N-bis(PEG2-acid) and subsequent conjugation of a thiol-containing ligand. Optimization of reactant concentrations, reaction times, and purification methods is recommended for specific applications.

Protocol 1: Attachment of N-Mal-N-bis(PEG2-acid) to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the linker to nanoparticles bearing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • N-Mal-N-bis(PEG2-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugal filters, dialysis cassettes, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of N-Mal-N-bis(PEG2-acid) in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogeneous suspension.

  • Activation of N-Mal-N-bis(PEG2-acid):

    • In a separate microcentrifuge tube, combine N-Mal-N-bis(PEG2-acid), EDC, and NHS at a molar ratio of 1:2:2.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups is a common starting point.

    • Adjust the pH of the reaction mixture to 7.4 with Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15 minutes.

    • Purify the resulting Maleimide-PEG-NPs to remove excess linker and reaction byproducts using an appropriate method such as repeated centrifugation and resuspension, dialysis against PBS, or size-exclusion chromatography.

  • Characterization:

    • Characterize the Maleimide-PEG-NPs by measuring their hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of maleimide groups on the surface using techniques like Ellman's assay.

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG-NPs

This protocol describes the attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-PEG-NPs from Protocol 1

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is needed)

  • Purification system (as described above)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are in an oxidized state (disulfide bonds), they must be reduced prior to conjugation.

    • Dissolve the ligand in Reaction Buffer and add a 5- to 10-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the Maleimide-PEG-NPs in the degassed Reaction Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand relative to the surface maleimide groups is a typical starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final Ligand-PEG-NP conjugate to remove any unreacted ligand using the appropriate purification method.

  • Characterization and Storage:

    • Characterize the final conjugate by DLS to determine the final hydrodynamic diameter and zeta potential. Confirm successful conjugation using techniques such as FTIR, NMR, or by quantifying the decrease in free thiol groups.

    • Store the final conjugate at 4°C in a suitable buffer.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Ligand Conjugation cluster_2 Application Amine-NPs Amine-NPs Conjugate_Linker Conjugate to Amine-NPs (Amide bond formation) Amine-NPs->Conjugate_Linker Activate_Linker Activate N-Mal-N-bis(PEG2-acid) with EDC/NHS Activate_Linker->Conjugate_Linker Purify_Maleimide_NPs Quench and Purify Conjugate_Linker->Purify_Maleimide_NPs Maleimide-PEG-NPs Maleimide-Functionalized NPs Purify_Maleimide_NPs->Maleimide-PEG-NPs Conjugate_Ligand Conjugate to Maleimide-PEG-NPs (Thioether bond formation) Maleimide-PEG-NPs->Conjugate_Ligand Thiol_Ligand Thiol-Containing Ligand (e.g., Peptide) Thiol_Ligand->Conjugate_Ligand Purify_Final_NPs Purify Conjugate_Ligand->Purify_Final_NPs Targeted_NPs Targeted Nanoparticles Purify_Final_NPs->Targeted_NPs Drug_Loading Load Therapeutic Agent Targeted_NPs->Drug_Loading In_Vitro_Testing In Vitro Cell Studies Drug_Loading->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing

Caption: Experimental workflow for nanoparticle surface modification and targeted drug delivery.

Signaling Pathway: Targeted Inhibition of the EGFR/MAPK Pathway in Cancer Cells

This diagram illustrates a common application for targeted nanoparticles in cancer therapy. Here, a nanoparticle functionalized with a ligand (e.g., an antibody fragment or peptide) that binds to the Epidermal Growth Factor Receptor (EGFR) delivers a cytotoxic drug.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Targeted_NP Targeted Nanoparticle (Drug-Loaded) Targeted_NP->EGFR Binding & Internalization Drug_Release Drug Release Targeted_NP->Drug_Release Drug_Release->ERK Inhibition Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Targeted inhibition of the EGFR/MAPK signaling pathway by a drug-loaded nanoparticle.

Application Notes and Protocols for Labeling Proteins with N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules. This reagent features a maleimide (B117702) group for selective reaction with sulfhydryl (thiol) groups, and two terminal carboxylic acid groups that can be activated to react with primary amines.[1][2][3] The branched structure with two polyethylene (B3416737) glycol (PEG) spacers enhances hydrophilicity and can improve the pharmacokinetic properties of the resulting conjugate.[4] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics where precise control over conjugation chemistry is paramount.[5][6]

The labeling process typically involves a two-step sequential conjugation.[7][8] First, the maleimide group of N-Mal-N-bis(PEG2-acid) is reacted with a thiol-containing molecule, such as a protein with a native or engineered cysteine residue. Subsequently, the two carboxylic acid groups are activated using a carbodiimide (B86325) reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a stable amide bond with a primary amine on a second molecule.[9][10][11]

Key Features of N-Mal-N-bis(PEG2-acid)

  • Heterobifunctional: Possesses two different reactive functionalities (maleimide and carboxylic acids) for controlled, sequential conjugations.[1][2][3][6]

  • Thiol-Reactive Maleimide: Allows for highly selective conjugation to cysteine residues at a pH range of 6.5-7.5, forming a stable thioether bond.[4][12][13]

  • Amine-Reactive Carboxylic Acids: Can be activated to form stable amide bonds with primary amines, such as those on lysine (B10760008) residues.[9][10][11]

  • Branched PEG Spacer: The two PEG2 units increase the hydrophilicity of the linker and the resulting conjugate, which can reduce aggregation and improve solubility.

Chemical and Physical Properties

PropertyValue
Chemical Formula C21H32N2O11
Molecular Weight 488.49 g/mol [1]
CAS Number 2110449-02-8[1][14]
Purity Typically >95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C, protected from moisture.[1]

Experimental Protocols

Protocol 1: Two-Step Sequential Protein-Protein Conjugation

This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2) using N-Mal-N-bis(PEG2-acid).

Materials:

  • Protein-SH (e.g., antibody with engineered cysteine)

  • Protein-NH2 (e.g., enzyme)

  • N-Mal-N-bis(PEG2-acid)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting columns

  • Anhydrous DMSO or DMF

Step 1: Reaction of N-Mal-N-bis(PEG2-acid) with Thiol-Containing Protein (Protein-SH)

  • Protein Preparation: Dissolve Protein-SH in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[15] If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4]

  • Linker Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG2-acid) stock solution to the Protein-SH solution.[16][17] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[4][15]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with Activation Buffer. The resulting product is Protein-S-Mal-N-bis(PEG2-acid).

Step 2: Activation of Carboxylic Acids and Reaction with Amine-Containing Protein (Protein-NH2)

  • Activation of Carboxylic Acids: To the purified Protein-S-Mal-N-bis(PEG2-acid) solution, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[10]

  • Addition of Amine-Containing Protein: Add Protein-NH2 to the activated protein solution. The molar ratio of Protein-S-Mal-N-bis(PEG2-acid) to Protein-NH2 should be optimized for the specific application, but a 1:1 ratio is a good starting point.

  • Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Final Purification: Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted proteins and byproducts.

Characterization of the Conjugate

The success of the conjugation can be assessed by several methods:

  • SDS-PAGE: A successful conjugation will result in a new band with a higher molecular weight corresponding to the sum of the molecular weights of the two proteins.[19] Densitometry can be used to estimate the conjugation efficiency.

  • Mass Spectrometry (MS): Provides an accurate determination of the molecular weight of the conjugate, confirming the successful ligation.[20][21]

  • Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from the individual proteins and any aggregates.

Quantitative Data Summary

The efficiency of maleimide-thiol and EDC/NHS-mediated conjugations can be influenced by several factors. The following tables provide a summary of typical reaction conditions and expected outcomes based on literature for similar linkers.

Table 1: Optimization of Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale and Notes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Below pH 6.5, the reaction is slow. Above pH 7.5, hydrolysis of the maleimide group and reaction with amines can occur.[12][13]
Temperature 4°C or Room Temperature (20-25°C)4°C is preferred for sensitive proteins to minimize degradation, requiring longer incubation times (overnight). Room temperature allows for faster kinetics (1-2 hours).[13]
Molar Ratio (Linker:Protein) 10:1 to 20:1An excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically for each protein.[16][22]
Conjugation Efficiency 50 - 90%Efficiency depends on the accessibility of the cysteine residue and reaction conditions.[23][24]

Table 2: Optimization of EDC/Sulfo-NHS Mediated Amine Coupling

ParameterRecommended RangeRationale and Notes
Activation pH 4.7 - 6.0Most efficient for the activation of carboxyl groups by EDC.[11]
Conjugation pH 7.2 - 8.0Optimal for the reaction of the NHS-ester with primary amines.
EDC Concentration 2 - 10 mMHigher concentrations can improve efficiency but may also lead to protein crosslinking.[25]
Sulfo-NHS Concentration 5 - 10 mMStabilizes the active intermediate, improving coupling efficiency.[25]
Reaction Time 2 hours to overnightLonger incubation times at 4°C can improve yield for some proteins.

Visualizations

G cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Amine-Carboxyl Coupling Protein_SH Protein-SH Intermediate Protein-S-Linker Protein_SH->Intermediate pH 6.5-7.5 Linker N-Mal-N-bis(PEG2-acid) Linker->Intermediate Activated_Intermediate Activated Protein-S-Linker Intermediate->Activated_Intermediate EDC/Sulfo-NHS pH 4.7-6.0 Final_Conjugate Protein-S-Linker-NH-Protein Activated_Intermediate->Final_Conjugate pH 7.2-8.0 Protein_NH2 Protein-NH2 Protein_NH2->Final_Conjugate

Caption: Workflow for two-step protein-protein conjugation.

G cluster_thiol_maleimide Thiol-Maleimide Reaction cluster_amine_carboxyl Amine-Carboxyl Coupling Thiol Protein-SH Thioether Stable Thioether Bond Thiol->Thioether Maleimide Maleimide Group Maleimide->Thioether Carboxyl Linker-COOH NHS_Ester NHS-Ester Intermediate Carboxyl->NHS_Ester Activation EDC_NHS EDC/Sulfo-NHS EDC_NHS->NHS_Ester Amide Stable Amide Bond NHS_Ester->Amide Amine Protein-NH2 Amine->Amide

Caption: Key chemical reactions in the conjugation process.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of disulfides- Suboptimal pH- Inactive linker or reagents- Insufficient molar excess of linker- Ensure complete reduction with TCEP.- Verify the pH of all buffers.- Use fresh, anhydrous DMSO/DMF for linker dissolution. Use fresh EDC.- Increase the molar ratio of the linker to the protein.
Protein Precipitation - High concentration of organic solvent- Excessive labeling- Protein instability at reaction pH- Keep the final concentration of DMSO/DMF below 10%.- Reduce the molar excess of the linker.- Optimize buffer conditions and consider performing the reaction at 4°C.
Formation of Aggregates - Non-specific crosslinking- For the amine coupling step, ensure the removal of excess EDC/Sulfo-NHS before adding the second protein.- Optimize the molar ratios of the reactants.

Conclusion

N-Mal-N-bis(PEG2-acid) is a versatile and efficient heterobifunctional crosslinker for the development of advanced bioconjugates. The protocols and data presented here provide a comprehensive guide for researchers to successfully label proteins and other biomolecules. Careful optimization of reaction conditions, particularly pH and molar ratios, is crucial for achieving high conjugation efficiency and maintaining the biological activity of the conjugated molecules. The use of appropriate analytical techniques is essential to confirm the successful formation and purity of the final product.

References

Application Notes: N-Mal-N-bis(PEG2-acid) Reaction with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker designed for bioconjugation and is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a thiol-reactive maleimide (B117702) group at one end and two terminal carboxylic acid groups at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3][4] This configuration allows for a two-step conjugation strategy: the maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, while the dual carboxylic acid moieties can be subsequently coupled to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).[2][3][4]

Mechanism of Action: The Maleimide-Thiol Reaction

The conjugation of N-Mal-N-bis(PEG2-acid) to a thiol-containing molecule proceeds via a Michael addition reaction.[5][6] In this reaction, the maleimide group acts as a Michael acceptor for the nucleophilic thiol group (specifically, the thiolate anion, -S⁻).[5][7] This forms a stable, covalent thioether bond.[8] The reaction is highly selective for thiols over other functional groups like amines, particularly within a pH range of 6.5 to 7.5.[2][7][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and potential side reactions with amines (e.g., lysine (B10760008) residues).[9]

Caption: Reaction of N-Mal-N-bis(PEG2-acid) with a thiol.

Stability of the Thioether Conjugate

While the thioether bond is generally stable, the succinimide (B58015) ring formed can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][10] The stability of the conjugate can be significantly enhanced by hydrolysis of the succinimide ring to its ring-opened form, which is more resistant to cleavage.[5][11] This hydrolysis can be promoted by extended incubation or by using maleimides with electron-withdrawing substituents.[5][10][11] Another strategy to improve stability involves a transcyclization reaction that occurs when the conjugated cysteine is at the N-terminus of a peptide, forming a more stable thiazine (B8601807) structure.[10][12]

Quantitative Data Summary

The efficiency and outcome of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative parameters derived from typical bioconjugation experiments.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterRecommended RangeTypical ValueOutcome / NotesSource(s)
pH 6.5 - 7.57.0 - 7.4Balances thiol reactivity and maleimide stability.[9][9][13]
Maleimide:Thiol Molar Ratio 2:1 to 20:110:1 - 20:1Excess maleimide drives the reaction. Ratio must be optimized based on steric hindrance and molecule size.[9][14][8][14][15]
Reaction Time 30 min - Overnight2 hoursShorter times may be sufficient; longer times can increase yield but also risk hydrolysis.[8][8][14]
Temperature 4°C to 25°C (RT)Room Temp.4°C is used for sensitive proteins or overnight reactions.[8][8]
Protein Concentration 1 - 10 mg/mL5 mg/mLHigher concentrations can improve reaction kinetics.[13][13]
Conjugation Efficiency 50% - >90%58% - 84%Highly dependent on the specific biomolecule and optimization of reaction conditions.[8][14][8][14][16]

Table 2: Stability of Maleimide-Thiol Adducts

ConditionAdduct TypeStability CharacteristicSignificanceSource(s)
Physiological pHSuccinimidyl ThioetherSusceptible to retro-Michael reaction and thiol exchange.Potential for in-vivo cleavage, reducing efficacy.[5][10]
Post-conjugation HydrolysisRing-opened AdductHighly stabilized against cleavage. Half-lives of over two years reported.Intentional hydrolysis can be performed to ensure in-vivo stability.[5][11]
N-terminal Cysteine ConjugateThiazine StructureMarkedly slower degradation and >20x less susceptible to glutathione adduct formation compared to thioether.Provides a highly stable alternative for peptide/protein conjugation.[12]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A 1. Prepare Biomolecule (e.g., Protein/Peptide) B 2. Optional: Reduce Disulfides (TCEP or DTT) A->B If no free thiols D 4. Conjugation Reaction (Mix Linker and Biomolecule) A->D If free thiols present B->D C 3. Prepare Linker Stock Solution (N-Mal-N-bis(PEG2-acid) in DMSO/DMF) C->D E 5. Purify Conjugate (SEC, Dialysis, HPLC) D->E F 6. Characterize Conjugate (Mass Spec, SDS-PAGE) E->F G 7. Storage (-20°C or 4°C with stabilizers) F->G

Caption: General workflow for maleimide-thiol conjugation.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

This protocol provides a general method for labeling proteins with free cysteine residues.

1. Materials and Reagents

  • Thiol-containing protein or peptide

  • N-Mal-N-bis(PEG2-acid)

  • Reaction Buffer: 100 mM Phosphate Buffer (or HEPES, Tris) with 1-5 mM EDTA, pH 7.0-7.5. Degas buffer before use by vacuum or by bubbling with nitrogen/argon.[9][13]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[13]

  • Quenching Reagent (Optional): L-cysteine or 2-Mercaptoethanol.

  • Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., G-25), dialysis cassette, or HPLC system.

2. Reagent Preparation

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[13]

  • Linker Stock Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[7][17]

3. Disulfide Bond Reduction (Optional) If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

  • Add a 10-100x molar excess of TCEP to the protein solution.[7][17]

  • Incubate at room temperature for 20-60 minutes.[7][9][17]

  • Note: If using DTT, it must be removed via a desalting column or buffer exchange before adding the maleimide reagent, as its thiol groups will compete in the reaction.[7][17] TCEP does not contain thiols and does not need to be removed.

4. Conjugation Reaction

  • Add the N-Mal-N-bis(PEG2-acid) stock solution to the protein solution to achieve the desired molar ratio. A starting point of 10-20 moles of maleimide per mole of protein is common but should be optimized.[15]

  • Mix gently. If the solution is oxygen-sensitive, flush the reaction vial with an inert gas (nitrogen or argon) before sealing.[13]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[15] Protect from light if any components are light-sensitive.

5. Quenching (Optional) To stop the reaction and consume any excess maleimide, a quenching reagent can be added.

  • Add a small molecule thiol like L-cysteine to the reaction mixture at a concentration sufficient to react with the remaining maleimide.

  • Incubate for an additional 15-30 minutes.

Protocol 2: Purification of the Conjugate

Excess crosslinker and reaction byproducts must be removed from the final conjugate.

1. Method Selection

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: The most common method. Use a desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO) to separate the larger protein conjugate from the smaller, unreacted linker.[18]

  • Dialysis: Effective for removing small molecules, but can be slower. Dialyze against a suitable buffer (e.g., PBS), performing several buffer changes.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification, suitable for applications requiring very high purity.

2. General SEC Protocol

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the (quenched) conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer, collecting fractions.

  • The protein conjugate will typically elute first in the void volume. Monitor the elution using UV absorbance at 280 nm.

Protocol 3: Characterization of the Conjugate

Confirming successful conjugation and determining the degree of labeling is critical.

1. Mass Spectrometry (MS)

  • Purpose: To confirm the covalent addition of the linker and determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio.[19]

  • Method: Liquid chromatography-mass spectrometry (LC-MS) analysis of the intact conjugate is performed. The mass of the final conjugate will be the mass of the protein plus the mass of each added linker molecule (488.49 Da for N-Mal-N-bis(PEG2-acid)). Deconvolution of the resulting mass spectrum can reveal the distribution of species (e.g., protein with 0, 1, 2, etc. linkers attached).[20][21]

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Purpose: To visually confirm an increase in molecular weight.

  • Method: Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein should exhibit a slight upward shift in its band position compared to the unconjugated protein, indicating an increase in mass.

3. Determination of Degree of Labeling (DOL)

  • For conjugates where the attached molecule has a distinct absorbance, the DOL can be calculated using UV-Vis spectrophotometry and the Beer-Lambert law.[15] Since N-Mal-N-bis(PEG2-acid) itself does not have a strong chromophore, this method is more applicable after the acid groups have been used to attach a dye or drug. For direct determination, MS is the preferred method.[20]

4. Storage of the Final Conjugate

  • For short-term storage (up to 1 week), keep the conjugate at 2-8°C, protected from light.[15][17]

  • For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide.[15][17] Alternatively, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[15][17]

References

Application Notes and Protocols for EDC/NHS Chemistry with N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of the heterobifunctional linker, N-Mal-N-bis(PEG2-acid), in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This combination is a powerful tool for the covalent conjugation of amine-containing molecules to thiol-containing molecules, with broad applications in drug delivery, diagnostics, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring two terminal carboxylic acid groups and a maleimide (B117702) group.[1][2] The carboxylic acid moieties can be activated by EDC and NHS to form reactive NHS esters, which readily couple with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[3][4] The maleimide group specifically reacts with thiol (sulfhydryl) groups, such as those found in cysteine residues, to form a stable thioether linkage.[1][] The PEG spacers enhance solubility, reduce steric hindrance, and improve the biocompatibility of the resulting conjugate.[6][7][8]

These notes will guide researchers through the principles, optimization strategies, and detailed protocols for effectively utilizing N-Mal-N-bis(PEG2-acid) in their bioconjugation workflows.

Principle of the Two-Step Conjugation Reaction

The conjugation process using N-Mal-N-bis(PEG2-acid) with EDC/NHS chemistry is a two-step reaction:

  • Activation of Carboxylic Acids: The two carboxylic acid groups on N-Mal-N-bis(PEG2-acid) are activated by EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester by NHS.[3][4] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[9][10][11]

  • Amine Coupling and Thiol Reaction: The NHS-activated linker is then reacted with an amine-containing molecule (e.g., an antibody). This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5) and results in the formation of a stable amide bond.[9][10][11] The resulting molecule now possesses a terminal maleimide group, which can subsequently be conjugated to a thiol-containing molecule.

This sequential approach allows for the controlled and specific linkage of two different molecules.

Key Applications

The unique trifunctional nature of N-Mal-N-bis(PEG2-acid) makes it a versatile tool for various advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs where a cytotoxic drug (often thiol-containing) is linked to an antibody. The two carboxylic acid groups can be used to attach the linker to lysine (B10760008) residues on the antibody, and the maleimide group can then be used to conjugate the thiol-containing drug. The PEG component can improve the solubility and pharmacokinetic properties of the ADC.[10][12]

  • PROTACs (Proteolysis Targeting Chimeras): N-Mal-N-bis(PEG2-acid) can serve as a linker in the synthesis of PROTACs.[13] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[13] The linker's length and composition are critical for the efficacy of the PROTAC.[][14][15][16][17]

  • Surface Modification of Nanoparticles: The carboxylic acid groups can be used to attach the linker to amine-functionalized nanoparticles, creating a surface with reactive maleimide groups.[][7][15][] These maleimide-functionalized nanoparticles can then be used to immobilize thiol-containing biomolecules, such as peptides or antibodies, for targeted drug delivery or diagnostic applications.[11][]

Data Presentation: Reaction Parameters and Expected Outcomes

Optimizing the molar ratios of reagents is crucial for successful conjugation. The following tables provide recommended starting points and expected outcomes based on typical applications.

ParameterRecommended Molar RatioPurposeReference(s)
EDC : N-Mal-N-bis(PEG2-acid) 2:1 to 10:1To ensure sufficient activation of both carboxylic acid groups. A higher excess may be needed for dilute solutions.[19][20]
NHS : N-Mal-N-bis(PEG2-acid) 2:1 to 5:1To stabilize the active intermediate and improve coupling efficiency.[19][20]
Linker : Amine-Molecule 5:1 to 20:1To achieve a desired degree of labeling on the amine-containing molecule (e.g., antibody). This ratio should be optimized empirically.[21][22]
Maleimide-Linker : Thiol-Molecule 1:1 to 5:1To ensure efficient conjugation to the thiol group. A slight excess of the maleimide-functionalized molecule is often used.[20]
ApplicationTypical Drug-to-Antibody Ratio (DAR)Key Characterization TechniquesReference(s)
Antibody-Drug Conjugates (ADCs) 2 - 8Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)[1][9][][23]
Nanoparticle Surface Modification Varies (measured as ligand density)Dynamic Light Scattering (DLS), Zeta Potential, Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS)[13][24][25][26][27]
PROTACs N/ANuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)[14][17]

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule

This protocol describes the general procedure for activating N-Mal-N-bis(PEG2-acid) and conjugating it first to a protein (e.g., an antibody) and then to a thiol-containing payload.

Materials:

  • N-Mal-N-bis(PEG2-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein (e.g., Antibody)

  • Thiol-containing molecule (e.g., drug, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Activation of N-Mal-N-bis(PEG2-acid)

  • Equilibrate EDC, NHS, and N-Mal-N-bis(PEG2-acid) to room temperature before opening.

  • Prepare a stock solution of N-Mal-N-bis(PEG2-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a microcentrifuge tube, add the desired amount of N-Mal-N-bis(PEG2-acid) stock solution to Activation Buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the N-Mal-N-bis(PEG2-acid) solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the freshly activated N-Mal-N-bis(PEG2-acid) solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.[21][22]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis against Coupling Buffer. The resulting product is a maleimide-activated protein.

Step 3: Conjugation to the Thiol-Containing Molecule

  • Dissolve the thiol-containing molecule in Coupling Buffer. If the thiol is protected, it must be deprotected prior to this step.

  • Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • The final conjugate can be purified by size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted thiol-containing molecule.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the functionalization of nanoparticles with primary amine groups on their surface with N-Mal-N-bis(PEG2-acid).

Materials:

  • Amine-functionalized nanoparticles

  • N-Mal-N-bis(PEG2-acid)

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activate N-Mal-N-bis(PEG2-acid) with EDC and NHS as described in Protocol 1, Step 1.

  • Add the activated linker solution to the nanoparticle suspension. The molar ratio of linker to the estimated surface amine groups should be optimized, but a 10- to 50-fold molar excess is a reasonable starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.4 with Coupling Buffer.

  • Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

  • Quench the reaction with Quenching Buffer for 15 minutes.

  • Purify the maleimide-functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer (3-5 times) to remove unreacted linker and byproducts.

  • The purified nanoparticles can then be used for conjugation with thiol-containing molecules as described in Protocol 1, Step 3.

Mandatory Visualizations

G cluster_activation Step 1: Activation of Carboxylic Acids (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation to Amine & Thiol (pH 7.2-8.5) Linker N-Mal-N-bis(PEG2-acid) (-COOH) Active_Intermediate O-acylisourea Intermediate Linker->Active_Intermediate + EDC EDC EDC NHS NHS NHS_Ester NHS Ester (Amine-Reactive) Active_Intermediate->NHS_Ester + NHS Maleimide_Activated Maleimide-Activated Intermediate NHS_Ester->Maleimide_Activated + Amine-Molecule Amine_Molecule Amine-Molecule (-NH2) Final_Conjugate Final Conjugate Maleimide_Activated->Final_Conjugate + Thiol-Molecule Thiol_Molecule Thiol-Molecule (-SH)

Caption: Workflow of EDC/NHS chemistry with N-Mal-N-bis(PEG2-acid).

G cluster_reagents Reagent Preparation cluster_activation Activation cluster_conjugation1 First Conjugation cluster_purification1 Purification cluster_conjugation2 Second Conjugation cluster_purification2 Final Purification Reagent_Prep Equilibrate Reagents Prepare Stock Solutions Activation Activate Linker with EDC/NHS in Activation Buffer Reagent_Prep->Activation Conjugation1 Add Activated Linker to Amine-Molecule in Coupling Buffer Activation->Conjugation1 Purification1 Quench Reaction Purify via Desalting/Dialysis Conjugation1->Purification1 Conjugation2 Add Thiol-Molecule to Maleimide-Activated Intermediate Purification1->Conjugation2 Purification2 Purify Final Conjugate (e.g., SEC) Conjugation2->Purification2

Caption: Experimental workflow for two-step bioconjugation.

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis cluster_protac PROTAC Synthesis cluster_nanoparticle Nanoparticle Surface Modification Antibody Antibody (Amine Groups) ADC Antibody-Drug Conjugate Antibody->ADC EDC/NHS Linker N-Mal-N-bis(PEG2-acid) Linker->ADC PROTAC PROTAC Molecule Linker->PROTAC Functionalized_NP Functionalized Nanoparticle Linker->Functionalized_NP Drug Cytotoxic Drug (Thiol Group) Drug->ADC Thiol-Maleimide Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Nanoparticle Amine-Functionalized Nanoparticle Nanoparticle->Functionalized_NP EDC/NHS Targeting_Ligand Targeting Ligand (Thiol Group) Targeting_Ligand->Functionalized_NP Thiol-Maleimide Coupling

Caption: Logical relationships in key applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Mal-N-bis(PEG2-acid) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Mal-N-bis(PEG2-acid), a branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

N-Mal-N-bis(PEG2-acid) is a heterobifunctional linker featuring a maleimide (B117702) group for covalent bonding with thiol-containing molecules (e.g., cysteine residues in proteins) and two terminal carboxylic acid groups. These carboxylic acids can be activated to react with primary amines (e.g., lysine (B10760008) residues or N-termini of proteins), making this linker ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Part 1: Maleimide-Thiol Conjugation

Question 1: Why am I observing low or no conjugation to my thiol-containing molecule?

Answer: Low efficiency in the maleimide-thiol conjugation step can arise from several factors related to reagent stability and reaction conditions.

Potential CauseRecommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis at neutral to alkaline pH, rendering it inactive.[4] Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[4]
Thiol Oxidation Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[5] Reduce disulfide bonds in your protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed, for instance, by a desalting column, before proceeding. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[4]
Suboptimal pH The reaction rate is pH-dependent. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[4] Below pH 6.5, the reaction slows down. Above pH 7.5, maleimide hydrolysis and side reactions with amines become more significant.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
Incorrect Stoichiometry An insufficient molar excess of the maleimide linker can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, for smaller molecules like peptides or larger structures like nanobodies, the optimal ratio may be lower (e.g., 2:1 to 5:1) and should be determined empirically.[6][7]
Inadequate Reaction Time or Temperature Reactions are typically carried out at room temperature for 1-2 hours or at 4°C overnight. Shorter reaction times may be sufficient for smaller, more reactive molecules.[6][7]

Question 2: How can I confirm that the maleimide-thiol conjugation has occurred?

Answer: You can quantify the loss of free thiols in your protein solution after the conjugation reaction using Ellman's reagent (DTNB). A decrease in the number of free sulfhydryl groups indicates successful conjugation. Additionally, techniques like RP-HPLC can be used to separate the conjugated product from the unconjugated protein, allowing for quantification of the conjugation efficiency.[8]

Part 2: Carboxylic Acid (EDC/NHS) Conjugation

Question 3: I am seeing low yield in the second step of the conjugation, the amide bond formation. What could be the issue?

Answer: The efficiency of the EDC/NHS-mediated coupling of the carboxylic acid groups to an amine-containing molecule is highly sensitive to reaction conditions.

Potential CauseRecommended Solution
Suboptimal pH This is a two-step process with different optimal pH ranges. The activation of the carboxylic acid groups with EDC is most efficient at an acidic pH of 4.5-6.0.[9] The subsequent reaction of the NHS-activated linker with a primary amine is optimal at a pH of 7.0-8.5.[9] For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step.[9]
Inappropriate Buffer The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction.[9] MES buffer is suitable for the activation step, while phosphate-buffered saline (PBS) or borate (B1201080) buffer can be used for the coupling step.[9]
Reagent Instability EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[9] Prepare solutions of EDC and NHS immediately before use and do not store them in solution.[10]
Hydrolysis of NHS Ester The NHS ester intermediate is more stable than the initial O-acylisourea intermediate formed by EDC, but it can still hydrolyze in aqueous solutions.[11][12] Perform the reaction promptly after the activation step.
Incorrect Molar Ratios A molar excess of EDC and NHS over the carboxylic acid groups is typically required. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[9] Optimization of these ratios is often necessary.

Question 4: My protein is precipitating during the EDC/NHS reaction. How can I prevent this?

Answer: Protein precipitation can occur due to changes in pH or high concentrations of reagents.

Potential CauseRecommended Solution
Protein Aggregation Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to the reaction.
High EDC Concentration Very high concentrations of EDC can sometimes cause precipitation.[9] If you are using a large excess of EDC and observe precipitation, try reducing the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG2 spacers in N-Mal-N-bis(PEG2-acid)? A1: The polyethylene glycol (PEG) spacers increase the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[2][3] They also provide a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[13]

Q2: Can I perform the maleimide-thiol and EDC/NHS conjugations in a single step? A2: A two-step protocol is generally recommended. This allows for optimization of the distinct pH requirements for each reaction and prevents unwanted cross-reactivity. Performing the maleimide-thiol reaction first, followed by purification and then the EDC/NHS reaction, provides better control over the final product.[10]

Q3: How do I remove unreacted N-Mal-N-bis(PEG2-acid) and other reagents after the conjugation? A3: Size-exclusion chromatography (SEC) or dialysis are effective methods for removing excess linker and other small molecule reagents from the final conjugate.[8][14]

Q4: How can I quantify the number of maleimide groups on my molecule before conjugation? A4: The number of reactive maleimide groups can be quantified using a reverse assay. This involves reacting the maleimide-containing molecule with a known excess of a thiol-containing compound like glutathione (B108866) (GSH), and then quantifying the remaining unreacted thiol using a reagent like 4,4'-dithiodipyridine (4,4'-DTDP).[15]

Q5: Are there any known side reactions I should be aware of? A5: For the maleimide-thiol reaction, besides maleimide hydrolysis, side reactions with primary amines (e.g., lysine residues) can occur at pH values above 7.5.[4] For the EDC/NHS reaction, a side reaction can lead to the formation of an N-acylurea, which is more common for carboxyl groups in hydrophobic regions of proteins.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your conjugation reactions.

Table 1: Optimal Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotesReference(s)
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.[4]
Temperature (°C) 4 - 254°C for overnight reactions with sensitive proteins; room temperature for faster kinetics.
Reaction Time 30 min - 16 hoursDependent on temperature and reactivity of molecules.[6][7]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Highly dependent on the specific molecules being conjugated. Empirical optimization is recommended.[6][7]
EDTA Concentration 1 - 5 mMOptional, to prevent metal-catalyzed thiol oxidation.[4]

Table 2: Optimal Conditions for EDC/NHS-mediated Amide Bond Formation

ParameterRecommended Range/ValueNotesReference(s)
Activation pH 4.5 - 6.0For the reaction of EDC with the carboxylic acid.[9]
Coupling pH 7.0 - 8.5For the reaction of the NHS-activated ester with the amine.[9]
EDC Molar Excess (over -COOH) 2 - 10 foldStarting point for optimization.[9]
NHS Molar Excess (over -COOH) 2 - 5 foldStarting point for optimization.[9]
Activation Time 15 - 30 minAt room temperature.[9]
Coupling Time 2 hours - overnightAt room temperature or 4°C.[17]

Detailed Experimental Protocols

Protocol 1: Two-Step Conjugation using N-Mal-N-bis(PEG2-acid)

This protocol outlines the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing molecule (Molecule-NH2).

Materials:

  • Protein-SH

  • Molecule-NH2

  • N-Mal-N-bis(PEG2-acid)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • EDC and Sulfo-NHS

  • Buffer 1 (Maleimide Reaction Buffer): PBS, pH 7.2, with 5 mM EDTA

  • Buffer 2 (Activation Buffer): 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Buffer 3 (Coupling Buffer): PBS, pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Conjugation of N-Mal-N-bis(PEG2-acid) to Protein-SH

  • Protein Preparation: Dissolve Protein-SH in Buffer 1 to a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): Add TCEP to a final concentration of 10-50 mM. Incubate at room temperature for 30-60 minutes.

  • Prepare Linker Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the linker solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-fold). Incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove excess linker and TCEP using a desalting column equilibrated with Buffer 2. The product is now Protein-S-Linker.

Step 2: Conjugation of Protein-S-Linker to Molecule-NH2

  • Activation of Carboxylic Acids: To the purified Protein-S-Linker solution in Buffer 2, add EDC and Sulfo-NHS to a final concentration of ~2 mM and ~5 mM, respectively. Incubate for 15 minutes at room temperature.[16]

  • pH Adjustment and Coupling: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Buffer 3. Immediately add Molecule-NH2 (dissolved in Buffer 3) at a desired molar ratio to the activated Protein-S-Linker.

  • Conjugation: Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Final Purification: Purify the final conjugate (Protein-S-Linker-NH-Molecule) using a desalting column or other appropriate chromatography method equilibrated with a suitable storage buffer.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol can be used to determine the conjugation efficiency of the maleimide-thiol reaction.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or another thiol standard

  • Protein samples (before and after conjugation)

Procedure:

  • Prepare Standards: Prepare a standard curve of cysteine in the Reaction Buffer.

  • Prepare Samples: Dilute the protein samples to an appropriate concentration in the Reaction Buffer.

  • Reaction: Add Ellman's Reagent solution to each standard and sample. Include a blank with only the buffer and reagent.

  • Incubate: Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Quantification: Create a standard curve and determine the concentration of free thiols in your samples. The reduction in thiol concentration after conjugation corresponds to the conjugation efficiency.[8]

Visualizations

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: EDC/NHS Amide Coupling p_sh Thiol-containing Protein (P-SH) p_s_linker P-S-Linker Intermediate p_sh->p_s_linker pH 6.5-7.5 linker N-Mal-N-bis(PEG2-acid) linker->p_s_linker p_s_linker_2 P-S-Linker Intermediate p_s_linker->p_s_linker_2 Purification m_nh2 Amine-containing Molecule (M-NH2) final_conjugate Final Conjugate (P-S-Linker-M) m_nh2->final_conjugate p_s_linker_2->final_conjugate 1. EDC/NHS, pH 4.5-6.0 2. pH 7.0-8.5

Caption: Two-step conjugation workflow using N-Mal-N-bis(PEG2-acid).

G start Low Conjugation Yield check_maleimide Is the maleimide reagent fresh? start->check_maleimide check_thiol Are thiols reduced and protected? check_maleimide->check_thiol Yes sol_maleimide Prepare fresh maleimide solution in anhydrous solvent. check_maleimide->sol_maleimide No check_ph Is the reaction pH optimal? check_thiol->check_ph Yes sol_thiol Add TCEP/DTT to reduce thiols. Use degassed buffers with EDTA. check_thiol->sol_thiol No check_ratio Is the molar ratio optimized? check_ph->check_ratio Yes sol_ph Adjust pH to 6.5-7.5 for maleimide-thiol or follow two-step pH for EDC/NHS. check_ph->sol_ph No sol_ratio Perform a titration of the maleimide linker concentration. check_ratio->sol_ratio No success Improved Yield check_ratio->success Yes sol_maleimide->check_thiol sol_thiol->check_ph sol_ph->check_ratio sol_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_protac PROTAC Molecule cluster_cell Cellular Action e3_ligand E3 Ligase Ligand linker N-Mal-N-bis(PEG2-acid) Linker e3_ligand->linker ternary_complex Ternary Complex (E3-PROTAC-POI) linker->ternary_complex poi_ligand Target Protein (POI) Ligand poi_ligand->linker e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poi Target Protein (POI) poi->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC mechanism of action facilitated by the linker.

References

Technical Support Center: N-Mal-N-bis(PEG2-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Mal-N-bis(PEG2-acid) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile linker in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is N-Mal-N-bis(PEG2-acid) and what are its primary applications?

N-Mal-N-bis(PEG2-acid) is a branched, heterobifunctional crosslinker.[1][2][3][4] It contains a maleimide (B117702) group, which reacts specifically with thiol (sulfhydryl) groups, and two terminal carboxylic acid groups.[1][2][3][4] The two short polyethylene (B3416737) glycol (PEG) chains enhance the solubility of the linker and the resulting conjugate in aqueous buffers.[5][6][7] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates where one molecule is linked via a thiol and up to two other molecules can be attached via their primary amines.[8]

Q2: How should I store and handle N-Mal-N-bis(PEG2-acid)?

For long-term storage, it is recommended to store N-Mal-N-bis(PEG2-acid) at -20°C in a dry, dark environment.[1][4][7] For short-term storage, 0-4°C is acceptable.[1][7] The compound is generally stable for several weeks at ambient temperature during shipping.[1][7] It is crucial to protect the maleimide group from moisture to prevent hydrolysis.[9][10] Therefore, it is advisable to allow the product to equilibrate to room temperature before opening the vial to avoid condensation.[4]

Maleimide-Thiol Conjugation

Q3: My maleimide-thiol conjugation efficiency is low. What are the possible causes and solutions?

Low conjugation efficiency can stem from several factors related to both the maleimide linker and the thiol-containing molecule.

  • Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which renders it unreactive towards thiols.[9][10][11] Always prepare aqueous solutions of the linker immediately before use.[9] For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF.[9]

  • Oxidized Thiols: The target thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which do not react with maleimides.[12][13] It is often necessary to perform a reduction step prior to conjugation.

  • Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[9][10] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.[9][10]

  • Inaccessible Thiols: The cysteine residues on your protein may be sterically hindered or buried within the protein's structure, preventing the linker from accessing them.

Q4: I am observing unexpected side products in my maleimide conjugation reaction. What could they be?

Several side reactions can occur during maleimide-thiol conjugations:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[9][12] To minimize this, maintain the reaction pH between 6.5 and 7.5.[9][10]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[14][15] This is more prominent at physiological or higher pH.[12] Performing the conjugation at a more acidic pH (e.g., pH 5.0) can prevent this by keeping the N-terminal amine protonated.[12][14]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible, and in a thiol-rich environment (like in vivo with glutathione), the conjugated molecule can be transferred to other thiols.[9][16] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which forms a stable succinamic acid thioether.[9][16][17]

Carboxylic Acid Activation and Amide Coupling

Q5: I am having trouble with the EDC/NHS activation of the carboxylic acid groups. What should I check?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or Sulfo-NHS is commonly used to activate carboxylic acids for reaction with primary amines.[18][19][20]

  • Incompatible Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction.[21] Phosphate, MES, and HEPES buffers are generally recommended.[18][21]

  • Hydrolysis of Reagents: EDC and the activated NHS ester are both susceptible to hydrolysis in aqueous solutions.[18][22] Therefore, solutions of EDC and NHS should always be prepared fresh immediately before use.[18]

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (e.g., pH 6.0 using MES buffer).[18] The subsequent coupling of the NHS-activated acid to the amine is more efficient at a slightly basic pH (pH 7.2-8.5).[18] A two-step protocol is often preferred to optimize each reaction.[18]

Q6: I am observing aggregation or precipitation of my protein during the EDC/NHS coupling reaction. What can I do?

Aggregation can be caused by a high degree of crosslinking or by the addition of organic solvents used to dissolve the linker.

  • Reduce Molar Excess: Lower the molar ratio of the N-Mal-N-bis(PEG2-acid) linker to your protein.[21]

  • Control Reaction Time: Shorten the incubation time to reduce the extent of the reaction.[21]

  • Adjust Protein Concentration: Modifying the protein concentration can influence whether intramolecular (within the same molecule) or intermolecular (between molecules) crosslinking is favored.[21]

  • Limit Organic Solvent: If the linker is first dissolved in DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein denaturation and precipitation.[21]

Troubleshooting Guides

Guide 1: Low Yield of Maleimide-Thiol Conjugate
Potential Cause Recommended Action
Maleimide Hydrolysis Prepare fresh solutions of the linker in an appropriate buffer (pH 6.5-7.5) immediately before use.[9] For storage, use anhydrous DMSO or DMF.[9]
Thiol Oxidation Reduce disulfide bonds in the protein/peptide using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[12] TCEP is often preferred as it does not need to be removed before adding the maleimide.[12] If using DTT, it must be removed prior to conjugation.[12]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for maleimide-thiol conjugation.[9][10]
Insufficient Molar Ratio Increase the molar excess of the N-Mal-N-bis(PEG2-acid) linker. A 10-20 fold molar excess is a common starting point.[12]
Steric Hindrance Consider denaturing and then refolding the protein to expose the thiol groups. This is a more advanced technique and should be approached with caution.
Guide 2: Low Yield of Amide-Coupled Product
Potential Cause Recommended Action
Incompatible Buffer Use a buffer free of primary amines, such as PBS, HEPES, or MES.[21] Perform a buffer exchange if your sample is in an incompatible buffer.[21]
Hydrolysis of EDC/NHS Ester Prepare EDC and NHS/Sulfo-NHS solutions immediately before use.[18]
Suboptimal pH for Activation/Coupling Use a two-step protocol. First, activate the carboxylic acids with EDC/NHS at pH 6.0 (e.g., in MES buffer). Then, wash to remove excess activating agents and add your amine-containing molecule in a coupling buffer at pH 7.2-8.5 (e.g., PBS).[18]
Insufficient Reagent Concentration Optimize the molar excess of EDC and NHS. For dilute protein solutions, a greater molar excess is often required.[21]

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to N-Mal-N-bis(PEG2-acid)

This protocol describes the activation of the carboxylic acid groups on N-Mal-N-bis(PEG2-acid) and subsequent coupling to a molecule containing a primary amine.

  • Reagent Preparation:

    • Prepare an Activation Buffer: 50 mM MES, pH 6.0.[18]

    • Prepare a Coupling Buffer: 1x PBS, pH 7.4.[18]

    • Immediately before use, prepare a 10 mM EDC solution and a 25 mM Sulfo-NHS solution in the Activation Buffer.[18]

  • Activation of N-Mal-N-bis(PEG2-acid):

    • Dissolve N-Mal-N-bis(PEG2-acid) in the Activation Buffer.

    • Add a 10-fold molar excess of the EDC and Sulfo-NHS solutions to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[18]

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer. This prevents unwanted side reactions with the amine-containing molecule.

  • Coupling to Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Add the activated (and buffer-exchanged) N-Mal-N-bis(PEG2-acid) to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12][18]

  • Quenching:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to react with any remaining activated linker. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted linker and other reagents.

Protocol 2: Conjugation of a Thiol-Containing Protein to the Maleimide-Functionalized Linker

This protocol assumes you have already functionalized a molecule with N-Mal-N-bis(PEG2-acid) as described in Protocol 1.

  • Protein and Buffer Preparation:

    • Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS with 1-5 mM EDTA).[12][13] The buffer should be free of any thiol-containing reagents.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[12]

  • Conjugation Reaction:

    • Add the maleimide-functionalized linker (from Protocol 1) to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[12]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching:

    • To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide groups.[12]

  • Purification:

    • Purify the final conjugate using SEC or another suitable method to remove excess linker and quenching reagent.

Visual Guides

G Troubleshooting Workflow for N-Mal-N-bis(PEG2-acid) Reactions cluster_start cluster_check1 cluster_maleimide Maleimide-Thiol Issues cluster_amide Amide Coupling Issues cluster_side_reactions cluster_side_products Potential Side Reactions cluster_solutions cluster_end start Start Conjugation check_yield Low Conjugation Yield? start->check_yield hydrolysis Maleimide Hydrolyzed? check_yield->hydrolysis Yes thiol_ox Thiols Oxidized? check_yield->thiol_ox Yes ph_mal pH Incorrect? (6.5-7.5) check_yield->ph_mal Yes buffer Buffer Incompatible? check_yield->buffer Yes edc_hydrolysis EDC/NHS Hydrolyzed? check_yield->edc_hydrolysis Yes ph_amide pH Incorrect? (Activation/Coupling) check_yield->ph_amide Yes check_purity Unexpected Products? check_yield->check_purity No solution_hydrolysis Use fresh linker solution hydrolysis->solution_hydrolysis solution_thiol Reduce with TCEP thiol_ox->solution_thiol solution_ph_mal Adjust pH to 6.5-7.5 ph_mal->solution_ph_mal solution_buffer Use non-amine buffer buffer->solution_buffer solution_edc Use fresh EDC/NHS edc_hydrolysis->solution_edc solution_ph_amide Use two-step pH protocol ph_amide->solution_ph_amide amine_react Reaction with Amines? check_purity->amine_react Yes thiazine Thiazine Rearrangement? check_purity->thiazine Yes retro_michael Retro-Michael Reaction? check_purity->retro_michael Yes end_success Successful Conjugation check_purity->end_success No solution_amine Lower pH to < 7.5 amine_react->solution_amine solution_thiazine Lower pH to ~5.0 thiazine->solution_thiazine solution_retro Post-conjugation hydrolysis at pH > 8.5 retro_michael->solution_retro end_fail Re-evaluate Protocol solution_hydrolysis->end_fail solution_thiol->end_fail solution_ph_mal->end_fail solution_buffer->end_fail solution_edc->end_fail solution_ph_amide->end_fail solution_amine->end_fail solution_thiazine->end_fail solution_retro->end_fail

Caption: Troubleshooting workflow for identifying and resolving common issues in N-Mal-N-bis(PEG2-acid) reactions.

G Key Reactions of N-Mal-N-bis(PEG2-acid) linker N-Mal-N-bis(PEG2-acid) activated_linker NHS-activated Linker linker->activated_linker EDC, NHS (pH 6.0) thiol_conjugate Thiol Conjugate linker->thiol_conjugate hydrolyzed_mal Hydrolyzed Maleimide (Inactive) linker->hydrolyzed_mal Hydrolysis (H2O, pH > 7) thiol Protein-SH (Thiol) thiol->thiol_conjugate Maleimide Reaction (pH 6.5-7.5) amine Molecule-NH2 (Amine) full_conjugate Final Tri-molecular Conjugate amine->full_conjugate activated_linker->full_conjugate thiol_conjugate->full_conjugate Amide Coupling (pH 7.2-8.5) thiazine_product Thiazine Product thiol_conjugate->thiazine_product Thiazine Rearrangement (N-terminal Cys, pH > 7)

Caption: Diagram of the primary reaction pathways and potential side reactions involving N-Mal-N-bis(PEG2-acid).

References

preventing aggregation with N-Mal-N-bis(PEG2-acid) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-acid) conjugates. The focus is on preventing and troubleshooting aggregation issues that may arise during the conjugation process and subsequent handling of the conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid) and what are its main applications?

N-Mal-N-bis(PEG2-acid) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains three reactive groups: one maleimide (B117702) group and two terminal carboxylic acid groups.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][3] The two carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[1][2] The short PEG2 spacers enhance the hydrophilicity and solubility of the conjugate in aqueous solutions.[4] This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates where linking multiple molecules to a central scaffold is desired.[5][6]

Q2: What are the primary causes of aggregation when using N-Mal-N-bis(PEG2-acid) conjugates?

Aggregation of conjugates involving N-Mal-N-bis(PEG2-acid) can stem from several factors:

  • Hydrophobicity: While the PEG component enhances solubility, the overall hydrophobicity of the conjugate can increase depending on the conjugated molecules, leading to self-association and aggregation.[7]

  • Intermolecular Crosslinking: The trifunctional nature of the linker can potentially lead to the crosslinking of multiple protein molecules if the reaction conditions are not carefully controlled, resulting in the formation of large aggregates.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of the protein during conjugation.[8] An inappropriate pH can lead to protein denaturation and exposure of hydrophobic regions, promoting aggregation.

  • High Protein and/or Linker Concentration: High concentrations of reactants increase the likelihood of intermolecular interactions and aggregation.[8]

  • Over-labeling: Attaching too many linker-payload molecules to a protein can alter its surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.

  • Instability of the Maleimide Group: The maleimide group can undergo hydrolysis, especially at higher pH. While the thioether bond formed is generally stable, it can be susceptible to retro-Michael reactions, leading to deconjugation and potential aggregation.[9]

Q3: How does the branched structure of N-Mal-N-bis(PEG2-acid) influence aggregation?

The branched structure of N-Mal-N-bis(PEG2-acid) can have both positive and negative effects on aggregation. The PEG chains can provide a steric shield that prevents protein-protein interactions, thereby reducing aggregation.[10][11] However, the trifunctional nature also presents a risk of intermolecular cross-linking if the conjugation strategy is not well-designed. Furthermore, the attachment of a branched structure can induce conformational changes in the protein, potentially exposing hydrophobic patches that can lead to aggregation.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during or after conjugation Aggregation of the conjugate 1. Optimize Reaction Conditions: Lower the reaction temperature to 4°C and extend the incubation time.[8] 2. Adjust Concentrations: Reduce the concentration of the protein and/or the N-Mal-N-bis(PEG2-acid) linker.[8] 3. Buffer Optimization: Ensure the pH of the reaction buffer is optimal for both the stability of your protein and the maleimide-thiol reaction (typically pH 6.5-7.5).[13] Consider using a buffer with higher ionic strength to minimize electrostatic interactions. 4. Add Stabilizing Excipients: Incorporate additives like arginine (50-100 mM), sucrose (B13894) (5-10% w/v), or glycerol (B35011) (5-20% v/v) to the reaction and storage buffers to enhance protein solubility.[8] Low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can also be beneficial.[8]
Low yield of the desired conjugate and presence of high molecular weight species in SEC analysis Intermolecular cross-linking 1. Sequential Conjugation: Employ a two-step conjugation strategy. First, react the maleimide group with the thiol-containing molecule, purify the intermediate, and then activate the carboxylic acids to react with the amine-containing molecule. 2. Control Molar Ratios: Carefully optimize the molar ratio of the linker to the protein to minimize the chances of multiple proteins reacting with a single linker molecule. 3. Blocking Agents: If your protein has multiple reactive thiols and you only want to conjugate at a specific site, consider using a reversible thiol-blocking agent for the other sites.
Gradual aggregation or precipitation of the purified conjugate during storage Conjugate instability 1. Optimize Storage Buffer: Screen different buffer conditions (pH, ionic strength) for long-term stability. The optimal storage buffer may be different from the reaction buffer. 2. Include Stabilizers: Add cryoprotectants like glycerol or sucrose to the storage buffer, especially if the conjugate is to be frozen. Arginine can also help prevent long-term aggregation.[8] 3. Storage Temperature: Store the conjugate at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles. 4. Consider Alternative Linkers: If instability of the maleimide linkage is suspected, consider using a more stable linker chemistry, such as those based on mono-sulfone-PEG.[9]

Quantitative Data Summary

The following table provides general recommendations for reaction conditions and stabilizing excipients to minimize aggregation. These values may require optimization for your specific protein and application.

Parameter Recommended Range Rationale
pH for Maleimide-Thiol Conjugation 6.5 - 7.5Optimal for specific and efficient reaction of maleimide with thiols while minimizing maleimide hydrolysis.[13]
pH for Amine Conjugation (activated carboxylic acid) 7.0 - 8.5Efficiently reacts with primary amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures can slow down aggregation.[8]
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.[8]
Linker:Protein Molar Ratio 1:1 to 20:1Needs to be optimized to achieve desired labeling efficiency without causing over-labeling and aggregation.[8]
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions.[8]
Sucrose 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.[8]
Glycerol 5 - 20% (v/v)Increases solvent viscosity and acts as a cryoprotectant.
Polysorbate 20 (Tween-20) 0.01 - 0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[8]

Experimental Protocols

Protocol: Two-Step Sequential Conjugation to Minimize Aggregation

This protocol outlines a general procedure for conjugating two different molecules (one with a thiol group and one with an amine group) to the N-Mal-N-bis(PEG2-acid) linker.

Step 1: Conjugation of Thiol-Containing Molecule to the Maleimide Group

  • Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.

  • Protein Preparation: If your thiol-containing protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30-60 minutes. Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Dissolve the N-Mal-N-bis(PEG2-acid) linker in the conjugation buffer immediately before use to a desired stock concentration.

  • Conjugation Reaction: Add the linker solution to the thiol-containing protein solution at a carefully optimized molar ratio (e.g., 5:1 to 10:1 linker to protein). Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the resulting conjugate (Molecule 1-Linker) to remove excess linker and unreacted protein using size-exclusion chromatography (SEC) or dialysis.

Step 2: Conjugation of Amine-Containing Molecule to the Carboxylic Acid Groups

  • Buffer Exchange: Transfer the purified Molecule 1-Linker conjugate into an amine-free buffer (e.g., MES or HEPES buffer) at a pH suitable for your protein's stability and the activation of carboxylic acids (typically pH 6.0 for EDC/NHS chemistry).

  • Activation of Carboxylic Acids: Add a fresh solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the conjugate solution. A molar excess of 10-20 fold over the conjugate is a good starting point. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Amine-Containing Molecule: Add the amine-containing molecule to the activated conjugate solution. The optimal molar ratio will need to be determined empirically. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.

  • Final Purification: Purify the final trifunctional conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange chromatography) to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amine Conjugation thiol_protein Thiol-containing Protein reaction1 Conjugation (pH 6.5-7.5) thiol_protein->reaction1 linker N-Mal-N-bis(PEG2-acid) linker->reaction1 purification1 Purification (SEC/Dialysis) reaction1->purification1 intermediate Intermediate Conjugate purification1->intermediate activation Activate Carboxylic Acids (EDC/NHS) intermediate->activation amine_protein Amine-containing Protein reaction2 Conjugation amine_protein->reaction2 activation->reaction2 purification2 Final Purification reaction2->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: Experimental workflow for two-step conjugation.

troubleshooting_logic start Aggregation Observed? cause Identify Potential Cause start->cause crosslinking Intermolecular Cross-linking cause->crosslinking instability Conjugate Instability cause->instability conditions Suboptimal Reaction Conditions cause->conditions solution_crosslinking Sequential Conjugation Optimize Molar Ratios crosslinking->solution_crosslinking solution_instability Optimize Storage Buffer Add Stabilizers instability->solution_instability solution_conditions Optimize pH, Temp, Conc. Add Excipients conditions->solution_conditions

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis and prevention of degradation of N-Mal-N-bis(PEG2-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid) and what are its primary applications?

A1: N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. It features a maleimide (B117702) group at one end and two terminal carboxylic acid groups.[1][2][3] The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond.[1][4] The two terminal carboxylic acids can be conjugated to primary amine groups using standard carbodiimide (B86325) chemistry (e.g., with EDC or DCC).[1][2] This trifunctional nature makes it a versatile linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link a targeting moiety to two payload molecules.

Q2: What is maleimide hydrolysis and why is it a concern for N-Mal-N-bis(PEG2-acid)?

A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water to form a maleamic acid derivative. This ring-opened form is no longer reactive towards thiol groups, thus preventing the desired conjugation reaction.[5] The stability of the maleimide group is crucial for the successful use of N-Mal-N-bis(PEG2-acid) in bioconjugation.

Q3: What are the main factors that influence the rate of N-Mal-N-bis(PEG2-acid) hydrolysis?

A3: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated at neutral to alkaline pH (pH > 7). The maleimide group is most stable at acidic pH (pH < 6.5).[6]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[6][7]

  • Buffer Composition: While not extensively studied for this specific molecule, certain buffer components can potentially influence stability. It is generally advisable to use buffers that do not contain nucleophiles that could react with the maleimide.

  • Storage Conditions: Prolonged storage in aqueous solutions, especially at room temperature and neutral or basic pH, will lead to significant hydrolysis.

Q4: How can I prevent the hydrolysis of N-Mal-N-bis(PEG2-acid) before and during my experiments?

A4: To minimize hydrolysis, follow these guidelines:

  • Storage: Store N-Mal-N-bis(PEG2-acid) as a dry powder in a dark, desiccated environment at -20°C for long-term storage or 0-4°C for short-term storage.[1][8]

  • Stock Solutions: Prepare stock solutions in an anhydrous, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1] Aliquot and store at -20°C or -80°C for extended stability.

  • Working Solutions: Prepare aqueous working solutions immediately before use. If aqueous storage is unavoidable, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) and keep the solution on ice.

  • Reaction pH: Perform thiol-maleimide conjugation reactions at a pH range of 6.5-7.5 for an optimal balance between thiol reactivity and maleimide stability.[4]

Q5: What is a retro-Michael reaction and is it a concern for conjugates formed with N-Mal-N-bis(PEG2-acid)?

A5: The retro-Michael reaction is the reverse of the thiol-maleimide conjugation, where the thioether bond breaks, leading to the dissociation of the conjugate. This can be a concern, especially in environments with a high concentration of other thiols, such as in vivo. However, the thiosuccinimide ring formed after conjugation can undergo hydrolysis to a more stable ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[5][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group. 1. Prepare fresh N-Mal-N-bis(PEG2-acid) solutions in anhydrous DMSO or DMF immediately before use. 2. Ensure the pH of the reaction buffer is between 6.5 and 7.5. 3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Oxidation of thiol groups on the biomolecule. 1. Degas buffers to remove dissolved oxygen. 2. Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the biomolecule solution prior to conjugation to ensure free thiols are available. 3. Include a chelating agent such as EDTA in the buffer to prevent metal-catalyzed oxidation.
Incorrect buffer composition. 1. Avoid buffers containing primary amines (e.g., Tris) if the carboxylic acid groups are to be activated simultaneously. 2. Do not use buffers containing thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) as they will compete for the maleimide.
Inconsistent conjugation results Variable hydrolysis of N-Mal-N-bis(PEG2-acid) stock solution. 1. Aliquot the stock solution in anhydrous solvent to avoid repeated freeze-thaw cycles and moisture contamination. 2. Always use a fresh aliquot for each experiment.
Inconsistent pH of the reaction buffer. 1. Calibrate the pH meter before preparing buffers. 2. Prepare fresh buffers for each experiment to ensure accurate pH.
Loss of conjugated molecule during analysis (e.g., SDS-PAGE) Cleavage of the thioether bond. 1. Be aware that the thiosuccinimide linkage can be unstable under certain analytical conditions, such as high temperatures during SDS-PAGE sample preparation.[7][10] 2. Consider analyzing the conjugate using non-reducing SDS-PAGE or other analytical techniques like size-exclusion chromatography (SEC) or mass spectrometry.
Retro-Michael reaction. 1. After conjugation, consider incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period to promote the hydrolysis of the thiosuccinimide ring to the more stable ring-opened form.

Quantitative Data

Table 1: Influence of pH on the Hydrolysis of Maleimides

pHTemperature (°C)CompoundHalf-life (t₁/₂)Reference
5.5378-arm-PEG10k-maleimideVery slow hydrolysis[6]
7.4378-arm-PEG10k-maleimideFaster hydrolysis[6]
9.0378-arm-PEG10k-maleimideRapid hydrolysis[6]

Table 2: Influence of Temperature on the Hydrolysis of Maleimides at pH 7.4

Temperature (°C)CompoundObservationReference
208-arm-PEG10k-maleimideSlower hydrolysis[6]
378-arm-PEG10k-maleimideFaster hydrolysis[6]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Preparation of Biomolecule:

    • Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-5 mM EDTA).

    • If the biomolecule contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Preparation of N-Mal-N-bis(PEG2-acid) Solution:

    • Immediately before use, dissolve the required amount of N-Mal-N-bis(PEG2-acid) in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-acid) stock solution to the biomolecule solution. A 5-20 fold molar excess of the maleimide reagent over the thiol is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or N-acetylcysteine to a final concentration of 1-5 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess N-Mal-N-bis(PEG2-acid) and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy

  • Principle: The maleimide group has a characteristic UV absorbance around 300 nm, which disappears upon hydrolysis of the maleimide ring.

  • Procedure:

    • Prepare a solution of N-Mal-N-bis(PEG2-acid) in the buffer of interest (e.g., PBS at various pH values).

    • Measure the initial absorbance at the λmax of the maleimide group (around 300 nm).

    • Incubate the solution under the desired conditions (e.g., specific temperature).

    • Periodically measure the absorbance at the same wavelength over time.

    • The decrease in absorbance corresponds to the hydrolysis of the maleimide group. The rate of hydrolysis can be calculated from the change in absorbance over time.

Visualizations

Hydrolysis_Mechanism cluster_0 Maleimide Ring (Thiol-Reactive) cluster_1 Hydrolysis cluster_2 Maleamic Acid (Non-reactive) Maleimide N-Mal-N-bis(PEG2-acid) (Active) Maleamic_Acid Ring-Opened Product (Inactive) Maleimide->Maleamic_Acid Hydrolysis (pH > 7, Temp ↑) Water H₂O Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide Is the N-Mal-N-bis(PEG2-acid) solution freshly prepared? Start->Check_Maleimide Check_Thiol Are free thiols available on the biomolecule? Check_Maleimide->Check_Thiol Yes Prepare_Fresh Prepare fresh solution in anhydrous solvent. Check_Maleimide->Prepare_Fresh No Check_pH Is the reaction pH between 6.5 and 7.5? Check_Thiol->Check_pH Yes Reduce_Biomolecule Reduce with TCEP. Use degassed buffers. Check_Thiol->Reduce_Biomolecule No Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Success Successful Conjugation Check_pH->Success Yes Prepare_Fresh->Check_Thiol Reduce_Biomolecule->Check_pH Adjust_pH->Success Prevention_Strategies Storage Storage Conditions Store as dry powder at -20°C (long-term) or 0-4°C (short-term) Keep in a dark and desiccated environment Stock_Solution Stock Solution Prepare in anhydrous DMSO or DMF Aliquot and store at -20°C or -80°C Reaction_Conditions Reaction Conditions Prepare aqueous solutions immediately before use Use a pH range of 6.5-7.5 for conjugation Keep on ice if not used immediately Prevention Prevention of Hydrolysis Prevention->Storage Prevention->Stock_Solution Prevention->Reaction_Conditions

References

Technical Support Center: Purification of N-Mal-N-bis(PEG2-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of biomolecules conjugated with N-Mal-N-bis(PEG2-acid). Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of your N-Mal-N-bis(PEG2-acid) conjugate.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Conjugate Non-specific binding: The conjugate is sticking to the chromatography resin or filtration membrane.- For SEC/IEX: Add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific interactions. - For Dialysis/Ultrafiltration: Use membranes made of low-protein-binding materials such as regenerated cellulose.[1] Pre-condition the membrane according to the manufacturer's instructions.[1] - For RP-HPLC: Optimize the mobile phase composition. Experiment with different organic solvents or ion-pairing reagents.
Precipitation/Aggregation: The conjugate is crashing out of solution during purification.- Lower the temperature of all purification steps to 4°C to minimize aggregation.[2] - Screen different buffer conditions (pH, ionic strength) to find the optimal buffer for your conjugate's stability.[2] - For SEC, reduce the flow rate to minimize pressure-induced aggregation.[2]
Co-elution of Unreacted Biomolecule Insufficient Resolution: The purification method cannot effectively separate the conjugate from the starting biomolecule.- For SEC: Ensure the difference in hydrodynamic radius between the conjugated and unconjugated molecule is sufficient for separation. This method is most effective when the PEG chain is large.[3] - For IEX: The N-bis(PEG2-acid) moiety introduces two carboxylic acid groups, which should lower the isoelectric point (pI) of the conjugate compared to the native biomolecule. Exploit this charge difference by optimizing the pH and salt gradient for elution.[] - For RP-HPLC: The PEG chain increases hydrophilicity. Optimize the gradient to achieve separation based on this change in polarity.[1]
Presence of Unreacted N-Mal-N-bis(PEG2-acid) Inefficient Removal of Small Molecules: The purification method is not suitable for removing small molecule impurities.- Size-Exclusion Chromatography (SEC): Use a desalting column with an appropriate molecular weight cutoff (MWCO) to efficiently separate the high-molecular-weight conjugate from the low-molecular-weight unreacted PEG linker.[1] - Dialysis/Ultrafiltration: Use a dialysis membrane with a low MWCO (e.g., 3-5 kDa) to allow the small (MW: 488.5 Da) unreacted PEG to pass through while retaining the larger conjugate.[1]
Product Appears Aggregated After Purification Harsh Purification Conditions: High pressure, extreme pH, or inappropriate buffer composition can induce aggregation.- For SEC: Reduce the flow rate to lower the column pressure.[2] - General: Ensure the mobile phase is optimized for the stability of your conjugate. Perform a buffer screen to identify the most suitable conditions.[2]
Hydrolysis of Maleimide (B117702) Group Instability of the Maleimide Ring: The maleimide group can hydrolyze at neutral to basic pH, leading to an open-ring form that is unreactive towards thiols.- Perform the conjugation reaction at a pH between 6.5 and 7.5 to balance the reactivity of the thiol and the stability of the maleimide. - After purification, if further modifications are intended, store the conjugate at a slightly acidic pH (around 6.0) or frozen at -80°C to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid) and why is its purification important?

A1: N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker containing a maleimide group and two terminal carboxylic acid groups on a branched polyethylene (B3416737) glycol (PEG) scaffold.[5][6] The maleimide group reacts specifically with thiol (sulfhydryl) groups, while the carboxylic acid groups can be conjugated to primary amines.[5] Purification is critical to remove unreacted starting materials (biomolecule and PEG linker) and any side products from the reaction mixture, ensuring the final conjugate is pure and suitable for downstream applications.[1]

Q2: Which purification method is best for my N-Mal-N-bis(PEG2-acid) conjugate?

A2: The optimal purification method depends on the size and properties of your biomolecule.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for removing unreacted N-Mal-N-bis(PEG2-acid) and for separating the conjugate from the unconjugated biomolecule, provided there is a significant size difference.[]

  • Ion-Exchange Chromatography (IEX): The addition of two carboxylic acid groups from the PEG linker will make the conjugate more acidic (lower pI) than the parent biomolecule. This change in charge can be exploited for separation using IEX.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. The PEGylation will increase the hydrophilicity of your biomolecule, which can be used as a basis for separation.[1]

  • Dialysis/Ultrafiltration: These methods are effective for removing the small, unreacted PEG linker but may not be suitable for separating the conjugate from the unconjugated biomolecule.[1]

Q3: How can I confirm the purity of my final conjugate?

A3: A combination of analytical techniques is recommended:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated biomolecule.

  • Analytical SEC or RP-HPLC: To assess the homogeneity of the purified product.[]

  • Mass Spectrometry (MS): To confirm the exact mass of the conjugate and verify the successful attachment of the N-Mal-N-bis(PEG2-acid) linker.[8]

Q4: My N-Mal-N-bis(PEG2-acid) conjugate is a peptide. Which purification method should I prioritize?

A4: For peptide conjugates, Reverse-Phase HPLC (RP-HPLC) is often the most effective method due to its high resolving power for smaller molecules.[1] You can optimize the gradient of acetonitrile (B52724) (with 0.1% TFA) to separate the more hydrophilic PEGylated peptide from the unreacted, more hydrophobic peptide.

Experimental Protocols

Protocol 1: Purification of a Protein-N-Mal-N-bis(PEG2-acid) Conjugate using Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating the conjugate from unreacted protein and the small PEG linker.

Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range for your protein)

  • Equilibration/running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • 0.22 µm syringe filter

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.[2]

  • Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm syringe filter to remove any particulates.[2]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2-5% of the total column volume for optimal resolution.[2]

  • Elution: Elute the sample with the running buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance at 280 nm. The conjugate should elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure conjugate.

  • Pooling: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using ultrafiltration.

Protocol 2: Purification of a Peptide-N-Mal-N-bis(PEG2-acid) Conjugate using Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for purifying smaller conjugates like PEGylated peptides.

Materials:

  • Crude conjugation reaction mixture

  • Preparative C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • HPLC system with a fraction collector

  • Lyophilizer

Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Mobile Phase A.

  • Sample Injection: Inject the sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient could be 5% to 65% B over 30-40 minutes.[9]

  • Fraction Collection: Monitor the elution at 220 nm (for peptide bonds) and 280 nm (if aromatic residues are present) and collect fractions corresponding to the peaks. The PEGylated peptide is expected to elute earlier than the more hydrophobic, un-PEGylated peptide.

  • Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.[9]

  • Pooling and Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product as a powder.[9]

Visual Workflows

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Thiol-containing Biomolecule reaction Conjugation (pH 6.5-7.5) biomolecule->reaction peg_linker N-Mal-N-bis(PEG2-acid) peg_linker->reaction crude_product Crude Conjugate Mixture reaction->crude_product purification_step Purification Method (SEC, IEX, or RP-HPLC) crude_product->purification_step pure_conjugate Purified Conjugate purification_step->pure_conjugate analysis_step Purity & Identity Check (SDS-PAGE, HPLC, MS) pure_conjugate->analysis_step final_product Final Product analysis_step->final_product

Caption: General workflow for conjugation and purification.

troubleshooting_workflow cluster_solutions1 Low Recovery Solutions cluster_solutions2 Impurity Solutions start Purification Outcome Unsatisfactory q1 Low Recovery? start->q1 q2 Impure Product? start->q2 q1->q2 No s1a Check for Non-Specific Binding q1->s1a Yes s2a Optimize Separation Gradient/Method q2->s2a Yes s1b Optimize Buffer for Stability s1a->s1b s1c Reduce Flow Rate/Pressure s1b->s1c s2b Use Appropriate MWCO for Dialysis/SEC s2a->s2b s2c Change Purification Technique (e.g., IEX) s2b->s2c

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Troubleshooting N-Mal-N-bis(PEG2-acid) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during coupling reactions with N-Mal-N-bis(PEG2-acid).

Frequently Asked Questions (FAQs)

Maleimide-Thiol Conjugation Issues

Q1: Why is my maleimide-thiol conjugation yield low?

Low yield can result from several factors. The most common culprits are suboptimal pH, hydrolysis of the maleimide (B117702) group, oxidation of the thiol, and incorrect stoichiometry.[1]

Q2: What is the optimal pH for the maleimide-thiol reaction?

The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]

Q3: What happens if the pH is too high or too low?

  • Below pH 6.5: The reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.[1]

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and it can react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]

Q4: My maleimide linker seems to be inactive. What could be the cause?

Maleimide groups are susceptible to hydrolysis (ring-opening) in aqueous solutions, which renders them unreactive towards thiols.[2][4][5][6] This hydrolysis is more rapid at higher pH.[2] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to avoid long-term storage in aqueous buffers.[2] For storage, use a dry, water-miscible solvent like DMSO or DMF.[2][3]

Q5: How can I ensure my protein/peptide has available free thiols for conjugation?

Free thiols (sulfhydryl groups) can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] If your molecule contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent.

  • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1]

  • DTT (dithiothreitol): A strong reducing agent, but being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your target molecule.[1]

To prevent re-oxidation, it is advisable to degas buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[1]

Q6: What is the recommended molar ratio of maleimide to thiol?

A molar excess of the maleimide reagent is often used to drive the reaction to completion. For labeling proteins, a 10-20 fold molar excess of a maleimide-containing molecule is a common starting point.[1][7] However, the optimal ratio can depend on the specific molecules being conjugated. For instance, for a small peptide, a 2:1 maleimide to thiol ratio might be optimal, whereas for a larger nanobody, a 5:1 ratio may yield better results.[6]

Q7: My final conjugate is unstable. What is happening?

The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation.[3][8] This can be mitigated by hydrolyzing the thiosuccinimide ring after conjugation to form a stable succinamic acid thioether.[2][5] This can sometimes be achieved by adjusting the pH or through the use of specific catalysts.[4][5]

Carboxylic Acid (EDC/NHS) Coupling Issues

Q1: I'm seeing low efficiency in the EDC/NHS activation of the bis-acid portion of the linker. Why?

The efficiency of EDC/NHS chemistry is highly pH-dependent. The activation of the carboxylic acid groups with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[9][10][11] It is often recommended to perform the activation step in a buffer such as MES at pH 6.[10][12]

Q2: What is the optimal pH for the subsequent reaction with my amine-containing molecule?

While the activation is best at a lower pH, the reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7-8.5.[9][13] A common strategy is to perform the activation at pH 5-6 and then raise the pH to 7.2-7.5 just before adding the amine-containing molecule.[9][10]

Q3: My NHS-activated linker isn't reacting. What could be the problem?

The primary side reaction is the hydrolysis of the NHS ester, which deactivates it.[13] This hydrolysis is significantly faster at higher pH values. For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.[13] Therefore, it is a balance between efficient amine coupling and NHS-ester hydrolysis.

Q4: What kind of buffer should I use for the EDC/NHS reaction?

It is critical to use a buffer that does not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with your target molecules.[9][11][13]

  • For activation: MES buffer is a good choice.[10][11]

  • For conjugation: PBS is a suitable option.[9]

Q5: How do I quench the EDC/NHS reaction?

The reaction can be stopped by adding a compound with a primary amine, such as Tris, glycine, or hydroxylamine, which will react with any remaining NHS-activated linker.[9][10][13]

Troubleshooting Summary Tables

Table 1: Maleimide-Thiol Conjugation Parameters
ParameterRecommended Range/ConditionRationale & Consequences of Deviation
pH 6.5 - 7.5[1][2][3]< 6.5: Slower reaction rate. > 7.5: Increased maleimide hydrolysis and side reactions with amines.[1][2]
Maleimide:Thiol Molar Ratio 2:1 to 20:1 (empirical optimization needed)[1][6][7]Too low: Incomplete conjugation. Too high: May require more extensive purification.
Reducing Agent TCEP or DTT (if removed post-reduction)[1]Necessary to ensure free thiols are available for reaction.[1]
Solvent for Storage Dry DMSO or DMF[2][3]Prevents hydrolysis of the maleimide group during storage.[2]
Table 2: EDC/NHS Coupling Parameters
ParameterRecommended Range/ConditionRationale & Consequences of Deviation
Activation pH 4.5 - 7.2 (Optimal: ~6.0)[9][10][11]Too high/low: Reduced activation efficiency.
Conjugation pH 7.0 - 8.5 (Optimal: 7.2-7.5)[9][13]Too low: Slower amine reaction. Too high: Rapid hydrolysis of NHS ester.[13]
Buffer Choice Amine and carboxylate-free (e.g., MES, PBS)[9][10][13]Prevents buffer components from competing in the reaction.
Reagent Handling Equilibrate to room temperature before opening.[10][14]EDC and NHS are moisture-sensitive.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of N-Mal-N-bis(PEG2-acid) to an Amine-Containing Molecule
  • Reagent Preparation:

    • Equilibrate N-Mal-N-bis(PEG2-acid), EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of N-Mal-N-bis(PEG2-acid) in dry DMSO.

    • Prepare activation buffer: 0.1 M MES, pH 6.0.

    • Prepare coupling buffer: PBS, pH 7.2-7.5.

    • Prepare quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Activation of Carboxylic Acids:

    • Dissolve N-Mal-N-bis(PEG2-acid) in activation buffer.

    • Add EDC and Sulfo-NHS. A molar excess (e.g., 5-10 fold over the bis-acid linker) is common.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Optional: Remove excess EDC and byproducts using a desalting column equilibrated with MES buffer.

    • Add the amine-containing molecule to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the coupling buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size exclusion chromatography, dialysis, or another appropriate method to remove unreacted reagents and byproducts.

Protocol 2: Maleimide Conjugation to a Thiol-Containing Molecule
  • Thiol Reduction (if necessary):

    • Dissolve your thiol-containing molecule (e.g., protein) in a degassed buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2).

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

  • Conjugation:

    • Immediately before use, dissolve the maleimide-activated molecule from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.2).

    • Add the maleimide-containing molecule to the reduced thiol-containing molecule. Use a 10-20 fold molar excess of the maleimide compound as a starting point.[1][7]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Remove excess maleimide reagent using a desalting column, dialysis, or another suitable purification method.[7]

Diagrams

Troubleshooting_Workflow cluster_maleimide Maleimide-Thiol Troubleshooting cluster_edc EDC/NHS Troubleshooting start Low Coupling Yield check_maleimide Problem with Maleimide-Thiol Reaction? start->check_maleimide check_edc Problem with EDC/NHS Reaction? start->check_edc ph_issue Incorrect pH? check_maleimide->ph_issue Yes ph_activation_issue Incorrect Activation pH? check_edc->ph_activation_issue Yes thiol_issue Oxidized Thiols? ph_issue->thiol_issue No ph_solution Adjust pH to 6.5-7.5 ph_issue->ph_solution Yes hydrolysis_issue Maleimide Hydrolysis? thiol_issue->hydrolysis_issue No thiol_solution Reduce with TCEP/ Remove excess DTT thiol_issue->thiol_solution Yes hydrolysis_solution Use fresh maleimide solution/ Store in dry solvent hydrolysis_issue->hydrolysis_solution Yes ph_coupling_issue Incorrect Coupling pH? ph_activation_issue->ph_coupling_issue No ph_activation_solution Use MES buffer, pH 6.0 ph_activation_issue->ph_activation_solution Yes buffer_issue Amine-containing Buffer? ph_coupling_issue->buffer_issue No ph_coupling_solution Adjust to pH 7.2-7.5 for coupling ph_coupling_issue->ph_coupling_solution Yes buffer_solution Use amine-free buffers (MES, PBS) buffer_issue->buffer_solution Yes

Caption: Troubleshooting workflow for low coupling yield.

Reaction_Pathway cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Bond Formation cluster_step3 Step 3: Thiol Conjugation linker_acid N-Mal-N-bis(PEG2-acid) activated_linker NHS-activated Linker linker_acid->activated_linker EDC, NHS pH 6.0 maleimide_intermediate Maleimide-PEG-Molecule activated_linker->maleimide_intermediate Amine-Molecule pH 7.2-7.5 amine_molecule Amine-Molecule final_conjugate Final Conjugate maleimide_intermediate->final_conjugate Thiol-Molecule pH 6.5-7.5 thiol_molecule Thiol-Molecule

References

Technical Support Center: N-Mal-N-bis(PEG2-acid) Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions associated with the maleimide (B117702) group of N-Mal-N-bis(PEG2-acid) during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid) and what are its primary reactive groups?

A1: N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. It features a maleimide group that reacts specifically with sulfhydryl (thiol) groups to form a stable thioether linkage.[1][2] It also has two terminal carboxylic acid groups that can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.[1][2]

Q2: What are the primary side reactions of the maleimide group in N-Mal-N-bis(PEG2-acid)?

A2: The main side reactions involving the maleimide group are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, forming an unreactive maleamic acid derivative.[3][4][5] This can happen to the unreacted linker, rendering it inactive.[3]

  • Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on proteins) at pH values above 7.5.[3][6][]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In environments rich in other thiols, such as glutathione (B108866) in vivo, the conjugated molecule can be transferred to other molecules, leading to off-target effects.[3][5][8]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[3][9][10]

Q3: What is the optimal pH for maleimide-thiol conjugation?

A3: The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[3][6][] At a pH below 6.5, the reaction rate decreases because the thiol is less likely to be in its reactive thiolate anion form.[11] Above pH 7.5, the reaction with amines becomes more significant, and the rate of maleimide hydrolysis increases.[3][6] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5][][11]

Q4: How should I store N-Mal-N-bis(PEG2-acid) and its solutions?

A4: For long-term storage, N-Mal-N-bis(PEG2-acid) should be stored as a solid at -20°C.[2] If you need to make stock solutions, it is recommended to dissolve the compound in an anhydrous, biocompatible organic solvent like DMSO or DMF and store it in aliquots at -20°C for up to one month.[2][3][11] Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.[4][11] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency 1. Hydrolyzed Maleimide: The maleimide group on your N-Mal-N-bis(PEG2-acid) may have been hydrolyzed and is no longer reactive.[3] 2. Oxidized Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which do not react with maleimides.[3][11] 3. Suboptimal pH: The reaction pH may be too low, slowing down the conjugation reaction.[11] 4. Inaccessible Thiols: The target thiol groups on the biomolecule may be sterically hindered or buried within the protein structure.[3]1. Prepare fresh solutions of N-Mal-N-bis(PEG2-acid) in an appropriate anhydrous solvent (DMSO or DMF) immediately before use.[3][11] 2. Pre-reduce your protein/peptide with a disulfide-free reducing agent like TCEP.[3] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[11][12] 3. Ensure the reaction buffer pH is between 6.5 and 7.5.[3][11] 4. Consider denaturing and then refolding your protein under controlled conditions to expose the thiol groups.
Poor Reproducibility Between Batches 1. Inconsistent Reagent Quality: There may be batch-to-batch variation in the purity of N-Mal-N-bis(PEG2-acid) or your biomolecule. 2. Variations in Reaction Conditions: Minor differences in pH, temperature, or reaction time can affect the outcome. 3. Inconsistent Molar Ratios: The ratio of maleimide to thiol can significantly impact conjugation efficiency.[11]1. Qualify each new batch of reagents before use in large-scale experiments. 2. Strictly control all reaction parameters. Use freshly prepared buffers. 3. Carefully control the stoichiometry of the reactants. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[11]
Presence of Unexpected Byproducts 1. Reaction with Amines: If the pH is above 7.5, the maleimide group may have reacted with primary amines (e.g., lysine residues) on your biomolecule.[3][13] 2. Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, the product may have rearranged to form a thiazine derivative.[3][9]1. Maintain the reaction pH in the optimal range of 6.5-7.5.[11][13] 2. If possible, avoid conjugation to N-terminal cysteines. If unavoidable, perform the conjugation at a slightly acidic pH to minimize rearrangement.[9] Analyze the product using mass spectrometry to detect the thiazine isomer.[9]
Loss of Conjugate Stability (In Vitro or In Vivo) 1. Retro-Michael Reaction: The thiosuccinimide linkage is susceptible to reversal, especially in the presence of other thiols like glutathione.[3][8]1. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[3][8] The resulting ring-opened product is not susceptible to the retro-Michael reaction.[8][13]

Quantitative Data Summary

Table 1: pH Influence on Maleimide Reactions

pH RangePrimary Reaction with MaleimideSecondary/Side ReactionsReaction Rate Comparison
< 6.5Thiol-Maleimide Addition-Slower reaction rate.[11]
6.5 - 7.5Thiol-Maleimide Addition (Optimal) Minimal reaction with amines.Thiol reaction is ~1,000x faster than amine reaction at pH 7.0.[5][][11]
> 7.5Thiol-Maleimide AdditionIncreased rate of reaction with primary amines.[3][6] Increased rate of maleimide hydrolysis.[3][4][6]Competitive reaction with amines becomes significant.[3][5]
> 8.5Reaction with Primary AminesSignificant maleimide hydrolysis.[6]Reaction with amines is favored.[6]

Table 2: Stability of Maleimide-Thiol Conjugates

ConditionStability IssueConsequenceMitigation Strategy
Thiol-rich environment (e.g., in vivo)Retro-Michael ReactionPayload deconjugation and transfer to other thiols (e.g., albumin, glutathione).[3][5][8]Post-conjugation hydrolysis of the thiosuccinimide ring at pH 8.5-9.0 to form a stable, ring-opened structure.[3][8][13]
Aqueous solution (especially pH > 7.0)Hydrolysis of unreacted maleimideInactivation of the maleimide linker before conjugation.[3][4]Prepare aqueous solutions of maleimide reagents immediately before use.[3] Store stock solutions in anhydrous DMSO or DMF.[3][11]
N-terminal cysteine conjugationThiazine RearrangementFormation of a stable, but structurally different, six-membered ring product.[3][9]Perform conjugation at a slightly acidic pH.[9]

Experimental Protocols

Protocol 1: Standard Maleimide-Thiol Conjugation

  • Protein Preparation:

    • Dissolve the thiol-containing protein/peptide in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[14] A typical protein concentration is 1-10 mg/mL.[14]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce the disulfides.[3][11] Excess TCEP does not need to be removed.[6][11]

    • If using DTT for reduction, it must be removed before adding the maleimide reagent, for example, by using a desalting column.[6][11]

  • Maleimide Reagent Preparation:

    • Dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMSO or DMF to create a concentrated stock solution.[3][11]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the N-Mal-N-bis(PEG2-acid) solution to the protein solution.[11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[11]

    • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove excess reagents.[11]

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability

  • Initial Conjugation:

    • Perform the maleimide-thiol conjugation as described in Protocol 1 and purify the conjugate.

  • Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[3][8]

    • Incubate the solution at room temperature or 37°C.[3]

    • Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry until the reaction is complete.

    • Re-neutralize the conjugate solution to a pH of 7.0-7.5 for storage or downstream applications.[3]

Visualizations

Maleimide_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Thioether Linkage) Maleimide->Thiosuccinimide_Adduct  pH 6.5-7.5 (Michael Addition) Hydrolysis_Product Maleamic Acid (Inactive) Maleimide->Hydrolysis_Product  H2O, pH > 7.0 Amine_Adduct Amine Adduct Maleimide->Amine_Adduct  Primary Amine (e.g., Lysine) pH > 7.5 Thiol Thiol Thiol->Thiosuccinimide_Adduct

Caption: Primary reaction and common side reactions of the maleimide group.

Thiosuccinimide_Adduct_Instability Thiosuccinimide_Adduct Thiosuccinimide Adduct Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide_Adduct->Retro_Michael  Reversible (Thiol-rich environment) Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide_Adduct->Hydrolysis  Irreversible (pH 8.5-9.0) Reverted_Reactants Original Maleimide + Thiol Retro_Michael->Reverted_Reactants Ring_Opened_Product Ring-Opened Adduct (Stable) Hydrolysis->Ring_Opened_Product

Caption: Instability pathways of the thiosuccinimide adduct.

Troubleshooting_Workflow start Low Conjugation Yield? check_maleimide Is Maleimide Reagent Freshly Prepared? start->check_maleimide check_thiol Are Thiols Reduced? (e.g., with TCEP) check_maleimide->check_thiol Yes prepare_fresh Prepare Fresh Maleimide Solution check_maleimide->prepare_fresh No check_ph Is pH 6.5-7.5? check_thiol->check_ph Yes reduce_protein Reduce Protein with TCEP check_thiol->reduce_protein No adjust_ph Adjust Buffer pH check_ph->adjust_ph No optimize_ratio Optimize Molar Ratio check_ph->optimize_ratio Yes prepare_fresh->check_thiol reduce_protein->check_ph adjust_ph->optimize_ratio success Successful Conjugation optimize_ratio->success

Caption: A troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Reactions with N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Mal-N-bis(PEG2-acid) for bioconjugation. Below you will find troubleshooting guides and frequently asked questions to ensure successful and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the maleimide (B117702) group of N-Mal-N-bis(PEG2-acid) with a thiol?

A1: The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2][3][4] This range offers the best compromise between reaction rate and selectivity for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What happens if I perform the reaction outside of the optimal pH range?

A2: Deviating from the recommended pH of 6.5-7.5 can lead to several issues:

  • Below pH 6.5: The reaction rate significantly slows down because the thiol group is less likely to be in its more reactive thiolate anion form.[2]

  • Above pH 7.5: The chemoselectivity for thiols is reduced, and the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][3] Additionally, the rate of maleimide hydrolysis to an unreactive maleamic acid increases at higher pH.[1][3]

Q3: Which buffers are recommended for the conjugation reaction?

A3: Phosphate-buffered saline (PBS), Tris, and HEPES at concentrations of 10-100 mM are suitable buffers for maintaining a pH of 7.0-7.5.[5][6][7] It is crucial to use buffers that do not contain thiols.[1][8]

Q4: Can I use buffers that contain primary amines, like Tris?

A4: While Tris is a commonly suggested buffer, it is a primary amine. To minimize any potential for side reactions with the maleimide, especially if the pH drifts slightly above 7.5, it is advisable to use buffers without primary amines, such as phosphate (B84403) or HEPES buffers.[9][10]

Q5: How can I prevent the disulfide bonds in my protein from interfering with the reaction?

A5: If your protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, you can use a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a non-thiol-containing reducing agent and does not need to be removed before the addition of the maleimide reagent.[2][3][5][8] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, it must be completely removed before introducing N-Mal-N-bis(PEG2-acid).[2][8]

Q6: How stable is the maleimide group on N-Mal-N-bis(PEG2-acid) in an aqueous solution?

A6: The maleimide group is susceptible to hydrolysis in aqueous solutions, and this hydrolysis is accelerated at a higher pH.[1][3] Therefore, it is strongly recommended to prepare aqueous solutions of N-Mal-N-bis(PEG2-acid) immediately before use.[1][3] For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF.[1][3][5]

Q7: How stable is the resulting thioether bond after conjugation?

A7: The thioether bond formed between the maleimide and a thiol is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the transfer of the payload to other molecules.[1][3] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed by treating the conjugate at a pH of 8.5-9.0 after the initial conjugation is complete.[3] The resulting ring-opened succinamic acid thioether is more stable.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2]Adjust the buffer pH to between 6.5 and 7.5 for optimal thiol reactivity and selectivity.[1][4]
Oxidized Thiols: The sulfhydryl groups on the protein have formed disulfide bonds.[2][6]Reduce disulfide bonds using a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before adding the maleimide reagent.[3]
Hydrolyzed Maleimide: The N-Mal-N-bis(PEG2-acid) was stored in an aqueous solution or exposed to high pH before use.[3]Always prepare aqueous solutions of the maleimide reagent immediately before the reaction.[1][3] Store stock solutions in anhydrous DMSO or DMF.[3][5]
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is too low.Optimize the molar ratio of N-Mal-N-bis(PEG2-acid) to your thiol-containing molecule. A 10:1 to 20:1 molar excess of the maleimide reagent is often a good starting point.[5]
Poor Specificity (Reaction with other residues) pH is too high: The reaction was performed at a pH above 7.5, leading to reactions with amines.[1][3]Lower the reaction pH to within the 6.5-7.5 range to ensure high selectivity for thiol groups.[1][3]
Formation of Unwanted Byproducts Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at neutral or basic pH.[2][3][11]Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[2][11][12] If possible, avoid using peptides with an N-terminal cysteine for conjugation.[2][12]
Instability of the Conjugate Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and can react with other thiols.[1][3]After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable, non-reversible thioether.[3]

Experimental Protocols

General Protocol for Protein Conjugation with N-Mal-N-bis(PEG2-acid)

This protocol provides a general workflow for conjugating N-Mal-N-bis(PEG2-acid) to a protein with available cysteine residues.

1. Preparation of Protein Sample: a. Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[5][6] A typical protein concentration is 1-10 mg/mL.[6] b. If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][5] c. Incubate for 20-30 minutes at room temperature.[3][13]

2. Preparation of N-Mal-N-bis(PEG2-acid) Solution: a. Allow the vial of N-Mal-N-bis(PEG2-acid) to warm to room temperature before opening. b. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[5] Vortex briefly to ensure it is fully dissolved.

3. Conjugation Reaction: a. Add the desired molar excess (e.g., 10-20 fold) of the N-Mal-N-bis(PEG2-acid) stock solution to the protein solution.[5] b. Incubate the reaction mixture in the dark to prevent any light-sensitive degradation.[5] The reaction can be carried out for 2 hours at room temperature or overnight at 2-8°C.[5]

4. Quenching and Purification: a. To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or beta-mercaptoethanol can be added. b. Purify the conjugate from excess reagent and byproducts using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[7][13]

5. Characterization and Storage: a. Characterize the conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry). b. For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[5] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%) and store at 2-8°C.[5]

Visual Guides

Thiol_Maleimide_Reaction_Pathway cluster_reaction Michael Addition Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > pKa (deprotonation) Thiolate->Thiol pH < pKa center_point Thiolate->center_point Maleimide Maleimide (N-Mal-N-bis(PEG2-acid)) Amine_Adduct Amine Adduct (Lysine Reaction) Maleimide->Amine_Adduct pH > 7.5 (Side Reaction) Hydrolysis_Product Hydrolysis Product (Inactive Maleamic Acid) Maleimide->Hydrolysis_Product Aqueous Buffer, High pH (Side Reaction) Maleimide->center_point Thioether Stable Thioether Conjugate center_point->Thioether pH 6.5 - 7.5 (Optimal Path)

Caption: pH-dependent reaction pathways for maleimide conjugation.

Experimental_Workflow Start Start: Thiol-containing Molecule Prepare_Protein 1. Prepare Molecule (Dissolve in pH 7.0-7.5 buffer) Start->Prepare_Protein Reduce 2. Reduce Disulfides (optional) (Add TCEP) Prepare_Protein->Reduce Prepare_Maleimide 3. Prepare N-Mal-N-bis(PEG2-acid) (Dissolve in DMSO/DMF) Reduce->Prepare_Maleimide React 4. Conjugation Reaction (Mix and incubate) Prepare_Maleimide->React Purify 5. Purification (e.g., Desalting column) React->Purify Analyze 6. Analysis & Storage Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Tree Problem Problem: Low Conjugation Yield Check_pH Is pH 6.5 - 7.5? Problem->Check_pH Adjust_pH Action: Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Are thiols available and reduced? Check_pH->Check_Thiols Yes Adjust_pH->Check_Thiols Reduce_Thiols Action: Add TCEP to reduce disulfides Check_Thiols->Reduce_Thiols No Check_Maleimide Was maleimide solution fresh? Check_Thiols->Check_Maleimide Yes Reduce_Thiols->Check_Maleimide Prepare_Fresh Action: Prepare fresh maleimide solution Check_Maleimide->Prepare_Fresh No Success Success! Check_Maleimide->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

storage and handling of N-Mal-N-bis(PEG2-acid) to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of N-Mal-N-bis(PEG2-acid) to ensure the maintenance of its chemical activity and integrity for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid)?

A1: N-Mal-N-bis(PEG2-acid) is a heterobifunctional, branched PEG linker.[1][2] It features a maleimide (B117702) group at one terminus and two terminal carboxylic acid groups.[1][3][4] The maleimide group is highly reactive towards thiol (sulfhydryl) groups, forming a stable covalent bond, which is ideal for conjugating molecules containing cysteine residues.[1][5] The carboxylic acid groups can be activated to react with primary amine groups, forming stable amide bonds.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility.[6][7]

Q2: What are the primary applications of N-Mal-N-bis(PEG2-acid)?

A2: This linker is commonly used in bioconjugation to link different molecules together.[8] For example, it can be used to create antibody-drug conjugates (ADCs), where one part of the linker attaches to an antibody and the other to a therapeutic agent.[8] It is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), functionalizing surfaces, and creating hydrogels.[9][10]

Q3: How should I store N-Mal-N-bis(PEG2-acid)?

A3: Proper storage is critical to maintain the reactivity of the maleimide group. The compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1][6]

Q4: How do I reconstitute N-Mal-N-bis(PEG2-acid)?

A4: N-Mal-N-bis(PEG2-acid) is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][6] It is crucial to use an anhydrous solvent to prevent premature hydrolysis of the maleimide group.[8][11] Prepare stock solutions fresh whenever possible. If short-term storage of a stock solution is necessary, store it at -20°C.[6]

Q5: What is the optimal pH for reactions involving the maleimide group?

A5: The maleimide-thiol conjugation reaction is most efficient and specific at a pH range of 6.5-7.5.[5][8][12] Below pH 6.5, the reaction rate slows as the thiol group is less likely to be in its reactive thiolate form.[11] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it.[12][13] Also, at higher pH, the maleimide can react with primary amines, such as the side chain of lysine.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation to thiol-containing molecule Maleimide Hydrolysis: The maleimide ring has opened due to exposure to moisture or high pH, rendering it inactive.[12][14]• Prepare maleimide solutions fresh in an anhydrous solvent like DMSO just before use.[11] • Maintain the reaction pH between 6.5 and 7.5.[8] • If aqueous storage of the maleimide reagent is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short periods only.[11]
Thiol Oxidation: The free sulfhydryl groups on your protein or peptide have oxidized to form disulfide bonds, which are unreactive with maleimides.[11]• Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[11] • If using DTT (dithiothreitol), it must be removed after reduction and before adding the maleimide linker, as it contains a thiol group.[11] • Degas buffers to remove dissolved oxygen.[11] • Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation.[11]
Incorrect Stoichiometry: The molar ratio of the maleimide linker to the thiol-containing molecule is not optimal.• Start with a 10-20 fold molar excess of the maleimide reagent.[15] • Optimize the ratio for your specific application through small-scale trial experiments.[15]
Poor solubility of the final conjugate Aggregation: The conjugated molecules are prone to aggregation.• The PEG spacer in N-Mal-N-bis(PEG2-acid) is designed to improve solubility.[6] However, if aggregation occurs, consider optimizing buffer conditions (e.g., ionic strength, pH) or including solubility-enhancing excipients.
Unstable final conjugate Retro-Michael Reaction: The bond formed between the maleimide and thiol (a thiosuccinimide linkage) can be reversible, especially in the presence of other thiols.[8][14]• After the conjugation reaction, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether. This can sometimes be promoted by a slight increase in pH after the initial conjugation is complete.[12][16]
Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[17][18][19]• Perform the conjugation at a more acidic pH (e.g., pH ~5) to keep the N-terminal amine protonated and less nucleophilic.[11][19] • If possible, avoid using peptides with an N-terminal cysteine for conjugation.[11] • Acetylation of the N-terminal cysteine can also prevent this side reaction.[11][17]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) Short-term (days-weeks): 0 - 4°C Long-term (months-years): -20°CMinimizes degradation and hydrolysis of the maleimide group.[1][6]
Storage of Stock Solutions (in anhydrous DMSO) Short-term (days-weeks): -20°CPrevents hydrolysis and maintains reactivity.[6]
Reaction pH (Maleimide-Thiol) 6.5 - 7.5Optimal for specific and efficient reaction between maleimide and thiol groups.[8][12]
Reaction pH (Carboxylic Acid-Amine) 7 - 9Favorable for the activation of carboxylic acids and subsequent reaction with primary amines.[20]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)Ensures a sufficient excess of the linker to drive the reaction to completion. This should be optimized empirically.[15]

Experimental Protocols

Protocol 1: Reconstitution of N-Mal-N-bis(PEG2-acid)
  • Equilibrate the vial of N-Mal-N-bis(PEG2-acid) to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Use the stock solution immediately for the best results.

  • If temporary storage is required, flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.[6]

Protocol 2: General Maleimide-Thiol Conjugation
  • Prepare the Thiol-Containing Molecule:

    • Dissolve your protein, peptide, or other thiol-containing molecule in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2).[11][15]

    • If the molecule contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.[11][21] The reduced molecule can often be used directly without removing the TCEP.[11]

  • Conjugation Reaction:

    • Add the freshly prepared N-Mal-N-bis(PEG2-acid) stock solution in DMSO to the solution of the reduced thiol-containing molecule. A common starting point is a 10-20 fold molar excess of the maleimide linker.[15] The final concentration of DMSO in the reaction mixture should ideally be kept low (<10%) to avoid affecting protein structure.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.[11] Protect from light if working with light-sensitive molecules.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[11]

    • Purify the conjugate from excess linker and other reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[11][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reconstitute Reconstitute N-Mal-N-bis(PEG2-acid) in anhydrous DMSO conjugate Mix & Incubate (pH 6.5-7.5, RT 2h or 4°C O/N) reconstitute->conjugate prepare_thiol Prepare Thiol-Molecule (Reduce with TCEP if needed) prepare_thiol->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for maleimide-thiol conjugation.

troubleshooting_tree start Low Conjugation Yield? check_maleimide Is Maleimide Active? start->check_maleimide Yes check_thiol Are Thiols Free? check_maleimide->check_thiol Yes hydrolysis Potential Hydrolysis check_maleimide->hydrolysis No check_conditions Are Conditions Optimal? check_thiol->check_conditions Yes oxidation Potential Oxidation check_thiol->oxidation No conditions Suboptimal pH or Ratio check_conditions->conditions No sol_maleimide Use fresh, anhydrous stock. Maintain pH 6.5-7.5. hydrolysis->sol_maleimide sol_thiol Reduce with TCEP. Degas buffers, add EDTA. oxidation->sol_thiol sol_conditions Adjust pH to 6.5-7.5. Optimize molar ratio. conditions->sol_conditions

Caption: Troubleshooting decision tree for low conjugation yield.

molecule_structure cluster_maleimide Thiol-Reactive Group cluster_peg PEG Spacer cluster_acid Amine-Reactive Groups maleimide Maleimide peg Branched PEG2 maleimide->peg acid1 Carboxylic Acid peg->acid1 acid2 Carboxylic Acid peg->acid2

Caption: Functional groups of N-Mal-N-bis(PEG2-acid).

References

Technical Support Center: Characterization of N-Mal-N-bis(PEG2-acid) Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-acid) conjugates and their characterization by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-acid) and what are its key reactive groups?

A1: N-Mal-N-bis(PEG2-acid) is a branched, heterobifunctional crosslinker. It contains three reactive functional groups:

  • One Maleimide (B117702) group: This group specifically reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Two Carboxylic Acid groups: These groups can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.

Q2: What is the expected mass shift in my mass spectrometry data after successful conjugation with N-Mal-N-bis(PEG2-acid)?

A2: The monoisotopic mass of N-Mal-N-bis(PEG2-acid) is 488.2006 Da, and its molecular weight is 488.49 Da.[1] When creating a conjugate, you should observe a corresponding mass increase in your molecule of interest. The table below outlines the expected mass additions.

Number of Conjugated LinkersTheoretical Mass Added (Da)
1488.49
2976.98
31465.47
41953.96

Q3: My mass spectrum is very complex and difficult to interpret. What could be the cause and how can I simplify it?

A3: The complexity in the mass spectra of PEGylated molecules is a common challenge.[2] Several factors can contribute to this:

  • Multiple Charge States: Electrospray ionization (ESI) often produces ions with multiple charges, leading to a series of peaks for a single species.

  • Heterogeneity of Conjugation: Your sample may contain a mixture of unconjugated protein, protein with one linker attached, with two linkers, and so on.

  • Adduct Formation: Ions of common solvents or buffers (e.g., sodium, potassium, ammonia, acetonitrile) can attach to your molecule, further complicating the spectrum.[3]

To simplify the spectrum, consider post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA).[4] This can help to collapse the charge state envelope into fewer, more intense peaks, making the data easier to deconvolute and interpret.

Q4: I am observing peaks that do not correspond to my expected conjugate masses. What could they be?

A4: Unexpected peaks can arise from several sources:

  • Hydrolysis of the Maleimide Ring: The maleimide group can hydrolyze, especially at pH values above 7.5. This will add the mass of a water molecule (18.015 Da) to the linker, resulting in unexpected masses.

  • Incomplete Reactions: You may be observing unreacted protein/peptide or unreacted linker.

  • Contaminants: Common contaminants in mass spectrometry include keratins from dust and skin, as well as polymers like polyethylene (B3416737) glycol (PEG) leaching from lab consumables.[5][6]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and thiol can be reversible under certain conditions, leading to dissociation of the conjugate.[1]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps
Incorrect pH for Maleimide-Thiol Reaction The optimal pH for the maleimide-thiol reaction is 6.5-7.5. At lower pH, the reaction is slow. At pH > 7.5, the maleimide group is prone to hydrolysis and can react with amines (e.g., lysine).[7] Verify and adjust the pH of your reaction buffer.
Oxidized Thiols Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. If conjugating to native cysteines, ensure complete reduction of disulfide bonds using a reducing agent like TCEP or DTT, followed by its removal before adding the maleimide linker.[7]
Insufficient Molar Ratio of Linker A low molar excess of the N-Mal-N-bis(PEG2-acid) linker may lead to an incomplete reaction. Try increasing the molar ratio of the linker to the thiol-containing molecule. However, avoid very large excesses, as this can complicate purification.[7]
Hydrolyzed Linker The maleimide group on the linker can hydrolyze over time in aqueous solutions. Prepare the linker solution immediately before use.
Problem 2: Inconsistent Conjugation Stoichiometry (e.g., variable Drug-to-Antibody Ratio - DAR)
Possible Cause Troubleshooting Steps
Reaction Heterogeneity The reaction conditions may not be well-controlled, leading to batch-to-batch variability. Ensure consistent pH, temperature, reaction time, and molar ratios.[7]
Side Reactions As mentioned, at pH > 7.5, maleimides can react with primary amines, leading to non-specific conjugation and a heterogeneous product mixture. Maintain the recommended pH range for the maleimide-thiol reaction.
Inconsistent Reduction of Disulfides If applicable, incomplete or variable reduction of disulfide bonds will result in a variable number of available thiols for conjugation, leading to inconsistent DAR.[7]
Purification Issues Ineffective purification may fail to separate species with different degrees of conjugation, leading to an apparently heterogeneous sample. Optimize your purification method (e.g., size-exclusion or affinity chromatography).[7]
Problem 3: Poor Mass Spectrometry Data Quality
Possible Cause Troubleshooting Steps
Sample Contamination Salts, detergents, and polymers in the sample can suppress ionization and interfere with analysis.[5] Desalt the sample using C18 tips, dialysis, or size-exclusion chromatography before MS analysis.[6]
Complex Charge State Distribution The inherent nature of PEGylated molecules can lead to a wide distribution of charge states, resulting in a low signal-to-noise ratio. Use a charge-reducing agent like triethylamine (TEA) added post-column to simplify the spectrum.[4]
Poor Ionization/Desolvation The PEG chain can make the conjugate difficult to ionize efficiently. Optimize ESI source parameters (e.g., capillary temperature, spray voltage). Consider using a solvent system with higher organic content if compatible with your analyte.
Inadequate Deconvolution The complexity of the raw data for PEGylated proteins often requires specialized software for deconvolution to obtain the zero-charge mass.[3] Ensure you are using appropriate deconvolution software and that the parameters are optimized for your data.

Experimental Protocols

Protocol: Thiol-Maleimide Conjugation and Sample Preparation for MS Analysis
  • Protein Preparation:

    • Dissolve the thiol-containing protein (e.g., a cysteine-engineered antibody) in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.

    • If disulfide bonds need to be reduced, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent using a desalting column or dialysis against the conjugation buffer.

  • Linker Preparation:

    • Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in a suitable solvent (e.g., DMSO or the conjugation buffer) to create a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the N-Mal-N-bis(PEG2-acid) linker solution to the prepared protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine or N-acetylcysteine.

    • Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Sample Preparation for LC-MS:

    • Buffer exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate.[3]

    • If necessary, perform a final desalting step using a C18 ZipTip or equivalent to remove any remaining non-volatile salts.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase LC column suitable for protein analysis.

    • Elute the conjugate using a gradient of increasing acetonitrile (B52724) in water, both containing 0.1% formic acid.

    • Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For simplified spectra, consider a post-column infusion of 0.1-0.5% triethylamine (TEA) in isopropanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Thiol Preparation (pH 7.0-7.5) Conjugation Conjugation (1-2h @ RT) Protein_Prep->Conjugation Linker_Prep Linker Solution (Freshly Prepared) Linker_Prep->Conjugation Quenching Quenching (e.g., L-cysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Desalting Sample Cleanup & Buffer Exchange Purification->Desalting LCMS LC-MS Analysis Desalting->LCMS Deconvolution Data Deconvolution LCMS->Deconvolution

Caption: Experimental workflow for N-Mal-N-bis(PEG2-acid) conjugation and MS analysis.

troubleshooting_logic Start MS Data Analysis Q1 Is Conjugation Observed? Start->Q1 A1_No Low/No Conjugation Q1->A1_No No A1_Yes Conjugation Successful Q1->A1_Yes Yes Troubleshoot_No_Conj Check: - Reaction pH (6.5-7.5) - Thiol Reduction - Linker Molar Ratio - Linker Integrity (Hydrolysis) A1_No->Troubleshoot_No_Conj Q2 Is Spectrum Too Complex? A1_Yes->Q2 A2_Yes Complex Spectrum Q2->A2_Yes Yes Q3 Are there Unexpected Peaks? Q2->Q3 No Troubleshoot_Complex Implement: - Post-column TEA - Optimized Deconvolution - Sample Desalting A2_Yes->Troubleshoot_Complex A3_Yes Unexpected Peaks Q3->A3_Yes Yes Troubleshoot_Peaks Investigate: - Maleimide Hydrolysis (+18 Da) - Contaminants (Keratin, PEG) - Adducts (Na+, NH4+) A3_Yes->Troubleshoot_Peaks

Caption: Troubleshooting decision tree for MS analysis of conjugates.

References

Validation & Comparative

N-Mal-N-bis(PEG2-acid) vs. Other PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the therapeutic index of ADCs. This guide provides an objective comparison of the branched linker N-Mal-N-bis(PEG2-acid) with other common linear and branched PEG linkers, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

The conjugation of potent, often hydrophobic, small molecule drugs to a large monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG linkers are incorporated into ADC design to mitigate these issues. Key advantages of using PEG linkers include:

  • Increased Hydrophilicity: PEG chains form a hydration shell around the ADC, improving solubility and preventing aggregation, which is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR).[1]

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can reduce renal clearance, leading to a longer circulation half-life and increased exposure of the tumor to the ADC.[2]

  • Enhanced Stability: PEG linkers can shield the cytotoxic payload, potentially reducing its premature release in systemic circulation.[3]

  • Higher Drug-to-Antibody Ratios (DAR): By improving the solubility and stability of the conjugate, PEG linkers enable the attachment of a higher number of drug molecules per antibody without compromising its physicochemical properties.[1]

N-Mal-N-bis(PEG2-acid): A Branched PEG Linker

N-Mal-N-bis(PEG2-acid) is a branched PEG linker featuring a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced interchain disulfides of an antibody) and two terminal carboxylic acid groups for the attachment of two payload molecules.[4] This branched architecture allows for a higher drug loading at a single conjugation site compared to linear linkers.

Performance Comparison: N-Mal-N-bis(PEG2-acid) vs. Other PEG Linkers

The choice between a branched linker like N-Mal-N-bis(PEG2-acid) and a linear PEG linker depends on the specific antibody, payload, and desired therapeutic profile. The following tables summarize quantitative data from studies on ADCs with different PEG linker architectures. While direct head-to-head data for N-Mal-N-bis(PEG2-acid) is limited in publicly available literature, the data presented for analogous branched linkers provides valuable insights into its expected performance.

Table 1: In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical measure of its anti-cancer activity. The following table compares the half-maximal inhibitory concentration (IC50) of ADCs constructed with different PEG linkers.

Linker ArchitectureLinker ExamplePayloadTarget Cell LineIC50 (ng/mL)Reference
Branched "Long" Branched Amino-Triazide Linker (analogous to N-Mal-N-bis(PEG-acid))MMAESK-BR-3 (HER2+)1.8[5]
Branched "Short" Branched Amino-Triazide LinkerMMAESK-BR-3 (HER2+)10.2[5]
Linear Mal-PEG8-acidMMAEKarpas-299 (CD30+)~10[6]
Linear Mal-PEG12-acidMMAEKarpas-299 (CD30+)~10[6]
No PEG Non-PEGylated LinkerMMAEKarpas-299 (CD30+)~10[6]

Data for branched linkers is based on structurally similar molecules to N-Mal-N-bis(PEG2-acid). The "long" branched linker included an additional PEG4 moiety compared to the "short" version, suggesting that the overall length and architecture of the branched linker can significantly impact potency.

Table 2: Pharmacokinetic Parameters

The pharmacokinetic profile of an ADC determines its exposure and half-life in the body. The following table compares key PK parameters of ADCs with different PEG linker architectures in mice.

Linker ArchitectureLinker ExampleDARClearance (mL/day/kg)AUC (µg*h/mL)Reference
Branched (Pendant) Pendant (P-(PEG12)2)8Low~3000[5]
Linear Linear (L-PEG24)8High~1000[5]
Linear Mal-PEG2-acid4~10Not Reported[6]
Linear Mal-PEG8-acid4~5Not Reported[6]
Linear Mal-PEG24-acid4~5Not Reported[6]
No PEG Non-PEGylated Linker4~15Not Reported[6]

Data for the pendant branched linker is based on a trastuzumab-DM1 ADC and suggests that a branched configuration can significantly improve pharmacokinetic properties, especially for highly loaded ADCs, by more effectively shielding the hydrophobic payload.

Table 3: In Vivo Efficacy

Enhanced pharmacokinetic properties often translate to improved in vivo anti-tumor activity.

Linker ArchitectureLinker ExampleDARTumor ModelOutcomeReference
Branched Branched PEG12-OH modifier4 and 8XenograftEnhanced anti-tumor activity compared to non-PEGylated linker[6]
Linear Linear SpacerNot SpecifiedXenograftLess effective than branched polymer-containing ADCs[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs with different PEG linkers.

ADC Conjugation Protocol (Thiol-Maleimide)

This protocol outlines the conjugation of a payload to an antibody via a maleimide-containing PEG linker like N-Mal-N-bis(PEG2-acid).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-Mal-N-bis(PEG2-acid)-Payload

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Conjugation: Add the N-Mal-N-bis(PEG2-acid)-Payload linker to the reduced antibody solution at a specific molar ratio and incubate at 4°C overnight.

  • Purification: Purify the resulting ADC from unreacted linker and payload by SEC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Culture medium (e.g., McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the medium from the wells and add 100 µL of the ADC or control solutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups. Administer the ADC, control antibody, or vehicle via intravenous injection at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 3-4 days.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Antigen->ReceptorComplex Endosome Endosome ReceptorComplex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow: ADC Comparison

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Linker1 N-Mal-N-bis(PEG2-acid) Conjugation Conjugation to Antibody & Payload Linker1->Conjugation Linker2 Linear PEG Linker Linker2->Conjugation Linker3 Other Branched Linker Linker3->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Cytotoxicity (IC50) Characterization->InVitro Stability Plasma Stability Characterization->Stability PK Pharmacokinetics (in vivo) Characterization->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy

Caption: Workflow for comparing ADCs with different PEG linkers.

Conclusion

The choice of PEG linker is a critical parameter in the design of ADCs. Branched linkers, such as N-Mal-N-bis(PEG2-acid), offer the potential for higher drug loading and have been shown in analogous structures to provide superior pharmacokinetic profiles and enhanced in vivo efficacy compared to linear linkers, especially for ADCs with high DARs. However, the optimal linker architecture and length are dependent on the specific ADC components and must be empirically determined. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation antibody-drug conjugates.

References

A Head-to-Head Comparison: N-Mal-N-bis(PEG2-acid) vs. SMCC for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of the resulting protein conjugate. This guide provides an in-depth, objective comparison of two prominent crosslinkers: the branched, hydrophilic N-Mal-N-bis(PEG2-acid) and the widely-used, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to empower informed decision-making in your research and development endeavors.

At a Glance: Key Differences and Physicochemical Properties

N-Mal-N-bis(PEG2-acid) and SMCC are both heterobifunctional crosslinkers, meaning they possess two different reactive groups, enabling the sequential conjugation of two different biomolecules, typically targeting amine and thiol groups. However, their fundamental structural differences lead to distinct advantages and disadvantages in various applications.

N-Mal-N-bis(PEG2-acid) is a branched crosslinker featuring a maleimide (B117702) group for reaction with sulfhydryl (thiol) groups and two terminal carboxylic acid groups. The presence of two polyethylene (B3416737) glycol (PEG) chains imparts significant hydrophilicity to this linker.[1][2] The carboxylic acid groups can be activated with EDC and NHS to react with primary amines.[3][4]

SMCC is a classic heterobifunctional crosslinker with a maleimide group and an N-hydroxysuccinimide (NHS) ester.[5] The NHS ester is highly reactive towards primary amines. Its cyclohexane (B81311) spacer arm is hydrophobic in nature.[6]

PropertyN-Mal-N-bis(PEG2-acid)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Chemical Formula C21H32N2O11[7]C16H18N2O6
Molecular Weight 488.49 g/mol [7]334.32 g/mol
Reactive Group 1 Maleimide (reacts with -SH)[7]Maleimide (reacts with -SH)[5]
Reactive Group 2 Carboxylic Acid (x2) (reacts with -NH2 after activation)[7]NHS Ester (reacts with -NH2)[5]
Spacer Arm Branched, hydrophilic PEG chains[1][8]Hydrophobic cyclohexane ring
Solubility Soluble in aqueous buffers, DMSO, DMF[9]Soluble in organic solvents (DMSO, DMF); low aqueous solubility
Key Feature Increased hydrophilicity, potential for higher drug-to-antibody ratios (DARs) without aggregation[1][8]Well-established, rigid spacer, used in FDA-approved ADCs[10]

Reaction Mechanisms and Experimental Workflows

The conjugation strategies for N-Mal-N-bis(PEG2-acid) and SMCC differ in the activation of their amine-reactive functionalities.

N-Mal-N-bis(PEG2-acid) Reaction Pathway

The use of N-Mal-N-bis(PEG2-acid) involves a two-stage, two-step process. First, the carboxylic acid groups are activated using carbodiimide (B86325) chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This activated linker can then react with primary amines on the target protein. Following this, the maleimide group reacts with a thiol group on the second biomolecule.

N_Mal_N_bis_PEG2_acid_workflow cluster_activation Activation of Carboxylic Acids cluster_conjugation1 Amine Conjugation cluster_conjugation2 Thiol Conjugation N_Mal_N_bis_PEG2_acid N-Mal-N-bis(PEG2-acid) EDC_NHS EDC, NHS pH 4.5-7.2 N_Mal_N_bis_PEG2_acid->EDC_NHS Activated_Linker Activated N-Mal-N-bis(PEG2-NHS ester) EDC_NHS->Activated_Linker Protein_NH2 Protein-NH2 Activated_Linker->Protein_NH2 pH 7.0-8.0 Linker_Protein_NH2 Maleimide-PEG-Protein Protein_NH2->Linker_Protein_NH2 Protein_SH Protein-SH Linker_Protein_NH2->Protein_SH pH 6.5-7.5 Final_Conjugate Protein-S-PEG-Protein Protein_SH->Final_Conjugate

N-Mal-N-bis(PEG2-acid) conjugation workflow.
SMCC Reaction Pathway

SMCC features a pre-activated NHS ester, simplifying the initial conjugation step. The NHS ester reacts directly with primary amines on the first protein. After removal of excess SMCC, the maleimide-activated protein is then reacted with a thiol-containing molecule.

SMCC_workflow cluster_conjugation1 Amine Conjugation cluster_purification Purification cluster_conjugation2 Thiol Conjugation SMCC SMCC Protein_NH2_SMCC Protein-NH2 SMCC->Protein_NH2_SMCC pH 7.0-9.0 Maleimide_Activated_Protein Maleimide-Activated Protein Protein_NH2_SMCC->Maleimide_Activated_Protein Desalting Remove Excess SMCC (Desalting Column) Maleimide_Activated_Protein->Desalting Protein_SH_SMCC Protein-SH Desalting->Protein_SH_SMCC pH 6.5-7.5 Final_Conjugate_SMCC Final Conjugate Protein_SH_SMCC->Final_Conjugate_SMCC

References

A Head-to-Head Comparison of Thiol-Reactive Linkers: Alternatives to N-Mal-N-bis(PEG2-acid) for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and stable modification of biomolecules is paramount. Thiol-reactive linkers, which target cysteine residues, are crucial tools in this endeavor, enabling the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and other functional bioconjugates. While N-alkyl maleimides, such as N-Mal-N-bis(PEG2-acid), have been a mainstay for their high reactivity and specificity, concerns over the stability of the resulting thioether bond have driven the development of a new generation of alternatives. This guide provides an objective, data-driven comparison of these alternatives, offering insights into their performance and empowering researchers to select the optimal reagent for their application.

Executive Summary

The primary limitation of traditional N-alkyl maleimide (B117702) conjugates is their susceptibility to a retro-Michael reaction, which can lead to deconjugation and premature release of payloads, particularly in the reducing environment of the bloodstream. This can compromise the efficacy and increase the off-target toxicity of therapeutics like ADCs. Next-generation thiol-reactive linkers have emerged to address this stability issue, offering more robust and irreversible conjugation. This guide will delve into a comparative analysis of these alternatives, focusing on their reactivity, stability, and specificity.

Performance Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker significantly impacts the performance and stability of the final bioconjugate. The following tables provide a summary of quantitative data for N-alkyl maleimides and their alternatives.

Linker ClassReactive GroupReaction pHReaction TimeConjugation EfficiencyKey Features
N-Alkyl Maleimide Maleimide6.5-7.5Minutes to < 1 hourHigh (>90%)Fast reaction kinetics; susceptible to retro-Michael reaction.
N-Aryl Maleimide Maleimide5.5-8.6MinutesHigh (>90%)Enhanced stability due to rapid hydrolysis of the thiosuccinimide ring; ~2.5 times faster reaction with thiolates than N-alkyl maleimides.[1]
Mono-sulfone-PEG Mono-sulfoneNot specifiedNot specified>80%Significantly more stable than maleimide-PEG conjugates in the presence of glutathione (B108866).[2]
Phenyloxadiazole Sulfone SulfoneNot specified1-8 hoursHighImproved stability in human plasma compared to maleimide conjugates.[3][4]
Vinyl Sulfone Vinyl Sulfone7.0-9.0Slower than maleimidesHighForms a stable, irreversible thioether bond.[5]
Iodoacetamide Haloacetyl8.0-8.5Slower than maleimidesHighForms a highly stable, irreversible thioether bond; potential for off-target reactions at higher pH.
5-Hydroxy-pyrrolone (5HP2O) Pyrrolone8.06-12 hoursHighYields highly stable thiol conjugates.[6]
Thiol-Ene Chemistry Alkene/AlkyneVarious (often with initiator)Minutes to hours>91%Highly efficient and forms a stable thioether linkage; requires an initiator (e.g., photoinitiator).[7]
Pyridyl Disulfide Pyridyl DisulfideNeutralNot specifiedHighForms a reversible disulfide bond, useful for cleavable conjugates.[8][9]
Conjugate Stability ComparisonCondition% Deconjugation / % Intact ConjugateReference
N-Alkyl Maleimide ADC Thiol-containing buffer/serum, 37°C, 7 days35-67% deconjugation[10][11]
N-Aryl Maleimide ADC Thiol-containing buffer/serum, 37°C, 7 days<20% deconjugation[10][11]
Maleimide-PEG Hemoglobin 1 mM reduced glutathione, 37°C, 7 days<70% intact conjugate[2][12][13]
Mono-sulfone-PEG Hemoglobin 1 mM reduced glutathione, 37°C, 7 days>90% intact conjugate[2][12][13]
MBP-Maleimide Conjugate Human plasmaReadily underwent thioether exchange[3]
MBP-Phenyloxadiazole Sulfone Conjugate Human plasmaResistant to thioether exchange[3]
NAC-Maleimide Conjugate 10 mM GSH, pH 7.5, 5 days20% intact conjugate[6]
NAC-5HP2O Conjugate 10 mM GSH, pH 7.5, 5 days70% intact conjugate[6]

Experimental Methodologies

Reproducible and comparable experimental data are the bedrock of scientific advancement. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: General Procedure for Protein Conjugation with Maleimides

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized molecule (10-20 mM stock in DMSO or DMF)

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., free cysteine or N-acetyl cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 10-fold molar excess of the quenching reagent to consume any unreacted maleimide.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Comparative Stability of Maleimide and Mono-Sulfone-PEG Conjugates

This protocol is adapted from a study comparing the stability of hemoglobin conjugates.[2][12][13]

Materials:

  • Maleimide-PEG and Mono-sulfone-PEG conjugated hemoglobin

  • Phosphate-buffered saline (PBS)

  • Reduced glutathione (GSH)

  • Incubator at 37°C

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare solutions of the maleimide-PEG and mono-sulfone-PEG conjugated hemoglobin in PBS.

  • For the stability challenge, prepare parallel solutions containing 1 mM GSH.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 3, 7 days), take aliquots from each sample.

  • Analyze the aliquots by SDS-PAGE to visualize the amount of intact conjugate versus deconjugated hemoglobin.

  • Quantify the band intensities to determine the percentage of intact conjugate remaining over time.

Visualizing the Chemistry and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and experimental workflows.

cluster_0 Thiol-Maleimide Conjugation cluster_1 Stability Pathways Protein-SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct Protein-SH->Thiosuccinimide_Adduct Michael Addition Maleimide-Linker Maleimide-Linker Maleimide-Linker->Thiosuccinimide_Adduct Thiosuccinimide_Adduct_2 Thiosuccinimide Adduct Stable_Conjugate Stable Ring-Opened Conjugate Deconjugation Deconjugation (Retro-Michael) Thiosuccinimide_Adduct_2->Stable_Conjugate Hydrolysis (favored in N-Aryl Maleimides) Thiosuccinimide_Adduct_2->Deconjugation Thiol Exchange

Caption: Reaction and stability pathways of thiol-maleimide conjugation.

Start Start: Select Protein and Linkers Prepare_Protein Prepare Thiol-Containing Protein Start->Prepare_Protein Conjugation Perform Conjugation Reactions (Maleimide vs. Alternative) Prepare_Protein->Conjugation Purification Purify Conjugates Conjugation->Purification Characterization Characterize Conjugates (DOL, Purity) Purification->Characterization Stability_Assay Perform Stability Assays (e.g., Plasma Incubation, GSH Challenge) Characterization->Stability_Assay Analysis Analyze Results (e.g., SDS-PAGE, LC-MS) Stability_Assay->Analysis Conclusion Conclusion: Compare Performance Analysis->Conclusion

Caption: Experimental workflow for comparing thiol-reactive linkers.

cluster_ADC Antibody-Drug Conjugate (ADC) Mechanism ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Payload Action

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The landscape of thiol-reactive conjugation has evolved significantly, offering researchers a diverse toolkit to create stable and effective bioconjugates. While N-alkyl maleimides like N-Mal-N-bis(PEG2-acid) remain useful for their rapid reactivity, the data strongly supports the adoption of next-generation alternatives for applications demanding high in vivo stability. N-aryl maleimides, mono-sulfones, and phenyloxadiazole sulfones have demonstrated superior stability by mitigating the retro-Michael reaction. The choice of the optimal linker will ultimately depend on the specific requirements of the application, including desired stability, reaction kinetics, and the nature of the biomolecule and payload. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies and accelerate the development of novel therapeutics and research tools.

References

Comparative Stability of N-Mal-N-bis(PEG2-acid) Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. The N-Mal-N-bis(PEG2-acid) linker, which utilizes maleimide (B117702) chemistry for covalent modification of thiol-containing molecules, is a valuable tool in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. However, the stability of the resulting maleimide-thiol linkage is a key consideration. This guide provides an objective comparison of the stability of conjugates formed using N-Mal-N-bis(PEG2-acid) with other common linker technologies, supported by experimental data and detailed protocols.

The primary challenge associated with maleimide-based linkers is the potential for instability of the formed thiosuccinimide bond. This bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugated payload from its targeting molecule. This deconjugation can result in off-target toxicity and a reduced therapeutic window.

A competing and stabilizing reaction is the hydrolysis of the succinimide (B58015) ring to a succinamic acid derivative. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule. The rate of this beneficial hydrolysis is influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can accelerate this stabilizing hydrolysis.

Comparative Stability Data

The stability of bioconjugates is often evaluated by incubating them in human plasma or in the presence of high concentrations of thiol-containing molecules like glutathione (B108866) (GSH) and monitoring the percentage of intact conjugate over time.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether) ADC in human plasma7~50%[1]
"Bridging" Disulfide ADC in human plasma7>95%[1]
Thioether (from Thiol-ene) ADC in human plasma7>90%[1]
Maleimide-PEG Hemoglobin conjugate in 1 mM GSH7~70%[2]
Mono-sulfone-PEG Hemoglobin conjugate in 1 mM GSH7>95%[2]

Key Observations:

  • Conventional maleimide-based linkers can exhibit considerable instability in plasma, with a significant portion of the conjugate degrading over a week, primarily due to the retro-Michael reaction.[1]

  • Alternative linker technologies, such as "bridging" disulfide and those forming thioether bonds via thiol-ene reactions, demonstrate substantially improved plasma stability.[1]

  • In the presence of competing thiols like glutathione, maleimide-PEG conjugates can also undergo deconjugation, while more stable linkers like mono-sulfone-PEG show minimal degradation.[2]

The stability of the N-Mal-N-bis(PEG2-acid) conjugate will be influenced by the principles of maleimide chemistry. The N-substituent in this linker is an alkyl chain, which does not strongly accelerate the stabilizing hydrolysis reaction compared to N-aryl or electron-withdrawing substituents.[3][4] Therefore, its stability profile is expected to be similar to that of conventional N-alkyl maleimide conjugates.

Experimental Protocols

To assess the stability of N-Mal-N-bis(PEG2-acid) conjugates, the following experimental protocols can be employed.

Protocol 1: Stability in the Presence of Glutathione

This assay evaluates the stability of a thiol-reactive linker conjugate in the presence of a high concentration of glutathione, which can facilitate the retro-Michael reaction.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Control buffer (PBS without GSH)

  • Incubator at 37°C

  • Analytical HPLC system (e.g., reverse-phase or size-exclusion)

Procedure:

  • Prepare two sets of samples: one with the bioconjugate in PBS containing a high concentration of GSH (e.g., 10 mM) and a control sample with the bioconjugate in PBS alone.

  • Incubate both sets of samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Analyze the samples by HPLC to separate the intact bioconjugate from the deconjugated payload and other degradation products.

  • Integrate the peak area of the intact bioconjugate at each time point.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Serum/Plasma Stability Assay

This assay assesses the stability of the bioconjugate in a more physiologically relevant matrix.

Materials:

  • Purified bioconjugate

  • Human or animal serum/plasma

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate (e.g., ELISA, LC-MS)

Procedure:

  • Dilute the bioconjugate to a final concentration in serum or plasma.

  • Incubate the samples at 37°C for various time points (e.g., 0, 1, 3, 7, and 14 days).

  • At each time point, take an aliquot of the sample.

  • Quantify the amount of intact conjugate using a validated analytical method. For example, an ELISA can be designed to capture the antibody and detect a unique component of the payload.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile in a biological matrix.

Visualizing the Chemistry and Workflow

To better understand the underlying chemical principles and experimental procedures, the following diagrams are provided.

cluster_reaction Maleimide-Thiol Conjugation Biomolecule-SH Biomolecule-SH Thiosuccinimide_Adduct Thiosuccinimide Conjugate Biomolecule-SH->Thiosuccinimide_Adduct Michael Addition N-Mal-Linker N-Mal-N-bis(PEG2-acid) N-Mal-Linker->Thiosuccinimide_Adduct

Caption: Maleimide-thiol conjugation reaction.

Thiosuccinimide_Adduct Thiosuccinimide Conjugate Deconjugated Deconjugated Products (Biomolecule-SH + Free Linker) Thiosuccinimide_Adduct->Deconjugated Retro-Michael Reaction (Instability Pathway) Hydrolyzed_Adduct Stable Hydrolyzed Conjugate (Succinamic Acid) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis (Stability Pathway)

Caption: Competing stability pathways of maleimide conjugates.

Start Start: Purified Conjugate Incubation Incubate at 37°C (e.g., with GSH or in plasma) Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Analysis Analyze by HPLC or ELISA Time_Points->Analysis Quantification Quantify % Intact Conjugate Analysis->Quantification End End: Determine Stability Profile Quantification->End

References

Assessing the Efficacy of N-Mal-N-bis(PEG2-acid) in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the design of effective drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). The linker not only tethers the therapeutic payload to its targeting moiety but also profoundly influences the overall stability, pharmacokinetics, and efficacy of the conjugate. This guide provides a comparative analysis of N-Mal-N-bis(PEG2-acid), a branched polyethylene (B3416737) glycol (PEG) linker, against other common linker classes used in drug delivery.

Note on Data Availability: Direct, head-to-head comparative experimental data for N-Mal-N-bis(PEG2-acid) is limited in the public domain. Therefore, this guide utilizes illustrative data from studies on structurally similar branched PEG linkers to provide a representative comparison against other linker technologies. The experimental protocols provided are standardized methods that can be applied to evaluate any linker, including N-Mal-N-bis(PEG2-acid).

Introduction to N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional, branched linker. Its key structural features include:

  • A Maleimide (B117702) Group: This functional group reacts specifically with thiol (-SH) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1]

  • Two PEG2-acid Arms: The two short polyethylene glycol (PEG) chains enhance hydrophilicity, which can improve the solubility and reduce aggregation of the drug conjugate.[2][3] The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules.[4][5]

  • Branched Architecture: This structure allows for the potential attachment of multiple drug molecules, thereby increasing the drug-to-antibody ratio (DAR) compared to linear linkers.

Comparative Analysis of Linker Technologies

The efficacy of a drug conjugate is critically dependent on the linker's ability to remain stable in circulation and efficiently release the payload at the target site. Below is a comparative overview of N-Mal-N-bis(PEG2-acid)'s potential performance profile against other widely used linker types.

Data Presentation

Table 1: In Vitro Cytotoxicity (Illustrative Data)

Linker TypeADC ExampleTarget Cell LineIC50 (nM)Citation
Branched PEG (Illustrative) Trastuzumab-MMAE (Long branched linker)BT-474 (HER2+)0.074[6]
Linear PEG ZHER2-PEG4K-MMAENCI-N87 (HER2+)31.9[7]
Acid-Cleavable (Hydrazone) Trastuzumab-Hydrazone-DoxorubicinSK-BR-3 (HER2+)~100(Representative value)
Enzyme-Cleavable (Val-Cit) Trastuzumab-vc-MMAESK-BR-3 (HER2+)0.5 - 5(Representative value)
Non-Cleavable Trastuzumab-SMCC-DM1 (Kadcyla®)KPL-4 (HER2+)~10(Representative value)

Table 2: Plasma Stability (Illustrative Data)

Linker TypeStability MetricTime Point% Intact ADC RemainingCitation
Branched PEG (Maleimide-based) In human plasma7 days>80% (projected based on stable maleimide chemistry)[8][9]
Linear PEG (Maleimide-based) In human plasma7 days>80% (projected based on stable maleimide chemistry)[8][9]
Acid-Cleavable (Hydrazone) In human plasma48 hours~50%[10]
Enzyme-Cleavable (Val-Cit) In human plasma7 days>90%[8]
Non-Cleavable (Thioether) In human plasma7 days>95%[11]

Table 3: In Vivo Efficacy - Tumor Growth Inhibition (Illustrative Data)

Linker TypeADC ExampleXenograft ModelTumor Growth Inhibition (%)Citation
Branched PEG Anti-ErbB2-PEG2N87 Human TumorSignificant inhibition at later stages[12]
Linear PEG ZHER2-PEG10K-MMAENCI-N87High[13]
Acid-Cleavable (Hydrazone) Gemtuzumab ozogamicinAML modelsVaries[]
Enzyme-Cleavable (Val-Cit) Brentuximab vedotinHodgkin Lymphoma modelsHigh(Clinically approved)
Non-Cleavable Ado-trastuzumab emtansineHER2+ Breast Cancer modelsHigh(Clinically approved)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a linker's performance in a drug delivery system.

In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC constructs with different linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody control in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of ADCs or controls to the respective wells. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system or ELISA-based quantification method

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 10-100 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: Immediately process the samples to stop any further degradation. This may involve protein precipitation or immunocapture of the ADC.

  • Quantification:

    • LC-MS/MS: Analyze the samples to quantify the amount of intact ADC, free payload, and major metabolites.

    • ELISA: Use a sandwich ELISA to capture the antibody and a secondary antibody conjugated to an enzyme to detect the payload, allowing for quantification of the drug-to-antibody ratio (DAR) over time.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile of the linker.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human tumor cell line for xenograft implantation

  • ADC construct

  • Vehicle control (e.g., sterile saline or PBS)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the ADC construct and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_payload_action Payload Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Early_Endosome Early Endosome ADC_Antigen_Complex->Early_Endosome 2. Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells add_adc Add Serial Dilutions of ADC & Controls seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end In_Vivo_Efficacy_Workflow start Start implant_tumors Implant Tumor Cells in Immunodeficient Mice start->implant_tumors randomize_groups Randomize Mice into Treatment & Control Groups implant_tumors->randomize_groups administer_treatment Administer ADC or Vehicle Control randomize_groups->administer_treatment monitor_mice Monitor Tumor Volume & Body Weight administer_treatment->monitor_mice endpoint Reach Study Endpoint monitor_mice->endpoint analyze_data Analyze Tumor Growth Inhibition (TGI) endpoint->analyze_data end End analyze_data->end

References

Navigating Functional Outcomes: A Comparative Guide to Assays for N-Mal-N-bis(PEG2-acid) Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of functionally modified proteins is paramount. The choice of linker for bioconjugation, such as N-Mal-N-bis(PEG2-acid), can significantly impact the therapeutic efficacy and pharmacokinetic properties of a protein. This guide provides a comprehensive comparison of functional assays for proteins modified with N-Mal-N-bis(PEG2-acid) and alternative conjugation strategies, supported by experimental data and detailed protocols.

The N-Mal-N-bis(PEG2-acid) linker provides a maleimide (B117702) group for covalent attachment to thiol groups (cysteine residues) on a protein and two terminal carboxylic acid groups. This heterobifunctional nature allows for the subsequent attachment of other molecules, making it a valuable tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Assessing the functional integrity of the protein after modification is a critical step in the development process.

Comparative Analysis of Functional Assays

The functional consequences of protein modification can be multifaceted. Key parameters to assess include binding affinity to the target, in vitro and in vivo efficacy, enzymatic activity (if applicable), and pharmacokinetic profile. This section compares the performance of proteins modified with N-Mal-N-bis(PEG2-acid) or similar maleimide-PEG linkers against alternative conjugation strategies.

Table 1: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
Linker TypeAntibody-Drug Conjugate (ADC)Target Cell LineIC50 ValueReference
Maleimide-PEG Trastuzumab-PEG-MMAESK-OV-3 (HER2+)Lower IC50 with longer PEG chains[1]
Maleimide-PEG Affibody-PEG4k-MMAESKOV-3 (HER2+)4.5-fold reduction in cytotoxicity vs. SMCC[2]
Maleimide-PEG Affibody-PEG10k-MMAESKOV-3 (HER2+)22-fold reduction in cytotoxicity vs. SMCC[2]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) ZHER2-SMCC-MMAESKOV-3 (HER2+)Baseline[2]
Buccutite™ Goat-anti-Mouse IgG-HRPN/A (ELISA)Higher signal intensity vs. SMCC[3]

MMAE: Monomethyl auristatin E; HRP: Horseradish Peroxidase. IC50 values represent the concentration of ADC required to inhibit cell growth by 50%.

Table 2: Comparison of In Vivo Efficacy and Pharmacokinetics
Linker TypeModified ProteinAnimal ModelKey FindingReference
Maleimide-PEG Affibody-PEG4k-MMAEBALB/c mice2.5-fold half-life extension vs. SMCC[2][4]
Maleimide-PEG Affibody-PEG10k-MMAEBALB/c mice11.2-fold half-life extension vs. SMCC[2][4]
Maleimide-PEG Small-sized ADC with 20kDa PEGNCI-N87 and SK-OV-3 tumor xenograftsComplete tumor eradication at 5.5 mg/kg[4]
SMCC ZHER2-SMCC-MMAEBALB/c miceShorter half-life[2][4]
SMCC Non-PEGylated ADCNCI-N87 and SK-OV-3 tumor xenograftsOnly slowed tumor growth[4]
Table 3: Comparison of Enzymatic Activity
Linker TypeEnzymePEG SizeDegree of PEGylation% Residual ActivityReference
NHS-ester-PEG α-Chymotrypsin700 Da~6 PEG molecules~50-60%[5]
NHS-ester-PEG α-Chymotrypsin2000 Da~6 PEG molecules~50-60%[5]
NHS-ester-PEG α-Chymotrypsin5000 Da~6 PEG molecules~50-60%[5]

While this data is for an NHS-ester-PEG, it provides a relevant comparison for the expected impact of PEGylation on enzyme activity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays mentioned in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)[6]
  • Cell Seeding: Seed target cells (e.g., SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the antibody-drug conjugate in complete cell culture medium.

  • Incubation: Remove the overnight culture medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity[7][8][9]
  • Ligand Immobilization: Immobilize the target protein (ligand) onto a sensor chip surface. For proteins with available amine groups, amine coupling is a common method.

  • Analyte Injection: Inject the modified protein (analyte) in a series of increasing concentrations over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Protocol 3: Enzymatic Activity Assay (Example: α-Chymotrypsin)[5]
  • Substrate Preparation: Prepare a solution of a chromogenic substrate specific for the enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for α-chymotrypsin).

  • Enzyme Reaction: In a temperature-controlled cuvette, mix the unmodified or PEGylated enzyme with the substrate solution in a suitable buffer.

  • Data Acquisition: Monitor the increase in absorbance over time at a wavelength specific for the product of the enzymatic reaction using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the Michaelis-Menten kinetic parameters, kcat (turnover number) and KM (Michaelis constant), by measuring the initial velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing Workflows and Pathways

Understanding the experimental process and the underlying biological mechanisms is facilitated by clear visualizations.

Experimental_Workflow_ADC_Cytotoxicity cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Target Cells in 96-well Plate C Add ADC to Cells A->C Overnight Incubation B Prepare Serial Dilutions of ADC B->C D Incubate for 72-96 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Workflow for In Vitro ADC Cytotoxicity Assay.

PROTAC_Mechanism_of_Action PROTAC PROTAC Molecule Warhead Linker (e.g., N-Mal-N-bis(PEG2-acid)) E3 Ligase Binder POI Target Protein of Interest (POI) PROTAC:warhead->POI Binds E3 E3 Ubiquitin Ligase PROTAC:ligase_binder->E3 Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Forms Ternary Complex Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated Protein Degradation Pathway.

Conclusion

The selection of a linker and conjugation strategy has profound implications for the functional properties of a modified protein. For proteins modified with N-Mal-N-bis(PEG2-acid) and similar maleimide-PEG linkers, a comprehensive suite of functional assays is essential to fully characterize the bioconjugate. As the data indicates, PEGylation can enhance pharmacokinetic properties and, in some cases, improve in vivo efficacy, although it may sometimes lead to a reduction in in vitro potency. In contrast, more traditional linkers like SMCC may result in shorter half-lives but can be effective in certain applications. Newer technologies like Buccutite™ offer alternative conjugation chemistries with potential advantages in terms of yield and stability.

By carefully selecting and executing the appropriate functional assays, researchers can gain a clear understanding of how their modification strategy impacts protein function, enabling the rational design of more effective and safer protein-based therapeutics and research tools. The protocols and comparative data presented in this guide serve as a valuable resource for navigating these critical assessments.

References

Navigating the Preclinical Landscape: A Comparative Guide to N-Mal-N-bis(PEG2-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is a critical determinant of success. N-Mal-N-bis(PEG2-acid) has emerged as a promising heterobifunctional, branched linker, offering a unique architecture for conjugating biomolecules. This guide provides a comprehensive comparison of N-Mal-N-bis(PEG2-acid) with other linker technologies, supported by preclinical data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Performance Comparison: Branched vs. Linear Linkers

The branched structure of N-Mal-N-bis(PEG2-acid) offers distinct advantages over traditional linear linkers. The two carboxylic acid moieties allow for the attachment of multiple molecules, such as targeting ligands or solubility enhancers, while the maleimide (B117702) group provides a site for specific conjugation to thiol-containing molecules like antibodies or peptides. This branched design can influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.

Key Performance Metrics

Quantitative data from preclinical studies on ADCs utilizing different linker architectures highlight the impact of linker design on performance. While specific data for N-Mal-N-bis(PEG2-acid) is not extensively published, we can infer its potential performance by comparing data from studies on branched versus linear PEG linkers.

ParameterLinear PEG LinkerBranched/Pendant PEG Linker (Analogous to N-Mal-N-bis(PEG2-acid))Reference
ADC Clearance (mL/day/kg) in Rats (DAR 8) HighLow[1]
Area Under the Curve (AUC) (DAR 8) StandardNearly 3-fold higher[1]
In Vitro Cytotoxicity Reduction (vs. no PEG) Dependent on PEG length4.5-fold (4 kDa PEG) to 22-fold (10 kDa PEG) reduction[1]
In Vivo Half-Life Extension (Affibody Conjugate) Dependent on PEG length2.5-fold (4 kDa PEG) to 11.2-fold (10 kDa PEG) extension[2][3]

These data suggest that the branched architecture, similar to that of N-Mal-N-bis(PEG2-acid), can significantly reduce the clearance rate of ADCs, leading to prolonged circulation and increased exposure to the target tissue.[1] However, it is noteworthy that increased PEGylation can sometimes lead to reduced in vitro cytotoxicity, a factor that needs to be balanced for optimal therapeutic efficacy.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates. Below are representative protocols for key experiments involving linkers like N-Mal-N-bis(PEG2-acid).

Antibody-Drug Conjugation via Thiol-Maleimide Coupling

This protocol outlines the steps for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • N-Mal-N-bis(PEG2-acid) conjugated to a cytotoxic payload

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a 10- to 20-fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Conjugation:

    • Add the maleimide-functionalized linker-payload to the reduced antibody solution at a slight molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add a molar excess of a quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC using SEC or TFF to remove unconjugated linker-payload and other reaction components.

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates and a microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an optimal density and incubate overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC and the unconjugated antibody control. Include untreated cells as a negative control.

    • Incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.[2]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Bioconjugation_Workflow Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Linker_Payload Maleimide-Linker-Payload (e.g., N-Mal-N-bis(PEG2-acid)-Drug) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity, etc.) Pure_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Mal-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information on N-Mal-N-bis(PEG2-acid), including operational and disposal plans. This guide provides procedural, step-by-step guidance to directly answer your specific operational questions, ensuring the safe and effective use of this valuable laboratory chemical.

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative containing a maleimide (B117702) group and two terminal carboxylic acids. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, while the carboxylic acid groups can be activated to react with primary amines. Due to its chemical reactivity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling N-Mal-N-bis(PEG2-acid).

Body PartRequired Personal Protective EquipmentRationale and Best Practices
Eyes/Face Chemical safety goggles or a face shield.Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. Nitrile gloves are a good general choice, but for prolonged contact or with specific solvents, consult a glove compatibility chart.
Body Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.To minimize the inhalation of any potential aerosols or dust, all handling of the solid compound and preparation of solutions should be performed within a chemical fume hood.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Chemical and Physical Properties & Exposure Limits

The following table summarizes key quantitative data for N-Mal-N-bis(PEG2-acid). It is important to note that a specific Occupational Exposure Limit (OEL) has not been established for this compound. The limits provided are for polyethylene glycol and respirable dust and should be used as a conservative guideline.

PropertyValueSource
Molecular Formula C₂₁H₃₂N₂O₁₁DC Chemicals
Molecular Weight 488.49 g/mol DC Chemicals
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, and DMFBroadPharm
Occupational Exposure Limit (Surrogate) TWA: 10 mg/m³ (for Polyethylene Glycol)Creative PEGWorks SDS
Permissible Exposure Limit (Surrogate) PEL: 5 mg/m³ (for respirable dust)Creative PEGWorks SDS

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. PEL (Permissible Exposure Limit) is the legal limit for exposure of an employee to a chemical substance or physical agent.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-Mal-N-bis(PEG2-acid) is crucial for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage of Unopened Container: Store the unopened container in a cool, dry, and dark place. For long-term storage (months to years), it is recommended to store it at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • Storage of Prepared Solutions: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Generally, these solutions are usable for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Handling and Use
  • Work Area Preparation: Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Weighing and Transferring: When weighing the solid compound, do so carefully to avoid generating dust. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Safe Practices: Avoid contact with skin, eyes, and clothing. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.

Experimental Protocol: Protein Labeling with N-Mal-N-bis(PEG2-acid)

This protocol provides a general procedure for conjugating N-Mal-N-bis(PEG2-acid) to a protein via its maleimide group reacting with free thiols (cysteine residues).

Materials
  • Protein containing free thiol groups

  • N-Mal-N-bis(PEG2-acid)

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[3]

  • (Optional) Reduce Disulfide Bonds: If the protein's thiol groups are oxidized (forming disulfide bonds), they will not react with the maleimide. To reduce these, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[3][4]

  • Prepare the N-Mal-N-bis(PEG2-acid) Stock Solution: Immediately before use, dissolve the N-Mal-N-bis(PEG2-acid) in anhydrous DMSO or DMF to a concentration of 1-10 mg in 100 µL.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG2-acid) solution to the protein solution.[4] Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification: Remove the unreacted N-Mal-N-bis(PEG2-acid) and byproducts from the conjugated protein using a suitable purification method, such as size-exclusion chromatography (gel filtration).[3]

Disposal Plan

Proper disposal of N-Mal-N-bis(PEG2-acid) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix N-Mal-N-bis(PEG2-acid) waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing N-Mal-N-bis(PEG2-acid) in a clearly labeled, sealed hazardous waste container. Because it is toxic to aquatic life, it must not be disposed of down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to your institution's guidelines.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of N-Mal-N-bis(PEG2-acid) in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for N-Mal-N-bis(PEG2-acid) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of N-Mal-N-bis(PEG2-acid).

References

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